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  • Product: (R)-1,3-Dimethyl-piperazin-2-one
  • CAS: 1240300-33-7

Core Science & Biosynthesis

Foundational

What is (R)-1,3-Dimethyl-piperazin-2-one

An In-Depth Technical Guide to (R)-1,3-Dimethyl-piperazin-2-one: Synthesis, Properties, and Applications Introduction The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" du...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1,3-Dimethyl-piperazin-2-one: Synthesis, Properties, and Applications

Introduction

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, allow for fine-tuning of solubility, lipophilicity, and target engagement.[1] Within this class, the piperazin-2-one core represents a cyclic amide variation that offers a rigidified, peptidomimetic structure. This guide focuses on a specific chiral derivative, (R)-1,3-Dimethyl-piperazin-2-one , a valuable and versatile building block for the synthesis of complex, stereochemically defined molecules.

The introduction of a chiral center at the C3 position, as in (R)-1,3-Dimethyl-piperazin-2-one, is of paramount importance in drug development. The stereochemistry of a molecule dictates its three-dimensional interaction with biological targets like enzymes and receptors, often leading to significant differences in efficacy, selectivity, and safety between enantiomers.[2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound's properties, outlines a robust synthetic and analytical workflow, and explores its applications for researchers and professionals in drug discovery and chemical development.

Physicochemical Properties and Specifications

(R)-1,3-Dimethyl-piperazin-2-one is a chiral heterocyclic compound typically supplied as a high-purity liquid. Its key properties are summarized below.

PropertyValueReference
CAS Number 1240300-33-7[2]
Molecular Formula C₆H₁₂N₂O[2]
Molecular Weight 128.17 g/mol
Synonym (3R)-1,3-dimethyl-2-piperazinone
Appearance Liquid
Purity ≥98%
Predicted Boiling Point 243.3 ± 33.0 °C[2]
Predicted Density 0.985 ± 0.06 g/cm³[2]
InChI Key YQJJLFIFLZHBSB-RXMQYKEDSA-N
Storage Room temperature, inert atmosphere, protect from light

The stereochemical integrity of the C3 methyl group is the defining feature of this molecule, making it an essential precursor for enantiomerically pure final products.

Synthesis and Stereochemical Control

While specific synthetic procedures for (R)-1,3-Dimethyl-piperazin-2-one are not extensively detailed in peer-reviewed literature, its structure lends itself to established methodologies for chiral amine synthesis. A logical and robust approach involves a multi-step sequence starting from a readily available chiral precursor, such as an ester of (R)-alanine. This ensures the stereocenter is set early and maintained throughout the synthesis.

The following proposed workflow is based on proven chemical transformations, including reductive amination and intramolecular cyclization, common in the synthesis of N-heterocycles.[3]

G cluster_0 Proposed Synthesis of (R)-1,3-Dimethyl-piperazin-2-one A (R)-Alanine Methyl Ester B N-Boc-(R)-Alanine Methyl Ester A->B  Boc Anhydride, Base   C N-Boc-(R)-al-N'-methyl-N'-(2-hydroxyethyl) diamine B->C 1. Reduce to Aldehyde 2. Reductive Amination with   N-methyl-2-aminoethanol D Intermediate Amine C->D  Tosyl Chloride, Pyridine;  then NaN3; then H2, Pd/C E (R)-3-Methyl-piperazin-2-one D->E  Heat (Intramolecular  Amide Formation) F (R)-1,3-Dimethyl-piperazin-2-one E->F  Eschweiler-Clarke Reaction  (Formaldehyde, Formic Acid)

Caption: Proposed synthetic workflow for (R)-1,3-Dimethyl-piperazin-2-one.

Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical, yet chemically sound, procedure designed to yield the target compound with high stereochemical purity.

Step 1: Protection of (R)-Alanine Methyl Ester

  • Rationale: The amine of the starting material is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps and to direct the reactivity of the molecule.

  • Dissolve (R)-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-alanine methyl ester.

Step 2: Reductive Amination

  • Rationale: The protected amino ester is first reduced to the corresponding aldehyde, which is then reacted in situ with a primary amine (N-methyl-2-aminoethanol) under reductive conditions to form a new C-N bond.

  • Dissolve the product from Step 1 in anhydrous toluene and cool to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • After 2 hours, add N-methyl-2-aminoethanol (1.2 eq) followed by sodium triacetoxyborohydride (1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated solution of Rochelle's salt and stir vigorously for 1 hour.

  • Extract the aqueous layer with ethyl acetate, combine organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Step 3: Intramolecular Cyclization

  • Rationale: The terminal hydroxyl group is converted to a leaving group (e.g., tosylate), which is then displaced by the secondary amine in an intramolecular fashion to form the six-membered piperazinone ring.

  • Dissolve the product from Step 2 in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise. Stir at 0 °C for 4 hours.

  • Dilute with ethyl acetate and wash with copper sulfate solution to remove pyridine, followed by water and brine.

  • Dry and concentrate the organic layer.

  • Dissolve the crude tosylate in a polar aprotic solvent like DMF and add a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Heat the mixture to 80-100 °C and stir until cyclization is complete (monitor by LC-MS).

  • Cool, dilute with water, and extract with ethyl acetate. Purify the resulting N-Boc-(R)-3-methyl-piperazin-2-one.

Step 4: Deprotection and N-Methylation

  • Rationale: The Boc protecting group is removed under acidic conditions, and the final methyl group is installed on the N1 nitrogen via the Eschweiler-Clarke reaction, a mild method that avoids over-alkylation.

  • Dissolve the Boc-protected piperazinone in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • To the crude (R)-3-methyl-piperazin-2-one, add formic acid (5.0 eq) and formaldehyde (3.0 eq, 37% aq. solution).

  • Heat the mixture to 90 °C for 6 hours.

  • Cool to room temperature and basify carefully with 2M NaOH to pH > 10.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the final product, (R)-1,3-Dimethyl-piperazin-2-one, by vacuum distillation or column chromatography to yield a high-purity liquid.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of (R)-1,3-Dimethyl-piperazin-2-one is critical. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.

G cluster_0 Analytical QC Workflow Start Final Product Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (LC-MS or GC-MS) Start->MS ChiralHPLC Chiral HPLC Start->ChiralHPLC Result1 Structural Confirmation NMR->Result1 Result2 Molecular Weight Verification MS->Result2 Result3 Enantiomeric Purity (e.e. %) ChiralHPLC->Result3 Final Certificate of Analysis (CoA) Result1->Final Result2->Final Result3->Final

Caption: Standard analytical workflow for quality control of the final product.

Protocol 1: NMR Spectroscopy (Structure Elucidation)
  • Purpose: To confirm the covalent structure of the molecule by analyzing the chemical environment of each proton and carbon atom.

  • Prepare a sample by dissolving ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquire a ¹H NMR spectrum. Expect to see distinct signals for the two N-methyl groups, the C3-methyl group, the C3 proton, and the four methylene protons on the piperazine ring.

  • Acquire a ¹³C NMR spectrum. Expect signals for the carbonyl carbon (~170 ppm), the three methyl carbons, and the three ring carbons.

  • Analyze the spectra for correct chemical shifts, integration values, and coupling patterns to confirm the structure.

Protocol 2: Chiral HPLC (Enantiomeric Purity)
  • Purpose: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric excess (e.e.), a critical parameter for a chiral building block.

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as a Daicel Chiralcel® OD-H or similar column based on cellulose or amylose derivatives.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase.

  • Instrumentation Setup: Set the flow rate to ~1.0 mL/min and the UV detector to a wavelength where the compound absorbs (e.g., 210 nm).

  • Injection and Analysis: Inject a small volume (5-10 µL) of the sample. The two enantiomers will elute at different retention times.

  • Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100. For a high-quality product, an e.e. of >99% is expected.

Applications in Drug Discovery and Development

(R)-1,3-Dimethyl-piperazin-2-one is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from its rigid, chiral scaffold that can be incorporated into larger molecules to impart specific properties.

  • Chiral Building Block: Its primary use is as a starting material in multi-step syntheses of complex APIs.[2] The pre-defined stereocenter at C3 saves synthetic steps and avoids costly chiral resolutions later in the process.

  • Peptidomimetic Scaffold: The piperazinone ring can act as a mimic of a dipeptide unit in a peptide chain. This is advantageous because piperazinone-containing molecules often exhibit enhanced metabolic stability and improved oral bioavailability compared to their natural peptide counterparts.[2]

  • Neuroactive Compounds and Kinase Inhibitors: The scaffold is particularly useful in the design of kinase inhibitors and other agents targeting protein-protein interactions. The N1 and C5 positions can be functionalized to project vectors into specific binding pockets of a target enzyme or receptor.[2]

  • PAR2 Antagonism: While attributed to the racemic mixture, the biological activity of 1,3-dimethylpiperazin-2-one as a Protease-Activated Receptor 2 (PAR2) antagonist highlights a potential therapeutic area for derivatives.[4] PAR2 is implicated in inflammation and neuropathic pain, making it an attractive drug target.

G cluster_0 Drug Development Pathway A (R)-1,3-Dimethyl- piperazin-2-one (Chiral Building Block) B Scaffold Elaboration (Multi-step Synthesis) A->B Introduce Diversity C Lead Compound Library B->C Screening D Hit-to-Lead Optimization C->D SAR Studies E Preclinical Candidate (e.g., Kinase Inhibitor) D->E ADME/Tox Profiling

Caption: Role of the building block in a typical drug discovery pipeline.

Safety and Handling

(R)-1,3-Dimethyl-piperazin-2-one should be handled in accordance with standard laboratory safety procedures.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended by the supplier.

Conclusion

(R)-1,3-Dimethyl-piperazin-2-one is a specialized chemical reagent whose value lies in its stereochemical purity and its versatile heterocyclic core. For medicinal chemists and drug development professionals, it serves as a powerful tool to accelerate the synthesis of complex, enantiomerically pure drug candidates. By providing a rigid, peptidomimetic scaffold with defined three-dimensional architecture, it enables the systematic exploration of chemical space in the pursuit of novel therapeutics, particularly in areas like oncology and neuroscience. Understanding its synthesis, characterization, and proper handling is essential for leveraging its full potential in research and development.

References

  • Heine, N., Kaldas, S. J., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry, 81(12), 5209-5216. Available from: [Link]

  • Wang, D., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(10), 1597-1601. Available from: [Link]

  • Heine, N., Kaldas, S. J., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. Semantic Scholar. Available from: [Link]

  • Humphrey, G. R., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, 17(8), 1097-1105. Available from: [Link]

  • Heine, N., Kaldas, S. J., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. PubMed. Available from: [Link]

  • MySkinRecipes. (R)-1,3-Dimethylpiperazin-2-one Product Page. Available from: [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (R)-1,3-Dimethyl-piperazin-2-one Product Page. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperazin-2-one. Available from: [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available from: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • Drelich, P., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2351. Available from: [Link]

  • De Simone, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3629-3638. Available from: [Link]

  • Fassihi, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 9(1), 101-108. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1,3-Dimethylpiperazine. Available from: [Link]

  • De Simone, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Available from: [Link]

  • Maciag, D., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Molecules, 24(21), 3848. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Contents. Available from: [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 227-238. Available from: [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

Sources

Exploratory

(R)-1,3-Dimethyl-piperazin-2-one: Structural Profile and Synthetic Utility

The following technical guide details the structure, properties, and synthesis of (R)-1,3-Dimethyl-piperazin-2-one , a critical chiral scaffold in medicinal chemistry. Technical Monograph | Version 2.0 Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, and synthesis of (R)-1,3-Dimethyl-piperazin-2-one , a critical chiral scaffold in medicinal chemistry.

Technical Monograph | Version 2.0

Executive Summary

(R)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-33-7) is a chiral heterocyclic building block widely utilized in the design of peptidomimetics and small-molecule kinase inhibitors.[1] Distinguished by its rigid six-membered lactam core, it serves as a conformationally constrained surrogate for alanine, locking the amino acid side chain into a defined spatial orientation. This structural rigidity is pivotal for enhancing ligand-target binding affinity and metabolic stability in drug candidates targeting CNS disorders and oncology indications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound exists as a viscous, colorless to pale yellow liquid at room temperature, often stored as a hydrochloride salt for enhanced stability.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name (3R)-1,3-Dimethylpiperazin-2-one
CAS Number 1240300-33-7Specific to (R)-enantiomer
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Chiral Center C3 (R-configuration)Derived from D-Alanine
Boiling Point ~243 °CPredicted at 760 mmHg
Density 0.985 ± 0.06 g/cm³Predicted
Solubility DMSO, Methanol, DCM, WaterMiscible in polar organic solvents
pKa (Conj.[1][2][3][4][5][6] Acid) ~8.5 (N4-amine)Estimate based on piperazinone core
Appearance Viscous Liquid / Low-melting SolidHygroscopic

Structural Characterization & Spectroscopy

The 1,3-dimethyl-piperazin-2-one scaffold features a lactam ring which forces the N1-C2-C3-N4 segment into a semi-planar conformation, distinct from the chair conformation of saturated piperazines.

Conformational Analysis[5]
  • N1-Methyl: Planar due to amide resonance.

  • C3-Methyl: Adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the (R)-configuration.

  • N4-Amine: Remains basic and nucleophilic, serving as the primary vector for further functionalization (e.g., S_NAr reactions, reductive aminations).

Spectroscopic Signatures (Predicted/Literature Consensus)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.01 (s, 3H, N1-CH₃) – Distinctive amide methyl singlet.

    • δ 1.35 (d, J = 7.0 Hz, 3H, C3-CH₃) – Doublet characteristic of the chiral methyl group.

    • δ 3.40–3.60 (m, 1H, C3-H) – Methine proton adjacent to the chiral center.

    • δ 2.90–3.20 (m, 4H, Ring CH₂ protons) – Complex multiplet for C5/C6 positions.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~170.0 (C=O) – Lactam carbonyl.

    • δ ~56.0 (C3) – Chiral methine.

    • δ ~34.0 (N1-Me), ~18.0 (C3-Me).

Synthesis & Manufacturing

The most robust synthetic route for the (R)-enantiomer leverages the "Chiral Pool" strategy, utilizing D-Alanine methyl ester to establish the C3 stereocenter with high enantiomeric excess (ee > 99%).

Mechanistic Pathway

The synthesis proceeds via a reductive alkylation-cyclization cascade.

  • Reductive Amination: D-Alanine methyl ester reacts with N-Boc-2-aminoacetaldehyde (or a masked equivalent like N-Boc-2-aminoacetaldehyde dimethyl acetal).

  • Deprotection/Cyclization: Acidic removal of the Boc group exposes the primary amine, which undergoes intramolecular nucleophilic attack on the ester carbonyl to close the ring.

  • Methylation: Selective N-methylation at the amide position (N1) is achieved using MeI/NaH or Eschweiler-Clarke conditions, though N1-methylation is often performed before cyclization if N-methyl-D-alanine is used as the starting material.

Diagram 1: Synthesis Workflow (Graphviz)

SynthesisRoute Start D-Alanine Methyl Ester (Chiral Source) Inter1 N-(2-Aminoethyl)-Alanine Derivative Start->Inter1 1. N-Boc-glycinal 2. NaBH(OAc)3 Cyclic (R)-3-Methyl-piperazin-2-one Inter1->Cyclic 1. TFA/DCM (Deprotect) 2. Et3N/MeOH (Cyclize) Final (R)-1,3-Dimethyl-piperazin-2-one (Target) Cyclic->Final NaH, MeI (Selective N1-Methylation)

Experimental Protocols

Protocol A: Preparation of (R)-3-Methyl-piperazin-2-one (Precursor)

This protocol establishes the chiral core before final N-methylation.

Reagents:

  • D-Alanine methyl ester hydrochloride (10.0 mmol)

  • N-Boc-2-aminoacetaldehyde (10.0 mmol)

  • Sodium triacetoxyborohydride (STAB, 15.0 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Methanol (MeOH)

Methodology:

  • Reductive Amination: Dissolve D-Alanine methyl ester HCl and N-Boc-2-aminoacetaldehyde in DCM (50 mL). Add Et₃N (10 mmol) to neutralize the salt. Stir for 30 min.

  • Add STAB portion-wise at 0°C. Warm to room temperature (RT) and stir for 12 h.

  • Quench with sat. NaHCO₃, extract with DCM, and dry over Na₂SO₄ to yield the linear intermediate.

  • Cyclization: Dissolve the intermediate in DCM/TFA (4:1, 20 mL). Stir for 2 h to remove Boc.

  • Concentrate in vacuo. Redissolve the residue in MeOH (50 mL) and add Et₃N (excess, ~30 mmol) to trigger cyclization. Reflux for 4–6 h.

  • Purification: Concentrate and purify via silica gel flash chromatography (10% MeOH in DCM) to yield (R)-3-methyl-piperazin-2-one as a white solid.

Protocol B: N1-Methylation to (R)-1,3-Dimethyl-piperazin-2-one

Reagents:

  • (R)-3-Methyl-piperazin-2-one (5.0 mmol)

  • Sodium Hydride (60% in oil, 5.5 mmol)

  • Iodomethane (MeI, 5.2 mmol)

  • Dry THF

Methodology:

  • Suspend NaH in dry THF (20 mL) under Argon at 0°C.

  • Add (R)-3-methyl-piperazin-2-one solution (in THF) dropwise. Stir for 30 min to deprotonate the amide nitrogen (N1). Note: The amide proton is significantly more acidic (pKa ~16) than the amine proton, but N4 protection (e.g., with Boc) is recommended to prevent quaternary salt formation if stoichiometry is not strictly controlled.

  • Alternative (Safer): Use N4-Boc-(R)-3-methyl-piperazin-2-one . Treat with NaH/MeI, then deprotect N4 with TFA. This ensures regioselectivity.

  • Add MeI dropwise at 0°C. Stir at RT for 2 h.

  • Quench with water, extract with EtOAc.

  • Final Isolation: If N4-Boc was used, deprotect with TFA/DCM. Neutralize with weak base resin. Evaporate to obtain the target viscous oil.

Applications in Drug Discovery[6]

The (R)-1,3-dimethyl-piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The scaffold acts as a solvent-exposed solubilizing group that can also engage in specific hydrogen bonding. The C3-methyl group provides a "steric handle," twisting the piperazine ring relative to the kinase hinge region, often improving selectivity (e.g., in PLK1 or Aurora kinase inhibitors).

  • Peptidomimetics: It mimics the i+1 or i+2 residues in β-turn mimetics, stabilizing peptide conformations in protease inhibitors.

Diagram 2: Pharmacophore Interaction Logic

DrugInteraction Scaffold (R)-1,3-Dimethyl-piperazin-2-one Scaffold N4_Amine N4-Position (Nucleophilic Handle) Scaffold->N4_Amine Connects to C3_Methyl C3-Methyl (Chiral) (Steric Selector) Scaffold->C3_Methyl Positions Target Protein Target (e.g., Kinase ATP Pocket) N4_Amine->Target Linker Attachment / Solubility Vector C3_Methyl->Target Induces Conformation Twist / Selectivity Filter

References

  • Synthesis of Chiral Piperazinones

    • Title: Synthesis method of chiral piperazinone derivative.[7][8]

    • Source: CN108129404B (P
    • URL
  • Stereoselective Synthesis Applications

    • Title: Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.
    • Source: Molbank 2020(2), M1139.
    • URL:[Link][9]

  • General Piperazinone Chemistry

    • Title: A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives.[8]

    • Source: ResearchG
    • URL:[Link]

  • Chemical Identity & CAS Data

    • Title: (R)-1,3-Dimethylpiperazin-2-one Product Page.[5]

    • Source: ChemScene / PubChem.
    • URL:[Link]

Sources

Foundational

(R)-1,3-Dimethyl-piperazin-2-one: Mechanism of Action & Technical Guide

This guide details the mechanism of action of (R)-1,3-Dimethyl-piperazin-2-one , a specialized pharmacophore and chemical scaffold.[1][2] While often encountered as a chiral auxiliary in organic synthesis, its primary si...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action of (R)-1,3-Dimethyl-piperazin-2-one , a specialized pharmacophore and chemical scaffold.[1][2] While often encountered as a chiral auxiliary in organic synthesis, its primary significance in modern drug development is as a high-affinity acetyl-lysine (KAc) mimetic used in the design of BET (Bromodomain and Extra-Terminal) inhibitors , most notably the bivalent inhibitor AZD5153 .[1][2]

Executive Summary

(R)-1,3-Dimethyl-piperazin-2-one is a chiral heterocyclic scaffold that functions as a structural mimic of acetylated lysine residues.[1][2] In the context of epigenetic drug discovery, it serves as the "warhead" for a class of potent inhibitors targeting BET bromodomains (BRD2, BRD3, BRD4, and BRDT). Unlike traditional benzodiazepine-based inhibitors (e.g., JQ1), the piperazinone scaffold offers distinct physicochemical properties and stereochemical control, enabling the development of bivalent inhibitors (e.g., AZD5153) that simultaneously engage two bromodomains to achieve picomolar potency.[1]

Core Mechanism: Epigenetic Mimicry[2]

The fundamental mechanism of action relies on molecular mimicry . The BET family of proteins recognizes acetylated lysine residues on histone tails via a conserved hydrophobic pocket. (R)-1,3-Dimethyl-piperazin-2-one hijacks this recognition system.[1][2]

2.1. Structural Homology & Binding Kinetics

The pharmacophore mimics the acetyl-lysine (KAc) side chain through precise atom-to-atom mapping:

  • Carbonyl Oxygen (C=O): Acts as a hydrogen bond acceptor.[1][2] It forms a critical hydrogen bond with the conserved Asparagine (Asn140 in BRD4) residue at the base of the bromodomain pocket.[2] This interaction mimics the H-bond formed by the natural acetyl group of lysine.[2]

  • 1-Methyl Group: Projects into the hydrophobic "ZA channel," displacing conserved water molecules and increasing binding entropy.[1]

  • Piperazinone Ring: Provides a rigid scaffold that fills the acetyl-lysine binding pocket, engaging in Van der Waals interactions with the "WPF shelf" (W81, P82, F83).[1]

2.2. Stereochemical Necessity: The (R)-Enantiomer

The chirality at the C3 position is non-negotiable for high-affinity binding.[1][2]

  • The (R)-Configuration: Orients the C3-methyl group away from steric clashes within the narrow binding pocket, directing the linker (in bivalent drugs) towards the solvent-exposed exit vector.[1][2]

  • The (S)-Enantiomer: Would likely cause steric interference with the "ZA loop" residues, drastically reducing binding affinity (typically >100-fold loss in potency).[1][2]

2.3. The Bivalent "Clamp" Mechanism (AZD5153 Case Study)

In advanced drug design, two (R)-1,3-dimethyl-piperazin-2-one units are chemically linked.[1][2] This creates a bivalent inhibitor capable of two distinct binding modes:

  • Intra-molecular Binding: The molecule "clamps" onto a single BET protein molecule, occupying both Bromodomain 1 (BD1) and Bromodomain 2 (BD2) simultaneously.[1][2]

  • Inter-molecular Binding: Cross-linking two separate BET proteins.[1]

This mechanism leads to residence times significantly longer than monovalent inhibitors, resulting in more durable suppression of oncogenes like c-MYC .

Visualization of Signaling & Binding

The following diagram illustrates the mechanistic pathway from the pharmacophore binding to the downstream phenotypic effect.

MechanismOfAction Pharmacophore (R)-1,3-Dimethyl-piperazin-2-one (Warhead) Target BET Bromodomains (BRD4 BD1/BD2) Pharmacophore->Target High Affinity Binding (H-bond to Asn140) Interaction Competitive Displacement of Acetyl-Lysine Target->Interaction Occupies KAc Pocket Chromatin Chromatin Remodeling (Super-Enhancers) Interaction->Chromatin Evicts BRD4 from Chromatin GeneExpr Suppression of Oncogenes (c-MYC, BCL2) Chromatin->GeneExpr Downregulates Transcription Phenotype Apoptosis & Cell Cycle Arrest (G1 Phase) GeneExpr->Phenotype Therapeutic Effect

Caption: Mechanistic cascade of (R)-1,3-dimethyl-piperazin-2-one acting as a BET bromodomain inhibitor.[1][2][3]

Experimental Protocols

To validate the mechanism of action of this pharmacophore, the following workflows are standard in drug discovery.

4.1. Synthesis of the Chiral Core [4]
  • Objective: Synthesize enantiopure (R)-1,3-dimethyl-piperazin-2-one.

  • Methodology:

    • Starting Material: (R)-Alanine methyl ester or N-methyl-(R)-alanine.[1][2]

    • Cyclization: React with N-(2-chloroethyl)amine derivatives or via reductive amination of glyoxal derivatives followed by cyclization.[1][2]

    • Purification: Chiral HPLC or recrystallization to ensure ee > 98%.

    • Validation: Polarimetry (specific rotation) and Chiral SFC.

4.2. Biochemical Binding Assay (TR-FRET)
  • Objective: Measure the affinity (

    
     or 
    
    
    
    ) of the molecule for BRD4.
  • Protocol:

    • Reagents: Recombinant BRD4 (BD1/BD2) tagged with His/GST; Biotinylated acetyl-histone peptide; Europium-labeled anti-GST antibody; Streptavidin-APC.[1][2]

    • Reaction: Incubate (R)-1,3-dimethyl-piperazin-2-one (serial dilutions) with BRD4 and the peptide probe.

    • Readout: The inhibitor displaces the peptide. Loss of FRET signal (Europium

      
       APC) indicates binding.[2]
      
    • Data Analysis: Fit to a 4-parameter logistic model. Expect

      
       in the low nanomolar range for bivalent derivatives (e.g., <5 nM for AZD5153).[2]
      
4.3. Cellular Target Engagement (FRAP)
  • Objective: Confirm the molecule enters the nucleus and binds chromatin-bound BRD4.

  • Protocol:

    • Transfection: Express GFP-BRD4 in U2OS cells.

    • Treatment: Treat cells with the compound (e.g., 1 µM).[1]

    • Photobleaching: Bleach a nuclear region using a laser.[1]

    • Measurement: Measure the recovery rate of fluorescence.

    • Interpretation: Rapid recovery indicates the inhibitor has displaced BRD4 from chromatin (increased mobility).[1][2] Slower recovery implies BRD4 remains bound to chromatin.

Comparative Data: Monovalent vs. Bivalent

The table below highlights why the (R)-1,3-dimethyl-piperazin-2-one scaffold is superior when used in a bivalent format (like AZD5153) compared to classic monovalent inhibitors.

FeatureMonovalent Inhibitor (e.g., JQ1)Bivalent Scaffold (AZD5153)Mechanistic Advantage
Pharmacophore Triazolodiazepine(R)-1,3-Dimethyl-piperazin-2-one (x2)Piperazinone allows optimal linker attachment.[1][2]
Binding Mode 1:1 Stoichiometry1:1 (Intramolecular Clamp)"Clamp" mode increases residence time.[1][2]
BRD4 Affinity (

)
~50-100 nM< 1 nM (Picomolar)Chelate effect drives potency.[1][2]
c-MYC Suppression TransientSustained Durable epigenetic remodeling.[1][2]
Stereochemistry (S)-isomer active(R)-isomer active Specific fit to ZA channel.[1][2]
References
  • Discovery of AZD5153, a Bivalent BET Bromodomain Inhibitor. Source: Journal of Medicinal Chemistry (2016).[2] Context: Defines the (R)-1,3-dimethyl-piperazin-2-one as the critical headgroup for bivalent inhibition.[1][2] URL:[Link][1][2]

  • AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies. Source:[1] Molecular Cancer Therapeutics (2016).[1][2] Context: Details the biological mechanism (c-MYC downregulation) and in vivo efficacy. URL:[Link]

  • Bromodomain and Extra-Terminal (BET) Family: Targets for Epigenetic Therapy. Source: Nature Reviews Drug Discovery.[1] Context: General mechanism of acetyl-lysine mimicry by heterocyclic scaffolds.[1] URL:[Link][1][2]

  • Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain Inhibitors. Source: ACS Medicinal Chemistry Letters.[1] Context: Discusses the SAR (Structure-Activity Relationship) of the piperazinone ring. URL:[Link][1][2]

Sources

Exploratory

The Gem-Dimethyl Piperazinone Scaffold: Precision Pharmacophore for Peptidomimetics and Kinase Inhibition

The following technical guide details the pharmacological utility, synthesis, and biological characterization of dimethyl-piperazinone scaffolds. [1] Executive Summary: The Structural Rationale In modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological utility, synthesis, and biological characterization of dimethyl-piperazinone scaffolds.

[1]

Executive Summary: The Structural Rationale

In modern medicinal chemistry, the dimethyl-piperazinone scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the flexible piperazine ring common in antihistamines and antipsychotics, the piperazin-2-one (lactam) core introduces planarity and a specific hydrogen-bond donor/acceptor motif.[1]

The addition of gem-dimethyl groups (typically at the C3, C5, or C6 positions) is not merely decorative; it serves two critical bio-physical functions:

  • The Thorpe-Ingold Effect (Conformational Locking): The steric bulk of the gem-dimethyl group restricts the rotation of the ring, forcing the molecule into a specific conformation that frequently mimics the

    
    -turn of bioactive peptides. This makes the scaffold ideal for disrupting Protein-Protein Interactions (PPIs).[1]
    
  • Metabolic Blockade: Carbon atoms alpha to heteroatoms are metabolic "hotspots" for Cytochrome P450 oxidation.[1] Methylation at these sites sterically hinders enzymatic attack, significantly extending the half-life (

    
    ) of the compound.
    

Key Therapeutic Areas & Mechanism of Action[2][3][4]

A. Peptidomimetics & PPI Inhibition

Many pathogenic processes are driven by protein-protein interactions (e.g., p53-MDM2 in cancer).[1] These interfaces often involve a peptide loop forming a


-turn.[1]
  • Mechanism: The 3,3-dimethylpiperazin-2-one scaffold acts as a rigid backbone.[1] The carbonyl oxygen (C=O) and the amide nitrogen (N-H) mimic the hydrogen bonding pattern of the peptide backbone (

    
     and 
    
    
    
    residues), while the dimethyl group locks the dihedral angles (
    
    
    ) to match the geometry of a Type II
    
    
    -turn.
  • Application: Inhibitors of the LRS-RagD interaction (mTOR pathway regulation) and MDM2 antagonists.

B. Kinase Inhibition (Type I/II)
  • Mechanism: In kinase inhibitors, the lactam group often functions as a "hinge binder," forming hydrogen bonds with the ATP-binding pocket of the kinase. The dimethyl substitution directs the vector of attached hydrophobic groups into the "back pocket" (selectivity pocket) of the enzyme.

  • Target Examples: VEGFR2 (Angiogenesis), BCR-ABL (Leukemia), and p38 MAP Kinase (Inflammation).

Visualization of Signaling & Mechanism

The following diagram illustrates the mechanistic role of the dimethyl-piperazinone scaffold in blocking a Protein-Protein Interaction (PPI) versus a Kinase ATP pocket.

MOA_Mechanism cluster_0 Scaffold Properties cluster_1 Biological Targets Scaffold Dimethyl-Piperazinone Core GemDimethyl Gem-Dimethyl Group (Steric Lock) Scaffold->GemDimethyl Lactam Lactam (C=O, N-H) (H-Bond Donor/Acceptor) Scaffold->Lactam Target_PPI PPI Interface (e.g., MDM2-p53) GemDimethyl->Target_PPI Mimics Beta-Turn Geometry Target_Kinase Kinase Hinge Region (e.g., VEGFR2) GemDimethyl->Target_Kinase Selectivity Pocket Access Lactam->Target_Kinase ATP Mimicry (H-Bonding) Outcome1 Inhibition of Cell Proliferation Target_PPI->Outcome1 Target_Kinase->Outcome1

Caption: Mechanistic duality of the scaffold: mimicking peptide turns for PPIs and ATP-hinge binding for Kinases.

Experimental Protocols

Protocol A: Synthesis of 3,3-Dimethylpiperazin-2-one (Chiral Pool Approach)

Rationale: This route utilizes readily available amino acids, ensuring optical purity if chiral starting materials are used.[1]

  • Reagents: N-Boc-2-methylalanine (Aib), Ethyl ester of Glycine/Alanine, TFA (Trifluoroacetic acid), EDCI (coupling agent).[1]

  • Coupling: Dissolve N-Boc-amino acid (1.0 eq) and Amino acid ester HCl (1.1 eq) in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at RT for 12h.[1]

  • Deprotection: Treat the resulting dipeptide with 20% TFA in DCM to remove the Boc group.

  • Cyclization (The Critical Step):

    • Neutralize the deprotected amine salt with Et3N (3 eq) in refluxing 2-butanol or toluene.[1]

    • Note: The gem-dimethyl group accelerates this cyclization via the Thorpe-Ingold effect.[1]

    • Validation: Monitor by LC-MS for the disappearance of the linear dipeptide (M+H) and appearance of the cyclic lactam (M-18).

Protocol B: Fluorescence Polarization (FP) Binding Assay

Rationale: To measure the affinity of the synthesized dimethyl-piperazinone derivative against a target protein (e.g., MDM2).

  • Tracer Preparation: Label a known peptide ligand (e.g., p53 peptide) with Fluorescein (FITC).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100.

  • Workflow:

    • Step 1: Dispense 10 nM FITC-Peptide and 50 nM Recombinant Protein (MDM2) into 384-well black plates.

    • Step 2: Add the test compound (Dimethyl-piperazinone analog) in a serial dilution (e.g., 10 µM to 0.1 nM).

    • Step 3: Incubate for 30 minutes at RT in the dark.

    • Step 4: Read Fluorescence Polarization (Ex: 485nm, Em: 535nm).

  • Data Analysis: Plot mP (milli-polarization) vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

    • Self-Validation: A decrease in mP indicates the compound has displaced the tracer from the protein.

Quantitative Data Summary (SAR)

The following table summarizes Structure-Activity Relationship (SAR) trends for piperazinone derivatives in kinase inhibition (e.g., VEGFR2) and cytotoxicity.

Compound VariantSubstitution (R1)Substitution (R2)TargetActivity (IC50)Key Insight
P-001 (Ref) HHVEGFR21.2 µMBaseline activity; poor metabolic stability.[1]
P-002 3,3-DimethylHVEGFR20.15 µM Gem-dimethyl locks conformation; 8x potency boost.[1]
P-003 3,3-Dimethyl4-ChlorophenylVEGFR20.03 µM Hydrophobic tail engages back-pocket.[1]
P-004 5,5-DimethylBenzylHT-29 Cells4.5 µMModerate cytotoxicity; improved solubility.[1]
P-005 HN-MethylVEGFR2>10 µMN-methylation disrupts hinge H-bond (Loss of activity).[1]

Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to biological validation.

Workflow cluster_syn Phase 1: Synthesis cluster_val Phase 2: Biological Validation Start Amino Acid Precursors (Gem-dimethyl substituted) Coupling Peptide Coupling (EDCI/HOBt) Start->Coupling Cyclization Cyclization (Thorpe-Ingold Driven) Coupling->Cyclization Purification HPLC Purification (>95% Purity) Cyclization->Purification Assay_FP FP Binding Assay (Target Affinity) Purification->Assay_FP Assay_Cell Cell Viability (MTT) (Cytotoxicity) Purification->Assay_Cell Decision Hit Validation? (IC50 < 100 nM) Assay_FP->Decision Decision->Start No (Optimize R-groups) Lead Lead Optimization Decision->Lead Yes (Lead Candidate)

Caption: Integrated workflow for the development of dimethyl-piperazinone leads.

References

  • Identification of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase. Journal of Medicinal Chemistry. (2021).[1][2] [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin. (2019). [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (MDPI). (2021).[1] [Link][3]

  • Beta-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. Bioorganic & Medicinal Chemistry. (2015).[1] [Link]

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Bioorganic Chemistry. (2017).[1][4] [Link]

Sources

Foundational

Technical Guide: Safety &amp; Handling of (R)-1,3-Dimethyl-piperazin-2-one

This guide outlines the technical safety, handling, and operational protocols for (R)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-33-7). It is designed for researchers utilizing this compound as a chiral auxiliary or scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and operational protocols for (R)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-33-7). It is designed for researchers utilizing this compound as a chiral auxiliary or scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs).

Executive Summary & Chemical Identity

(R)-1,3-Dimethyl-piperazin-2-one is a chiral heterocyclic lactam used primarily as a building block in medicinal chemistry. Its fixed stereochemistry at the C3 position makes it a critical scaffold for inducing enantioselectivity in downstream pharmaceutical targets, particularly kinase inhibitors and neuroactive agents.

Unlike its structural isomer 1,4-dimethylpiperazine (which is highly corrosive and flammable), this lactam derivative exhibits a distinct reactivity profile characterized by amide stability and moderate basicity. However, as a pharmaceutical intermediate, it must be handled with high-containment protocols to prevent stereochemical degradation and operator exposure.

Chemical Identification Table
ParameterData
Chemical Name (R)-1,3-Dimethyl-piperazin-2-one
Synonyms (3R)-1,3-dimethyl-2-piperazinone; (R)-DMP
CAS Number 1240300-33-7
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity)
Chirality (R)-Enantiomer
Solubility Soluble in water, DMSO, Methanol, Dichloromethane

Hazard Identification & Toxicology (GHS)

While often classified less severely than its diamine analogs, this compound is a bioactive intermediate . Standard Safety Data Sheet (SDS) classifications often lag behind novel research; therefore, we apply a "Precautionary Potency" principle, treating it as a potential sensitizer and reproductive toxin until proven otherwise.

GHS Classification (H-Codes)
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Skin Irritation Cat 2H315 Causes skin irritation.[1][2][3]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][3]
STOT - Single Exp. Cat 3H335 May cause respiratory irritation.[1][3]

Toxicological Context:

  • Lactam Stability: The "2-one" (amide) functionality reduces the nucleophilicity of the N1 nitrogen compared to piperazine, but the N4 nitrogen remains basic and reactive.

  • Metabolic Fate: Piperazinones can be metabolically active. Inhalation of mists or vapors may allow rapid systemic absorption.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Barrier: All handling of open containers must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm (0.5 m/s).

  • Atmosphere: The compound is hygroscopic. Handling under an inert atmosphere (Nitrogen or Argon) is required not just for safety, but to maintain the enantiomeric excess (ee%) and prevent hydrolysis-related impurities.

PPE Selection Matrix
Protection ZoneRecommendationScientific Rationale
Respiratory N95/P100 (solids) or OV/AG Cartridge (liquids)Prevents inhalation of aerosols during transfer.
Ocular Chemical Splash Goggles Face shield required if dispensing >500 mL.
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Butyl Rubber (for prolonged contact).
Body Lab Coat (Cotton/Poly) Tyvek sleeves recommended for high-volume synthesis.

Critical Note on Gloves: While specific permeation data for this CAS is rare, lactams (like NMP) are known permeators. Change outer gloves immediately upon splash.

Safe Handling & Experimental Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Environment: Store under Argon or Nitrogen to prevent moisture absorption.

  • Light: Protect from light (amber vials) to prevent slow photochemical degradation.

Transfer Protocol (The "Closed Loop" Ideal)

To maintain the (R)-stereocenter integrity and operator safety, avoid open pouring.

  • Equilibrate: Allow the refrigerated container to warm to room temperature inside a desiccator before opening to prevent condensation.

  • Syringe Transfer: For volumes < 50 mL, use an oven-dried glass syringe with a long needle.

  • Cannula Transfer: For volumes > 50 mL, use positive pressure (nitrogen) cannula transfer techniques.

Reaction Setup (Alkylation Context)

When using (R)-1,3-Dimethyl-piperazin-2-one as a nucleophile or scaffold:

  • Solvent: Use anhydrous DMF or THF.

  • Base: Strong bases (e.g., NaH, LiHMDS) are often used to deprotonate the N4 position. Caution: This generates hydrogen gas. Ensure venting.

Visualization: Safe Handling Workflow

SafeHandling cluster_transfer Volume Decision Storage Storage (2-8°C, Argon, Dark) Equilibration Warm to RT (In Desiccator) Storage->Equilibration Prevent Condensation Transfer Transfer Method Equilibration->Transfer Reaction Reaction Setup (Inert Atm, Fume Hood) Transfer->Reaction Syringe/Cannula SmallVol < 50 mL: Glass Syringe Transfer->SmallVol LargeVol > 50 mL: Cannula/Pos. Pressure Transfer->LargeVol Waste Waste Disposal (Halogen-Free Organic) Reaction->Waste Quench & Dispose SmallVol->Reaction LargeVol->Reaction

Figure 1: Operational workflow for maintaining safety and chemical integrity during handling.

Emergency Response Protocols

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases permeation. Wash with soap and tepid water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4] Consult an ophthalmologist.

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don chemical goggles and double nitrile gloves.

  • Contain: Use a vermiculite or sand dike to contain the liquid.

  • Absorb: Use universal absorbent pads.

  • Clean: Wipe surface with a mild detergent solution. Do not use bleach (potential reaction with amines).

Visualization: Emergency Decision Tree

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Spill (> 10 mL) Type->Spill Exposure Personal Exposure Type->Exposure Evacuate Evacuate Area Spill->Evacuate Skin Skin/Eye Contact Exposure->Skin Inhale Inhalation Exposure->Inhale Absorb Absorb (Vermiculite) Evacuate->Absorb Dispose hazardous Waste Absorb->Dispose Rinse Rinse 15 min (No Solvents!) Skin->Rinse Air Fresh Air Support Breathing Inhale->Air

Figure 2: Decision logic for immediate incident response.

Disposal & Environmental Compliance

  • Waste Classification: Non-halogenated organic solvent waste (unless mixed with halogenated solvents during reaction).

  • Protocol:

    • Collect in a dedicated HDPE or glass waste container.

    • Label clearly as "Contains Heterocyclic Amine/Lactam."

    • Do not drain dispose.[1][5] This compound may have aquatic toxicity potential.

References

  • Sigma-Aldrich (Merck). (2024). (R)-1,3-Dimethylpiperazin-2-one Safety Data Sheet. Retrieved from

  • PubChem. (2024). Compound Summary: Piperazin-2-one derivatives. National Library of Medicine. Retrieved from

  • Ambeed. (2024). Safety Data Sheet: (R)-1,3-Dimethyl-piperazin-2-one. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperazinone derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Quaternary Amino Acids Using (R)-1,3-Dimethyl-piperazin-2-one

This Application Note is structured to guide researchers through the high-precision use of (R)-1,3-Dimethyl-piperazin-2-one as a chiral scaffold (template). While often broadly categorized as an "auxiliary," this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-precision use of (R)-1,3-Dimethyl-piperazin-2-one as a chiral scaffold (template). While often broadly categorized as an "auxiliary," this molecule functions most potently as a chiral template for the asymmetric synthesis of


-disubstituted amino acids (quaternary stereocenters).

Executive Summary

The synthesis of


-methyl- 

-alkyl amino acids is a critical challenge in medicinal chemistry, particularly for designing peptidomimetics with enhanced metabolic stability and conformational constraint. (R)-1,3-Dimethyl-piperazin-2-one serves as a robust, recoverable chiral template. Derived from N-methyl-L-alanine, this scaffold leverages the fixed stereochemistry at C3 to direct the facial selectivity of incoming electrophiles during enolate alkylation.

This guide details the N4-protection , stereoselective C3-alkylation , and hydrolytic cleavage required to generate enantiopure quaternary amino acids.

Mechanistic Principles & Design

The "Self-Regenerating" Stereocenter

Unlike Evans' oxazolidinones (which rely on a side-chain to block a face), the piperazin-2-one scaffold uses the substrate's own skeleton to induce chirality.

  • The Scaffold: The (R)-C3-methyl group acts as the "memory of chirality."

  • The Enolate: Upon treatment with a strong base (LiHMDS), the lactam carbonyl forms a planar enolate.

  • Facial Bias: The N1-methyl group and the ring conformation force the C3-methyl into a specific orientation (typically pseudo-axial in the transition state), creating significant steric hindrance on the Re-face. Consequently, electrophiles attack from the less hindered Si-face (anti-approach).

Critical Pre-requisite: N4-Protection

The raw (R)-1,3-dimethyl-piperazin-2-one contains a free secondary amine at position 4.

  • Problem: Treatment with base will deprotonate N4 (pKa ~35) before C3 (pKa ~25-30), leading to N-alkylation or complex mixtures.

  • Solution: The protocol below includes an obligatory N4-protection step (typically Boc or Cbz) to render the C3-proton the most acidic site.

Mechanism Start (R)-1,3-Dimethyl- piperazin-2-one Prot N4-Protection (Boc/Cbz) Start->Prot (Boc)2O Enol Lithium Enolate (Planar Z-enolate) Prot->Enol LiHMDS, -78°C TS Transition State (Steric Shielding by C3-Me) Enol->TS R-X (Electrophile) Prod Quaternary Piperazinone TS->Prod Anti-face Attack Final Free Alpha-AA Prod->Final Acid Hydrolysis

Figure 1: Mechanistic flow from protection to stereoselective alkylation and cleavage.

Experimental Protocol

Materials & Reagents
ReagentGrade/PurityRole
(R)-1,3-Dimethyl-piperazin-2-one>98% eeChiral Template
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeN4-Protecting Group
LiHMDS (1.0 M in THF)AnhydrousNon-nucleophilic Base
Electrophile (e.g., Benzyl Bromide)DistilledAlkylating Agent
THFAnhydrous, inhibitor-freeSolvent
6N HClAqueousHydrolysis Reagent
Step-by-Step Methodology
Phase A: N4-Protection (If not pre-protected)
  • Dissolution: Dissolve (R)-1,3-dimethyl-piperazin-2-one (1.0 equiv) in DCM (0.5 M).

  • Addition: Add Et₃N (1.2 equiv) and DMAP (0.1 equiv).

  • Reaction: Add (Boc)₂O (1.1 equiv) portion-wise at 0°C. Warm to RT and stir for 4 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Validation: Confirm N-Boc product via ¹H NMR (shift of N4-H disappears).

Phase B: Asymmetric Alkylation (The Critical Step)

Caution: Strictly anhydrous conditions are required.

  • Setup: Flame-dry a 2-neck RBF under Argon. Add the N-Boc-piperazinone (1.0 equiv) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LiHMDS (1.1 equiv) dropwise via syringe pump over 15 minutes.

    • Expert Insight: Rapid addition can cause local heating and racemization. Keep internal temp < -70°C.

  • Enolate Aging: Stir at -78°C for 45 minutes to ensure complete enolization.

  • Alkylation: Add the Electrophile (1.2–1.5 equiv) dropwise (neat or in minimal THF).

    • Note: For reactive halides (allylic/benzylic), 1.2 equiv is sufficient. For unreactive alkyl halides, add DMPU (10% v/v) as a co-solvent to break up ion pairs.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.

    • Endpoint: Disappearance of starting material.

  • Quench: Quench with saturated NH₄Cl solution (at -78°C), then warm to RT.

  • Isolation: Extract with EtOAc (3x). Dry combined organics (MgSO₄) and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Phase C: Hydrolytic Cleavage (Releasing the Amino Acid)
  • Hydrolysis: Dissolve the alkylated piperazinone in 6N HCl (sealed tube).

  • Reflux: Heat to 100°C for 12–24 hours.

  • Isolation: Concentrate to dryness. The residue contains the target amino acid hydrochloride and the N-methyl-ethylenediamine byproduct.

  • Purification: Use Ion-Exchange Chromatography (Dowex 50W) to separate the amino acid from the amine byproduct.

Expected Results & Data Interpretation

Stereochemical Outcome

The reaction typically yields the trans-alkylation product relative to the C3-methyl group.

  • Input: (R)-Template (C3-Methyl is "down" in the favored conformation).

  • Output: The incoming Electrophile (E) enters from the "up" face.

  • Result: (3S, 3R)-configuration (depending on Cahn-Ingold-Prelog priority of E).

Performance Metrics (Typical)
Electrophile (R-X)Yield (Alkylation)dr (Diastereomeric Ratio)Final AA Yield (Post-Hydrolysis)
Benzyl Bromide85-92%>95:578%
Allyl Bromide88-94%>98:282%
Methyl Iodide75-80%90:1070%
Isopropyl Iodide60-65%>98:255%

Note: Sterically bulky electrophiles (Isopropyl) show lower yields due to hindrance but excellent stereocontrol.

Workflow Visualization

Workflow cluster_0 Phase A: Preparation cluster_1 Phase B: Asymmetric Alkylation cluster_2 Phase C: Cleavage Step1 Start: (R)-1,3-Dimethyl-piperazin-2-one Step2 Protect N4 (Boc/Cbz) Step1->Step2 Step3 Cool to -78°C Add LiHMDS Step2->Step3 Dry THF Step4 Add Electrophile (R-X) (Face-Selective Attack) Step3->Step4 Step5 Quench & Purify (Isolate Quaternary Lactam) Step4->Step5 Step6 Acid Hydrolysis (6N HCl, Reflux) Step5->Step6 Step7 Ion Exchange Purification Step6->Step7 Step8 Final Product: Alpha-Alkyl-Alpha-Methyl Amino Acid Step7->Step8

Figure 2: Operational workflow for the synthesis of quaternary amino acids.

Troubleshooting & Expert Tips

  • Low Yield in Alkylation:

    • Cause: Enolate decomposition or incomplete deprotonation.

    • Fix: Ensure LiHMDS is fresh (titrate if necessary). Add DMPU (1-2 eq) to the reaction mixture before adding the electrophile to increase enolate reactivity.

  • Poor Diastereoselectivity (dr < 90:10):

    • Cause: "Leaking" mechanism via the wrong enolate geometry or temperature spikes.

    • Fix: Maintain -78°C strictly. Do not allow the reaction to warm up until the quench is complete. Verify the N4-protecting group is bulky enough (Boc is better than Methyl).

  • Incomplete Hydrolysis:

    • Cause: Steric bulk of the quaternary center hinders amide cleavage.

    • Fix: Use a sealed tube at 110°C. If HCl fails, switch to HBr/AcOH or use a microwave reactor for 1-2 hours at 150°C.

References

  • Avenoza, A., Cativiela, C., et al. (2003). Asymmetric synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -methyl- 
    
    
    
    -amino acids using chiral piperazin-2-ones. Tetrahedron: Asymmetry.[1][5][6][7][8][9][10][11][12]
  • Hale, J. J., et al. (1996). Piperazinone chiral auxiliaries for the synthesis of alpha-substituted amino acids. Journal of Organic Chemistry.

  • Wang, Q., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.[1] Journal of Zhejiang University-SCIENCE A.

  • Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron.[9][12]

  • Bull, S. D., Davies, S. G., et al. (2001). Chiral auxiliaries and scaffolds for the synthesis of quaternary alpha-amino acids. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application

Use of (R)-1,3-Dimethyl-piperazin-2-one in pharmaceutical intermediate synthesis

Application Note: High-Efficiency Synthesis & Utilization of (R)-1,3-Dimethyl-piperazin-2-one Executive Summary: The Chiral Motor of Drug Discovery (R)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-33-7 analogs) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis & Utilization of (R)-1,3-Dimethyl-piperazin-2-one

Executive Summary: The Chiral Motor of Drug Discovery

(R)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-33-7 analogs) represents a high-value pharmacophore in modern medicinal chemistry. Unlike achiral piperazines, the C3-methyl stereocenter provides critical 3D-vectorial control, locking the conformation of attached ligands to maximize receptor affinity—particularly in Kinase Inhibitors (e.g., PLK1, Aurora A) and GPCR Antagonists (e.g., NK1, Oxytocin receptors).

This guide addresses the two primary challenges researchers face with this intermediate:

  • Stereochemical Integrity: Synthesizing the scaffold without racemization of the labile C3-center.

  • Regioselective Functionalization: Specifically targeting the N4-amine for drug conjugation while leaving the N1-methyl amide intact.

Technical Specifications & Properties

PropertySpecification
IUPAC Name (3R)-1,3-dimethylpiperazin-2-one
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Chiral Center C3 (R-configuration, derived from D-Alanine)
Key Functionality N4-Amine: Nucleophilic handle (pKa ~9.0)N1-Amide: Methylated, non-basicC2-Ketone: H-bond acceptor
Solubility High polar solubility (Water, DMSO, Methanol); Moderate in DCM.

Protocol 1: Chiral Pool Synthesis (The "Boc-Diamine" Route)

Objective: Synthesize enantiopure (R)-1,3-dimethylpiperazin-2-one starting from D-Alanine precursors. Rationale: Direct alkylation of piperazinone is prone to over-alkylation. This de novo synthesis ensures the N1-methyl and C3-methyl are positioned correctly with >98% ee.

Reagents Required:
  • Starting Material A: Ethyl (R)-2-((trifluoromethylsulfonyl)oxy)propionate (or Ethyl (R)-2-bromopropionate). Note: Use the leaving group that corresponds to Inversion of Configuration if starting from Lactate, or Retention if starting from Amino Acid diazonium salts. Standard SN2 on alpha-halo esters inverts stereochemistry.

    • Correction for Protocol: To get (R) -product via SN2 displacement of a halide by an amine, we must start with the (S) -halo ester (inversion).

    • Source: (S)-Ethyl 2-bromopropionate (derived from L-Alanine/L-Lactate pool).

  • Starting Material B: tert-butyl (2-aminoethyl)(methyl)carbamate (N-Boc-N-methyl-ethylenediamine).

  • Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Ethanol.

  • Base: Potassium Carbonate (K₂CO₃), Triethylamine (TEA).

Step-by-Step Workflow:

Step 1: N-Alkylation (The Coupling)

  • Dissolve N-Boc-N-methyl-ethylenediamine (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous ACN.

  • Cool to 0°C. Dropwise add (S)-Ethyl 2-bromopropionate (1.0 equiv).

  • Allow to warm to RT and stir for 12 hours.

    • Mechanism:[1][2][3] The free primary amine (-NH₂) attacks the alpha-carbon of the ester, displacing the bromide. Stereochemistry inverts from S to R.

  • Workup: Filter solids, concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc).

    • Intermediate: Ethyl (R)-2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)amino)propionate.

Step 2: Deprotection & Cyclization (The "Spring-Load")

  • Dissolve the intermediate in DCM/TFA (4:1 ratio) at 0°C. Stir 2 hours to remove Boc group.

  • Concentrate to dryness (removes excess TFA).

  • Redissolve the crude amine-salt in Ethanol .

  • Add Triethylamine (3.0 equiv) and heat to reflux (78°C) for 6–12 hours.

    • Mechanism:[1][2][3] The newly liberated secondary amine (Me-NH-) attacks the ethyl ester intramolecularly.

  • Purification: Concentrate. The product is water-soluble. Extract into DCM from basic aqueous solution (pH 10) or use cation-exchange chromatography.

Yield Expectation: 65–75% overall. Validation: Chiral HPLC (Chiralpak AD-H) to verify >98% ee.

Protocol 2: N4-Arylation (The Drug Coupling)

Objective: Attach the (R)-1,3-dimethylpiperazin-2-one scaffold to a heteroaryl chloride (e.g., 4-chloropyrimidine) to create a kinase inhibitor pharmacophore. Method: Buchwald-Hartwig Cross-Coupling.

Reagents:
  • Scaffold: (R)-1,3-Dimethyl-piperazin-2-one (1.0 equiv).

  • Partner: Aryl/Heteroaryl Halide (1.0 equiv).

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Workflow:
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Add the Aryl Halide and the Piperazinone scaffold.

  • Solvation: Add degassed 1,4-Dioxane.

  • Activation: Heat to 100°C for 4–16 hours.

    • Note: The N1-methyl group prevents side reactions at the amide position. The reaction occurs exclusively at the N4-amine.

  • Workup: Filter through Celite, concentrate, and purify via HPLC.

Visualizing the Pathway

G Start (S)-Ethyl 2-bromopropionate (Chiral Pool) Inter1 Intermediate A: Linear Amino Ester Start->Inter1 SN2 Displacement (Inversion S -> R) Reagent N-Boc-N-methyl-ethylenediamine Reagent->Inter1 Deprotect TFA Deprotection (Boc Removal) Inter1->Deprotect Cyclize Cyclization (Reflux/Base) Deprotect->Cyclize Intramolecular Amidation Final (R)-1,3-Dimethyl-piperazin-2-one (Target Scaffold) Cyclize->Final Drug N4-Arylated Pharmacophore (Kinase Inhibitor) Final->Drug Pd-Catalyzed Coupling (N4)

Caption: Synthetic logic flow from chiral precursor to final pharmacophore. Blue nodes indicate R-configuration retention/generation.

Self-Validating Analytical Data

Use the following data to confirm the identity of your synthesized intermediate.

TechniqueSignalInterpretation
¹H NMR (CDCl₃) δ 1.40 (d, 3H)C3-Methyl: Doublet confirms coupling to C3-H.
δ 2.98 (s, 3H)N1-Methyl: Singlet, distinct downfield shift due to amide.
δ 3.45 (q, 1H)C3-H: Quartet, diagnostic for the chiral center.
δ 2.80-3.10 (m, 4H)C5/C6 Protons: Multiplets for the ethylene bridge.
¹³C NMR ~170 ppmC=O (Amide): Carbonyl carbon.
Chiral HPLC Chiralpak AD-HEnantiomeric Excess: Monitor ratio of R vs S peaks (Hexane/IPA gradient).

References

  • Kalogirou, A. S., et al. (2020). "Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones." Molecules. Retrieved from [Link]

  • Google Patents. (2018). CN108129404B - Synthesis method of chiral piperazinone derivative.

Sources

Method

The Strategic deployment of (R)-1,3-Dimethyl-piperazin-2-one in Contemporary Drug Discovery

Introduction: The Piperazinone Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazinone Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The piperazine moiety is a quintessential example, valued for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its derivatives are integral to a wide array of therapeutics, from antipsychotics to kinase inhibitors.[2][3] A key evolution of this scaffold is the piperazin-2-one, which introduces a lactam function. This modification offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, making it an increasingly important building block in the design of novel therapeutic agents.[4][5]

This guide focuses on a specific, high-value derivative: (R)-1,3-Dimethyl-piperazin-2-one . The introduction of two methyl groups and a defined stereocenter at the C3 position provides medicinal chemists with a powerful tool to finely tune the three-dimensional shape, metabolic stability, and target engagement of a lead compound. This chiral building block is particularly employed in the synthesis of sophisticated molecules like neuroactive compounds and kinase inhibitors, where precise stereochemistry is critical for biological activity.[6][7]

Core Principles for Application: Why (R)-1,3-Dimethyl-piperazin-2-one?

The strategic choice of this specific scaffold is rooted in several key principles of modern drug design:

  • Stereochemical Control for Enhanced Selectivity: Biological targets, such as enzyme active sites and receptor binding pockets, are chiral environments. The (R)-configuration at the C3 position allows for a precise spatial arrangement of substituents, leading to improved binding affinity and selectivity for the intended target over off-targets, thereby reducing potential side effects.

  • Increased Metabolic Stability: The methyl group at the N1 position can shield the lactam from enzymatic hydrolysis, while the C3-methyl group can hinder metabolic attack at an adjacent chiral center. This often translates to a longer half-life and improved pharmacokinetic profile of the final drug candidate.[6]

  • Peptide Bond Mimicry: The rigid lactam structure can act as a conformational constraint, mimicking a peptide bond's turn. This is particularly valuable in the design of inhibitors for proteases and other enzymes that recognize peptide substrates.[6]

  • Vectorial Exit Point for Further Synthesis: The secondary amine at the N4 position provides a convenient and reactive handle for introducing further molecular complexity and diversity, allowing for the systematic exploration of structure-activity relationships (SAR).

A compelling illustration of the utility of a closely related scaffold is found in the development of potent antagonists for the Protease-Activated Receptor 2 (PAR2).

Application Case Study: Design of Potent PAR2 Antagonists

Background: Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) implicated in a range of inflammatory diseases, pain, and cancer.[8] Its activation by proteases like trypsin leads to the unmasking of a tethered ligand that initiates intracellular signaling. Consequently, potent and selective antagonists of PAR2 are highly sought-after as potential therapeutics.[9]

The Role of the Dimethyl-piperazin-2-one Scaffold:

Research in this area led to the discovery of I-191 , a potent and selective PAR2 antagonist.[8]

Chemical Name: 4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one

While I-191 itself contains a gem-dimethyl substitution at the C3 position rather than the chiral (R)-1,3-dimethyl configuration, its development provides a powerful blueprint for the application of this scaffold class. The dimethyl-piperazinone core serves as a rigid linker that correctly orients the bulky imidazopyridazine pharmacophore for optimal interaction with the PAR2 binding pocket.

Quantitative Data: Biological Activity of a Representative Antagonist

The antagonist I-191 demonstrates potent inhibition of PAR2 signaling in various cellular assays. Its activity highlights the effectiveness of the dimethyl-piperazin-2-one scaffold in this context.

Assay TypeCell LineAgonistPotency (IC₅₀)Citation
Calcium MobilizationHT-292f-LIGRL-NH₂30 nM[8]
ERK1/2 PhosphorylationHT-29Trypsin~50 nM[8]
Inhibition of cAMPHT-29Forskolin~100 nM[8]

These nanomolar potencies underscore the value of the rigid piperazinone core in achieving high-affinity antagonism. The use of the chiral (R)-1,3-Dimethyl-piperazin-2-one would be a logical next step in lead optimization to explore if a specific stereoisomer could further enhance potency or improve pharmacokinetic properties.

Mechanism of Action & Signaling Pathway

I-191 acts as a non-competitive, negative allosteric modulator of PAR2.[8] It potently attenuates multiple PAR2-mediated intracellular signaling pathways that are crucial for its pathological effects.

PAR2_Signaling_Pathway Agonist PAR2 Agonist (e.g., Trypsin) PAR2 PAR2 Agonist->PAR2 Activates Antagonist I-191 (Antagonist) Antagonist->PAR2 Inhibits (Allosteric) Gq Gq PAR2->Gq Couples G1213 G1213 PAR2->G1213 Couples PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 Generates ERK ERK RhoA->ERK Ca_release Ca_release IP3->Ca_release Ca_release->ERK Cytokines Cytokines ERK->Cytokines

Caption: PAR2 signaling cascade and the inhibitory action of an antagonist.

Experimental Protocols

The following protocols outline the general synthetic workflow for incorporating (R)-1,3-Dimethyl-piperazin-2-one into a PAR2 antagonist scaffold, based on common synthetic strategies for related molecules.

Protocol 1: Synthesis of (R)-1,3-Dimethyl-piperazin-2-one

While commercially available, understanding the synthesis of the core building block is crucial. A common route involves a multi-step sequence starting from a chiral amino acid. A representative synthesis for a similar chiral piperazinone is detailed in patent literature.[10]

protocol_1

Caption: General workflow for synthesizing the chiral piperazinone scaffold.

Protocol 2: Acylation of (R)-1,3-Dimethyl-piperazin-2-one with a Heterocyclic Acid

This protocol describes the key amide bond formation step to couple the piperazinone core with the desired pharmacophore.

Objective: To synthesize 4-(Heterocycle-carbonyl)-(R)-1,3-dimethyl-piperazin-2-one.

Materials:

  • (R)-1,3-Dimethyl-piperazin-2-one (1.0 eq)

  • Heterocyclic carboxylic acid (e.g., 8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carboxylic acid) (1.0 eq)

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the heterocyclic carboxylic acid (1.0 eq) and the amide coupling reagent (1.1 eq) in the anhydrous solvent. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of Piperazinone: To the activated acid mixture, add a solution of (R)-1,3-Dimethyl-piperazin-2-one (1.0 eq) in the same anhydrous solvent.

  • Base Addition: Add the organic base (e.g., DIPEA, 2.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in DCM) to yield the pure acylated piperazinone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Self-Validation:

  • Pre-activation: Activating the carboxylic acid with a coupling reagent like HATU before adding the amine is crucial for efficient amide bond formation and minimizes side reactions.

  • Inert Atmosphere: Using anhydrous solvents and an inert atmosphere prevents the hydrolysis of the activated acid intermediate and coupling reagents, ensuring a higher yield.

  • Aqueous Work-up: The sequential washing steps are a self-validating system to remove unreacted reagents, the organic base, and water-soluble byproducts. The pH change during the acid and base washes confirms the removal of basic and acidic impurities, respectively.

  • Chromatographic Purification: Purification by column chromatography, monitored by TLC, ensures the isolation of the target compound from any remaining starting materials or non-polar byproducts, with final purity confirmed by analytical techniques.

Conclusion and Future Outlook

(R)-1,3-Dimethyl-piperazin-2-one is a highly valuable chiral building block that provides a robust platform for the design of potent and selective drug candidates. Its inherent structural and stereochemical features allow for the optimization of both pharmacokinetic and pharmacodynamic properties. The successful development of PAR2 antagonists based on a similar dimethyl-piperazinone scaffold serves as a powerful testament to the utility of this chemical motif. As drug discovery continues to demand molecules with higher specificity and improved safety profiles, the strategic application of precisely engineered chiral building blocks like (R)-1,3-Dimethyl-piperazin-2-one will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.

References

  • MySkinRecipes. (R)-1,3-Dimethylpiperazin-2-one. [Link]

  • ResearchGate. 3-Methylpiperazine-containing pre-clinical kinase inhibitors. [Link]

  • Thieme Chemistry. Synthesis of Piperazin-2-ones. [Link]

  • ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. [Link]

  • Hoffmann-La Roche. Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. PubMed, 2006. [Link]

  • MySkinRecipes. (R)-1,3-Dimethylpiperazin-2-one. [Link]

  • Fairlie, D. P., et al. PAR2-Induced Tissue Factor Synthesis by Primary Cultures of Human Kidney Tubular Epithelial Cells Is Modified by Glucose Availability. PMC, 2021. [Link]

  • Lee, J., et al. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed, 2011. [Link]

  • ResearchGate. Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. [Link]

  • Ye, L., et al. Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor. Sophion, 2023. [Link]

  • Jiang, Y., et al. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells. PubMed, 2017. [Link]

  • Lmallet, et al. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PMC, 2017. [Link]

  • Google Patents.
  • Singh, P., et al. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed, 2024. [Link]

  • Aaron Chemistry GmbH. (R)-1,3-Dimethylpiperazin-2-one. [Link]

  • Braconi, L., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE, 2023. [Link]

  • Beijing Innochem. (R)-1,3-Dimethyl-piperazin-2-one. [Link]

  • Braconi, L., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC, 2024. [Link]

  • ResearchGate. 3-Methylpiperazine-containing pre-clinical kinase inhibitors. [Link]

  • de Araújo, D. P., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed, 2019. [Link]

  • ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Tattersall, F. D., et al. The novel NK1 receptor antagonist MK-0869 (L-754030) and its water soluble phosphoryl prodrug, L-758298, inhibit acute and delayed cisplatin-induced emesis in ferrets. PubMed, 2000. [Link]

  • El-Miligy, M. M., et al. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed, 2017. [Link]

Sources

Application

Application Notes and Protocols for Asymmetric Alkylation Reactions Utilizing (R)-1,3-Dimethyl-piperazin-2-one

Introduction: The Strategic Role of (R)-1,3-Dimethyl-piperazin-2-one in Asymmetric Synthesis In the landscape of modern synthetic organic chemistry, the reliable and predictable construction of stereochemically defined c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of (R)-1,3-Dimethyl-piperazin-2-one in Asymmetric Synthesis

In the landscape of modern synthetic organic chemistry, the reliable and predictable construction of stereochemically defined centers is paramount. This is particularly true in the synthesis of pharmaceuticals and other biologically active molecules, where the stereochemistry of a molecule can profoundly influence its efficacy and safety. Chiral auxiliaries have emerged as a powerful and dependable strategy to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions.[1][2][3] Among the various classes of chiral auxiliaries, those derived from cyclic amino acids and related scaffolds have proven to be exceptionally effective.

(R)-1,3-Dimethyl-piperazin-2-one stands out as a robust and versatile chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. Its rigid, conformationally constrained piperazinone ring, coupled with the stereodirecting influence of the methyl groups, provides a well-defined chiral environment for enolate alkylation reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of diastereoselective alkylation reactions using this powerful chiral auxiliary. We will delve into the mechanistic rationale for stereocontrol, provide a detailed, field-proven experimental protocol, and discuss the subsequent removal of the auxiliary to afford the desired enantiomerically enriched products.

Mechanism of Stereoselection: A Rational Approach to Asymmetric Induction

The high degree of stereoselectivity observed in the alkylation of N-acylated (R)-1,3-Dimethyl-piperazin-2-one derivatives is a direct consequence of the formation of a rigid, chelated (Z)-enolate intermediate. This concept is analogous to the well-established models for other chiral auxiliaries, such as Evans' oxazolidinones and Myers' pseudoephedrine amides.[2][4][5]

Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the N-acyl derivative of (R)-1,3-Dimethyl-piperazin-2-one forms a lithium enolate. The lithium cation is believed to chelate between the enolate oxygen and the carbonyl oxygen of the piperazinone ring. This chelation, in conjunction with the steric hindrance imposed by the C-3 methyl group on the piperazinone ring, forces the enolate to adopt a specific, rigid conformation.

In this preferred conformation, one face of the planar enolate is effectively shielded by the chiral auxiliary. Consequently, the incoming electrophile (alkyl halide) can only approach from the less sterically encumbered face, leading to the formation of one diastereomer in significant excess.

G cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Removal N-Acyl Piperazinone N-Acyl Piperazinone LDA LDA, THF, -78 °C N-Acyl Piperazinone->LDA Deprotonation Chelated Enolate (Z)-Enolate (Li+ Chelate) LDA->Chelated Enolate Forms rigid chelate Electrophile R-X (Electrophile) Chelated Enolate->Electrophile Nucleophilic Attack Transition State Sterically Directed Transition State Electrophile->Transition State Approach from less hindered face Alkylated Product Diastereomerically Enriched Product Transition State->Alkylated Product Hydrolysis Hydrolysis (e.g., LiOH, H2O2) Alkylated Product->Hydrolysis Final Product Enantiomerically Pure α-Amino Acid Derivative Hydrolysis->Final Product Recovered Auxiliary Recovered (R)-1,3-Dimethyl- piperazin-2-one Hydrolysis->Recovered Auxiliary

Figure 1: Workflow for Asymmetric Alkylation

Experimental Protocol: Diastereoselective Alkylation of N-Propionyl-(R)-1,3-Dimethyl-piperazin-2-one

This protocol details a representative procedure for the asymmetric alkylation of an N-acylated (R)-1,3-Dimethyl-piperazin-2-one with benzyl bromide.

Materials and Reagents
  • N-Propionyl-(R)-1,3-Dimethyl-piperazin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

  • Diisopropylamine

  • Benzyl bromide (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Instrumentation
  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with stirring bar

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Standard laboratory glassware (flame-dried)

Step-by-Step Procedure

Part A: Enolate Formation

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction). Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA.

    Causality Note: The in-situ preparation of LDA is crucial to ensure its reactivity. Using a slight excess of diisopropylamine and n-butyllithium ensures complete conversion to the active base. Maintaining a low temperature is critical to prevent decomposition of the LDA.

  • Substrate Addition: In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Propionyl-(R)-1,3-Dimethyl-piperazin-2-one (1.0 equivalent) in anhydrous THF.

  • Enolate Generation: Slowly add the solution of the N-acylated piperazinone to the pre-formed LDA solution at -78 °C via cannula or syringe. Stir the reaction mixture at -78 °C for 1 hour. A color change (typically to a yellow or orange hue) is often observed, indicating the formation of the enolate.

    Causality Note: A full hour of stirring ensures complete deprotonation and formation of the thermodynamically favored (Z)-enolate.

Part B: Alkylation

  • Electrophile Addition: To the enolate solution at -78 °C, add benzyl bromide (1.2 equivalents) dropwise via syringe.

    Causality Note: A slight excess of the electrophile is used to drive the reaction to completion. Slow addition is important to control the reaction exotherm and maintain the low temperature, which is critical for high diastereoselectivity.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part C: Work-up and Purification

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature.

    Causality Note: Quenching with a mild acid like NH₄Cl neutralizes the remaining base and protonates any unreacted enolate.

  • Extraction: Transfer the reaction mixture to a separatory funnel and add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure, diastereomerically enriched alkylated product.

Data Summary: Representative Alkylation Reactions

The following table summarizes typical outcomes for the alkylation of N-propionyl-(R)-1,3-Dimethyl-piperazin-2-one with various electrophiles, demonstrating the versatility and high diastereoselectivity of this method.

Electrophile (R-X)Product (R)Yield (%)Diastereomeric Excess (d.e. %)
Benzyl bromideBenzyl~90>98
Methyl iodideMethyl~85>95
Ethyl iodideEthyl~88>95
Allyl bromideAllyl~82>95
n-Butyl iodiden-Butyl~85>95

Note: Yields and diastereomeric excesses are representative and may vary depending on specific reaction conditions and the purity of reagents.

Removal of the Chiral Auxiliary

A key advantage of using a chiral auxiliary is its facile removal to reveal the desired enantiomerically pure product, often with the potential for recovery and reuse of the auxiliary. For N-acyl piperazinone derivatives, the auxiliary is typically cleaved via hydrolysis of the amide bond.

Protocol: Hydrolytic Cleavage
  • Reaction Setup: Dissolve the purified alkylated product in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (excess, e.g., 4-5 equivalents) and a 30% aqueous solution of hydrogen peroxide (H₂O₂) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the excess peroxide with a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the desired carboxylic acid with an organic solvent like ethyl acetate. The water-soluble (R)-1,3-Dimethyl-piperazin-2-one auxiliary can be recovered from the aqueous layer.

G cluster_0 Alkylated Intermediate cluster_1 Cleavage Conditions cluster_2 Products Alkylated Piperazinone Diastereomerically Pure N-Acyl Piperazinone Reagents LiOH, H₂O₂ THF/H₂O Alkylated Piperazinone->Reagents Hydrolysis Carboxylic Acid Enantiomerically Pure α-Substituted Carboxylic Acid Reagents->Carboxylic Acid Recovered Auxiliary Recovered (R)-1,3-Dimethyl- piperazin-2-one Reagents->Recovered Auxiliary

Figure 2: Auxiliary Cleavage Workflow

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: This is often due to insufficiently low temperatures during enolate formation or alkylation, or the use of a base that does not promote the formation of a rigid chelate. Ensure the reaction is maintained at -78 °C and that the LDA is of high quality.

  • Low Yield: Incomplete deprotonation, decomposition of the enolate, or side reactions of the electrophile can lead to low yields. Ensure all glassware is scrupulously dried and the reaction is performed under a strictly inert atmosphere. The purity of the electrophile is also critical.

  • Difficulty in Auxiliary Removal: If hydrolysis is sluggish, gentle heating may be required. However, be cautious as this may lead to racemization of the product.

Conclusion

The use of (R)-1,3-Dimethyl-piperazin-2-one as a chiral auxiliary provides a reliable and highly stereoselective method for the synthesis of a wide range of enantiomerically enriched α-substituted carboxylic acids. The straightforward experimental protocol, coupled with the high diastereoselectivities achieved and the ease of auxiliary removal, makes this an attractive strategy for academic and industrial chemists engaged in asymmetric synthesis. By understanding the mechanistic principles that govern the stereochemical outcome, researchers can effectively apply this methodology to the synthesis of complex chiral building blocks for drug discovery and development.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. [Link]

  • ResearchGate. (n.d.). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. Request PDF. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. [Link]

  • Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. [Link]

  • Stoltz, B. M., et al. (2011). Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams. Journal of the American Chemical Society, 133(16), 6142-6145. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • RSC Publishing. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link]

  • PubMed. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. [Link]

  • Mendeleev Communications. (1997). Asymmetric synthesis of unusual α-amino acids. [Link]

  • ACS Publications. (1993). Asymmetric Synthesis of .beta.-Lactams. Highly Diastereoselective Alkylation of Chiral 2-Cyano Esters. The Journal of Organic Chemistry. [Link]

  • Springer. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. CHAPTER 13. [Link]

  • Semantic Scholar. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. [Link]

Sources

Method

Standard reaction conditions for (R)-1,3-Dimethyl-piperazin-2-one

This application note details the standard reaction conditions for the synthesis, purification, and functionalization of (R)-1,3-Dimethyl-piperazin-2-one . This scaffold is a privileged chiral building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the standard reaction conditions for the synthesis, purification, and functionalization of (R)-1,3-Dimethyl-piperazin-2-one . This scaffold is a privileged chiral building block in medicinal chemistry, widely employed to improve metabolic stability, solubility, and target selectivity in kinase inhibitors and GPCR ligands.

Advanced Protocols for Synthesis and Functionalization[1][2]

Introduction & Strategic Value

(R)-1,3-Dimethyl-piperazin-2-one represents a "chiral constraint" strategy in drug design. Unlike the flexible piperazine ring, the 2-one (lactam) moiety introduces planarity across the N1-C2-C3 segment, restricting conformational freedom. This rigidity often leads to:

  • Enhanced Selectivity: Reduced entropic penalty upon binding to protein targets.

  • Improved ADME: The lactam reduces the overall basicity of the scaffold (compared to 1,3-dimethylpiperazine), often lowering hERG liability and improving membrane permeability.

  • Vector Control: The C3-methyl group (R-configuration) directs substituents at N4 into specific vectors, critical for exploring hydrophobic pockets in enzymes (e.g., kinases).

This guide provides a self-validating workflow for synthesizing the core scaffold and, more importantly, functionalizing the N4-position—the primary vector for library generation.

Synthesis of the Core Scaffold

While (R)-1,3-Dimethyl-piperazin-2-one is commercially available, high-purity synthesis is often required to ensure enantiomeric excess (%ee) >99%. The most robust route involves the "Protect-Methylate-Deprotect" strategy starting from the widely available (R)-3-methylpiperazin-2-one.

Workflow Diagram: Core Synthesis

SynthesisWorkflow Start (R)-3-Methyl piperazin-2-one Step1 Step 1: N4-Protection (Boc2O, TEA) Start->Step1 Inter1 Intermediate A: 4-Boc-3-Me-piperazin-2-one Step1->Inter1 Yield >95% Step2 Step 2: N1-Methylation (NaH, MeI, THF) Inter1->Step2 Inter2 Intermediate B: 4-Boc-1,3-diMe-piperazin-2-one Step2->Inter2 Regioselective N1 Step3 Step 3: N4-Deprotection (TFA/DCM) Inter2->Step3 Final Target: (R)-1,3-Dimethyl piperazin-2-one Step3->Final Quant. Yield

Caption: Step-wise synthesis ensuring N1-methylation selectivity via N4-Boc protection.

Detailed Protocol: Synthesis from (R)-3-Methylpiperazin-2-one

Step 1: N4-Protection (Boc)

  • Dissolve (R)-3-methylpiperazin-2-one (1.0 eq) in DCM (10 mL/g).

  • Add Triethylamine (1.5 eq) followed by Boc-anhydride (1.1 eq) at 0°C.

  • Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Wash with 1M citric acid, brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Product should be a white solid.

Step 2: N1-Methylation (Critical Step) Rationale: Direct methylation of the unprotected scaffold leads to a mixture of N1, N4, and bis-methylated products. The amide proton (N1-H) is less acidic (pKa ~17) than the carbamate NH, but using NaH deprotonates the amide selectively in the presence of the Boc-protected amine.

  • Dissolve Intermediate A (1.0 eq) in anhydrous THF (15 mL/g) under N₂.

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of H₂ gas will be observed.

  • Stir for 30 min at 0°C to ensure complete deprotonation.

  • Add Methyl Iodide (MeI) (1.2 eq) dropwise.

  • Warm to RT and stir for 2-3 hours.

  • Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.

    • Note: Ensure anhydrous conditions; water kills the anion.

Step 3: Deprotection

  • Dissolve Intermediate B in DCM (5 mL/g).

  • Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 1-2 hours.

  • Purification: Concentrate in vacuo. Basify with saturated NaHCO₃ to pH 9. Extract with DCM/IPA (3:1) multiple times (the product is water-soluble).

  • Distill or column chromatography (DCM/MeOH/NH₃) if necessary.

Functionalization Protocols (N4-Derivatization)

The N4-position is the primary handle for medicinal chemistry. The following protocols are optimized to prevent racemization of the C3-center.

Protocol A: Buchwald-Hartwig N-Arylation

Best for: Attaching aromatic rings (Libraries). Challenge: The steric bulk of the C3-methyl group can hinder coupling.

ParameterStandard ConditionDifficult Substrates (Steric/Electronic)
Catalyst Pd₂(dba)₃ (2-5 mol%)Pd(OAc)₂ (5 mol%)
Ligand XPhos or RuPhos (4-10 mol%)BrettPhos (for deactivated aryl halides)
Base NaOtBu (1.5 eq)Cs₂CO₃ (2.0 eq)
Solvent Toluene or Dioxanet-Amyl Alcohol
Temp 80-100°C110°C

Procedure:

  • Charge a vial with Aryl Halide (1.0 eq), (R)-1,3-Dimethyl-piperazin-2-one (1.2 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Purge with Nitrogen/Argon (3 cycles).

  • Add anhydrous Toluene (degassed).

  • Heat to 100°C for 12-16 hours.

  • Validation: Filter through Celite. Analyze by LCMS.

    • Racemization Check: Use Chiral HPLC (Chiralpak AD-H, Hexane/IPA) to verify the (R)-enantiomer is retained.

Protocol B: Reductive Amination

Best for: Attaching alkyl/benzyl groups.

  • Dissolve (R)-1,3-Dimethyl-piperazin-2-one (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane).

  • Add Acetic Acid (1-2 drops) to adjust pH to ~5. Stir 30 mins.

  • Add NaBH(OAc)₃ (1.5 eq). Stir at RT overnight.

  • Workup: Quench with aq. NaHCO₃. Extract with DCM.[1]

Analytical Data & Troubleshooting

Characterization Data (Typical):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.98 (s, 3H, N1-Me ).

    • δ 1.35 (d, J=6.8 Hz, 3H, C3-Me ).

    • δ 3.0-3.5 (m, ring protons).

  • Optical Rotation: [α]D should be positive (specific value depends on concentration/solvent, typically +10° to +30°).

Troubleshooting Guide:

IssueProbable CauseSolution
Racemization High temperature + Strong BaseSwitch from NaOtBu to Cs₂CO₃; lower temp to 80°C.
Low Yield (Arylation) Pd catalyst poisoningEnsure N4-amine is free base (not HCl salt). Use RuPhos precatalyst.
Regioselectivity (Synthesis) Incomplete N4-protectionVerify Intermediate A purity before methylation.
Decision Logic for Functionalization

FunctionalizationLogic Root Target: N4-Functionalized (R)-1,3-Dimethyl-piperazin-2-one Decision What is the substituent type? Root->Decision BranchA Aryl / Heteroaryl Decision->BranchA BranchB Alkyl / Benzyl Decision->BranchB BranchC Acyl / Sulfonyl Decision->BranchC MethodA Buchwald-Hartwig (Pd-Catalyzed) BranchA->MethodA Preferred MethodB Reductive Amination (NaBH(OAc)3) BranchB->MethodB Mildest MethodC Nucleophilic Substitution (Acid Chloride/Base) BranchC->MethodC Standard

Caption: Selection guide for optimal N4-functionalization methodology.

References
  • Synthesis of Chiral Piperazinones: CN108129404B - Synthesis method of chiral piperazinone derivative. (2018).[2][3]

  • Buchwald-Hartwig Amination of Piperazines: Mishra, V. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine... Current Organic Synthesis.[2][4][5][6][7]

  • Medicinal Chemistry Applications: Patel, R. V., & Park, S. W. (2013).[3][4][8][9] An evolving role of piperazine moieties in drug design and discovery. Mini Reviews in Medicinal Chemistry.

  • Commercial Availability & Properties: BenchChem Product Entry: 1,3-Dimethylpiperazin-2-one.

Sources

Application

One-Pot Asymmetric Synthesis of Piperazin-2-ones: Application Notes and Protocols

Abstract The piperazin-2-one scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its rigidified peptide backbone mimicry makes it a val...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazin-2-one scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its rigidified peptide backbone mimicry makes it a valuable component in drug design. However, the stereocontrolled synthesis of substituted piperazin-2-ones, particularly in a one-pot fashion, presents significant synthetic challenges. This comprehensive guide provides detailed application notes and protocols for three cutting-edge, one-pot asymmetric methodologies for the synthesis of enantioenriched piperazin-2-ones. These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also a deep dive into the mechanistic rationale behind each transformation. The methodologies covered include a Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation, an Organocatalytic Domino Reaction, and a Diastereoselective Disrupted Ugi Reaction, each offering unique advantages in accessing diverse and complex piperazin-2-one derivatives.

Introduction: The Significance of Chiral Piperazin-2-ones

Piperazin-2-ones are six-membered nitrogen-containing heterocycles that are integral to the structure of many natural products and synthetic pharmaceuticals.[1] Their constrained conformation can mimic beta-turns in peptides, making them valuable tools in the design of peptidomimetics with improved metabolic stability and oral bioavailability. The stereochemistry of substituents on the piperazin-2-one ring is often crucial for biological activity. Consequently, the development of efficient and highly stereoselective methods for their synthesis is of paramount importance in modern drug discovery.

This guide moves beyond a simple recitation of synthetic procedures. It is structured to provide a deep, practical understanding of how to successfully implement these powerful one-pot asymmetric syntheses. We will explore the "why" behind the "how," empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic targets.

Methodology 1: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation for α-Substituted Piperazin-2-ones

This method, pioneered by the Stoltz group, provides a powerful and versatile approach to the synthesis of α-secondary and α-tertiary piperazin-2-ones with high levels of enantioselectivity.[2][3] The reaction proceeds via a palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-one enolates. A key advantage of this method is the use of a stable Pd(II) precatalyst in combination with a chiral phosphinooxazoline (PHOX) ligand, making the procedure more amenable to industrial applications.[4][5]

Expertise & Experience: The "Why" Behind the Protocol

The choice of a palladium(II) precatalyst, such as Pd(OAc)₂, is a deliberate one aimed at improving the practicality and reproducibility of the reaction compared to air-sensitive Pd(0) sources.[5] The in situ reduction of Pd(II) to the active Pd(0) species is a crucial first step in the catalytic cycle. The chiral PHOX ligand is essential for inducing asymmetry. Its bidentate coordination to the palladium center creates a chiral environment around the metal, which dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The decarboxylation of the starting material serves a dual purpose: it generates the nucleophilic enolate in a controlled manner and drives the reaction forward by the irreversible loss of CO₂.

Experimental Protocol: Synthesis of an α-Tertiary Piperazin-2-one

This protocol details the synthesis of a representative α-tertiary piperazin-2-one via asymmetric allylic alkylation.

Materials:

  • N-protected piperazin-2-one starting material (1.0 equiv)

  • Allyl chloroformate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.15 mol%)

  • (S)-t-BuPHOX ligand (0.30 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or TBME)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Starting Material: The N-protected piperazin-2-one bearing a carboxylic acid group at the α-position is prepared according to literature procedures.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the N-protected piperazin-2-one starting material (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous and degassed toluene (or TBME) via syringe. Cool the solution to 0 °C in an ice bath. Add allyl chloroformate (1.2 equiv) dropwise via syringe.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.15 mol%) and (S)-t-BuPHOX ligand (0.30 mol%) in a small amount of the reaction solvent. Stir for 10-15 minutes to allow for complex formation.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction Progress: Allow the reaction to warm to room temperature and then heat to the desired temperature (typically 40-60 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired enantioenriched α-tertiary piperazin-2-one.

Data Presentation: Representative Substrate Scope
EntryN-Protecting GroupAllyl GroupYield (%)ee (%)
1BocAllyl9295
2CbzMethallyl8893
3BenzylCinnamyl8591

Data is representative and sourced from published literature.[2][3]

Visualization: Catalytic Cycle

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation Pd0 Pd(0)L* Pd_pi_allyl π-Allyl-Pd(II)L* Pd0->Pd_pi_allyl Oxidative Addition Product α-Alkylated Piperazinone Pd_pi_allyl->Product Nucleophilic Attack Substrate Piperazinone Substrate Substrate->Pd_pi_allyl - CO2 Enolate Piperazinone Enolate Enolate->Pd_pi_allyl Product->Pd0 Reductive Elimination

Caption: Catalytic cycle for the Pd-catalyzed decarboxylative asymmetric allylic alkylation.

Methodology 2: Organocatalytic One-Pot Knoevenagel/Epoxidation/Domino Ring-Opening Cyclization (DROC)

This elegant one-pot procedure provides access to C3-substituted piperazin-2-ones with high enantioselectivity, starting from simple aldehydes, (phenylsulfonyl)acetonitrile, and a 1,2-diamine.[3][6][7] The entire three-step sequence is performed in a single reaction vessel, minimizing waste and purification steps. A quinine-derived urea acts as the chiral organocatalyst for the first two steps.

Expertise & Experience: The "Why" Behind the Protocol

The success of this one-pot reaction hinges on the careful orchestration of three distinct chemical transformations. The initial Knoevenagel condensation between the aldehyde and (phenylsulfonyl)acetonitrile is catalyzed by the basic tertiary amine of the quinine-derived catalyst. The subsequent asymmetric epoxidation of the resulting electron-deficient alkene is also catalyzed by the same organocatalyst, which utilizes its thiourea moiety and tertiary amine to activate the peroxide and the alkene, respectively, thereby controlling the stereochemistry of the epoxide formation. The final step is a domino ring-opening cyclization (DROC). The 1,2-diamine acts as a nucleophile, opening the epoxide. This is followed by an intramolecular cyclization to form the piperazin-2-one ring. The phenylsulfonyl and cyano groups on the epoxide are crucial for its activation and act as leaving groups in the final cyclization step.

Experimental Protocol: Synthesis of a C3-Aryl Piperazin-2-one

This protocol describes the one-pot synthesis of a C3-aryl-substituted piperazin-2-one.

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • (Phenylsulfonyl)acetonitrile (1.0 equiv)

  • Quinine-derived urea catalyst (eQNU) (10 mol%)

  • Cumyl hydroperoxide (CHP) (1.1 equiv)

  • 1,2-Ethylenediamine (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • Knoevenagel Condensation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aromatic aldehyde (1.0 equiv), (phenylsulfonyl)acetonitrile (1.0 equiv), and the quinine-derived urea catalyst (10 mol%) in anhydrous toluene. Stir the mixture at room temperature until the Knoevenagel condensation is complete (monitored by TLC).

  • Asymmetric Epoxidation: Dilute the reaction mixture with anhydrous toluene and cool to -20 °C. Add cumyl hydroperoxide (1.1 equiv) dropwise. Stir at this temperature until the epoxidation is complete (monitored by TLC).

  • Domino Ring-Opening Cyclization (DROC): To the reaction mixture, add 1,2-ethylenediamine (1.2 equiv) followed by triethylamine (2.0 equiv). Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitored by TLC).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C3-aryl piperazin-2-one.

Data Presentation: Representative Substrate Scope
EntryAldehydeYield (%)ee (%)
14-Fluorobenzaldehyde8596
24-Chlorobenzaldehyde9095
32-Naphthaldehyde7894

Data is representative and sourced from published literature.[3][6]

Visualization: Reaction Workflow

Organocatalytic One-Pot Synthesis of Piperazin-2-ones Start Aldehyde + (Phenylsulfonyl)acetonitrile Knoevenagel Knoevenagel Condensation (eQNU catalyst) Start->Knoevenagel Alkene Electron-Deficient Alkene Knoevenagel->Alkene Epoxidation Asymmetric Epoxidation (eQNU catalyst, CHP) Alkene->Epoxidation Epoxide Chiral Epoxide Epoxidation->Epoxide DROC Domino Ring-Opening Cyclization (1,2-Diamine, Et3N) Epoxide->DROC Product Piperazin-2-one DROC->Product

Caption: Workflow for the organocatalytic one-pot synthesis of piperazin-2-ones.

Methodology 3: Diastereoselective Disrupted Ugi Reaction

The Ugi four-component reaction is a powerful tool for the rapid generation of molecular complexity. In this "disrupted" variant, an aziridine aldehyde dimer is used as one of the components, leading to the formation of a piperazin-2-one scaffold instead of the typical Ugi product.[8][9] A key feature of this method is the ability to control the diastereoselectivity of the product by choosing between a primary or secondary amino acid as the amine component.[9]

Expertise & Experience: The "Why" Behind the Protocol

The standard Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. In the disrupted Ugi reaction, the aziridine aldehyde initially participates in the formation of an iminium ion. After the addition of the isocyanide and the carboxylate, a key intermediate is formed. In a standard Ugi reaction, this intermediate would be quenched by a nucleophile. However, in this case, the pendant aziridine acts as an intramolecular nucleophile, attacking the activated carbonyl and leading to the formation of the piperazin-2-one ring. The diastereoselectivity is influenced by the steric environment during the isocyanide addition to the iminium ion, with primary and secondary amino acids leading to different facial selectivities.

Experimental Protocol: Diastereoselective Synthesis of a Piperazin-2-one

This protocol describes the solution-phase synthesis of a piperazin-2-one via a disrupted Ugi reaction.

Materials:

  • Amino acid (primary or secondary) (1.0 equiv)

  • Aziridine aldehyde dimer (0.5 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

  • Methanol as solvent

Procedure:

  • Reaction Setup: To a round-bottom flask, add the amino acid (1.0 equiv) and the aziridine aldehyde dimer (0.5 equiv).

  • Solvent Addition: Add methanol and stir the mixture at room temperature until the solids are dissolved.

  • Isocyanide Addition: Add the isocyanide (1.0 equiv) to the reaction mixture.

  • Reaction Progress: Stir the reaction at room temperature. The reaction is typically complete within 24 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched piperazin-2-one.

Data Presentation: Diastereoselectivity Control
EntryAmino AcidDiastereomeric Ratio (trans:cis)
1L-Phenylalanine (primary)>10:1
2L-Proline (secondary)1:>10

Data is representative and sourced from published literature.[9]

Visualization: Proposed Mechanism

Disrupted Ugi Reaction Mechanism Reactants Amino Acid + Aziridine Aldehyde + Isocyanide Iminium Iminium Ion Formation Reactants->Iminium Intermediate Key Ugi Intermediate Iminium->Intermediate + Isocyanide, + Carboxylate Cyclization Intramolecular Aziridine Attack Intermediate->Cyclization Product Piperazin-2-one Cyclization->Product

Sources

Method

Chemical reactions of 1,3-Dimethylpiperazin-2-one including oxidation and reduction

Application Note: Chemical Transformations of 1,3-Dimethylpiperazin-2-one Executive Summary & Scaffold Analysis 1,3-Dimethylpiperazin-2-one (CAS: 1214045-30-3) represents a critical chiral scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemical Transformations of 1,3-Dimethylpiperazin-2-one

Executive Summary & Scaffold Analysis

1,3-Dimethylpiperazin-2-one (CAS: 1214045-30-3) represents a critical chiral scaffold in medicinal chemistry, distinct from its achiral isomer 1,4-dimethylpiperazin-2-one (a common solvent).[1] Structurally, it features a methyl group on the amide nitrogen (N1) and a stereogenic methyl center at C3. This specific substitution pattern renders it a valuable chiral auxiliary and a precursor for enantiopure 1,3-dimethylpiperazine derivatives, which are privileged motifs in kinase inhibitors and GPCR ligands.

This application note details the two primary redox vectors for this scaffold:

  • Reduction: Deoxygenation of the C2-lactam to the cyclic amine (piperazine).[1]

  • Oxidation:

    
    -oxidation of the distal amine (N4) or oxidative dehydrogenation.[1]
    

Chemical Structure & Numbering:

  • N1: Methylated, amidic (Non-basic, chemically robust).

  • C2: Carbonyl (Lactam, reducible).

  • C3: Methylated, chiral center (susceptible to racemization under harsh basic conditions).

  • N4: Secondary amine (Basic, susceptible to oxidation/alkylation).

Reduction Protocol: Lactam-to-Amine Conversion

The transformation of 1,3-dimethylpiperazin-2-one to 1,3-dimethylpiperazine is the most frequent synthetic requirement.[1] While borane-THF complexes are often used for lactams, Lithium Aluminum Hydride (LiAlH


) remains the gold standard for piperazinones due to the stability of the resulting cyclic diamine.
Mechanism of Action

The reaction proceeds via nucleophilic attack of the hydride on the C2 carbonyl, forming a tetrahedral aluminate intermediate. Subsequent collapse eliminates the aluminate oxygen, forming an iminium ion, which is rapidly reduced by a second hydride to the methylene (


).[1]
Experimental Protocol

Objective: Synthesis of 1,3-dimethylpiperazine (chiral retention). Scale: 10 mmol input.

Reagents:

  • 1,3-Dimethylpiperazin-2-one (1.28 g, 10 mmol)[1]

  • LiAlH

    
     (Pellets or powder, 1.14 g, 30 mmol, 3.0 equiv)
    
  • Anhydrous THF (Tetrahydrofuran), stabilized (50 mL)

  • Rochelle’s Salt (Potassium sodium tartrate) saturated solution.[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen.[1]

  • Catalyst Suspension: Charge LiAlH

    
     into the flask. Carefully add 30 mL of anhydrous THF at 0°C. Critical: LiAlH
    
    
    
    is pyrophoric; ensure no moisture is present.
  • Substrate Addition: Dissolve 1,3-dimethylpiperazin-2-one in 20 mL THF. Add this solution dropwise to the LiAlH

    
     suspension via syringe over 15 minutes at 0°C.
    
    • Observation: Gas evolution (

      
      ) will occur.[1] Control addition rate to manage bubbling.
      
  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 6–12 hours.

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1] The disappearance of the carbonyl peak (IR ~1640 cm

      
      ) indicates completion.[1]
      
  • Fieser Quench (Critical Step): Cool reaction to 0°C. Quench carefully with the "1:1:3" method:

    • Add 1.14 mL

      
       (slowly).
      
    • Add 1.14 mL 15% NaOH.[1]

    • Add 3.42 mL

      
      .[1]
      
  • Workup: Warm to room temperature and stir for 30 minutes until a white, granular precipitate forms. Filter through a Celite pad.[1] Wash the cake with THF.

  • Isolation: Dry the filtrate over

    
    , filter, and concentrate under reduced pressure. The product is a volatile oil; avoid prolonged high-vacuum exposure.[1]
    

Yield Expectation: 85–92%.

Oxidation Protocol: N-Oxide Formation

Oxidation of the piperazinone scaffold typically targets the N4 nitrogen.[1] The N1 nitrogen is part of the amide resonance system and is resistant to oxidation.[1] This protocol describes the synthesis of the N4-oxide, a common metabolite or pro-drug moiety.[1]

Note: If N4 is unsubstituted (H), oxidation can lead to hydroxylamines or nitrones. This protocol assumes N4 is alkylated (e.g., 1,3,4-trimethylpiperazin-2-one) or targets the N-oxide of the N4-protected derivative.[1]

Experimental Protocol

Objective: Selective N-oxidation of the distal amine. Reagent: m-Chloroperbenzoic acid (m-CPBA).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the N4-substituted 1,3-dimethylpiperazin-2-one derivative (5 mmol) in Dichloromethane (DCM, 25 mL). Cool to 0°C.[1]

  • Oxidant Addition: Add m-CPBA (1.1 equiv, 70-75% purity) portion-wise over 10 minutes.

    • Why: Controlling temperature prevents over-oxidation or ring-opening side reactions.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Wash the organic layer with 10% aqueous

    
     (to quench excess peroxide) followed by saturated 
    
    
    
    (to remove m-chlorobenzoic acid byproduct).[1]
  • Purification: Dry over

    
     and concentrate. N-oxides are polar; purification often requires alumina chromatography or crystallization from acetone/ether.[1]
    

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent reactivity of the 1,3-dimethylpiperazin-2-one scaffold.

G Start 1,3-Dimethylpiperazin-2-one (Lactam Scaffold) LiAlH4 Reagent: LiAlH4 / THF (Reflux) Start->LiAlH4 mCPBA Reagent: m-CPBA / DCM (0°C) Start->mCPBA Lithiation Reagent: s-BuLi / Electrophile (C-H Activation) Start->Lithiation Product_Red 1,3-Dimethylpiperazine (Chiral Diamine) LiAlH4->Product_Red Deoxygenation Product_Ox N4-Oxide Derivative (Polar Metabolite) mCPBA->Product_Ox N-Oxidation Product_Func C-Substituted Piperazinone (Functionalized Scaffold) Lithiation->Product_Func Alpha-Lithiation

Caption: Divergent synthetic pathways for 1,3-dimethylpiperazin-2-one. The green path represents the standard reduction to the diamine; the red path represents oxidative functionalization.

Data Summary & Troubleshooting

ParameterReduction (LiAlH

)
Oxidation (m-CPBA)
Primary Challenge Incomplete reduction of the amide C=O.Over-oxidation or N-dealkylation (Polonovski).[1]
Key Control Reflux temperature must be maintained >6 hrs.Temperature must remain <25°C.
Workup Criticality High: Aluminum salts can trap product.[1] Use Fieser quench.[1]Medium: Remove benzoic acid byproducts thoroughly.[1]
Product Stability Volatile oil; store under Argon.[1]Hygroscopic solid; store in desiccator.
Stereochemistry Retention of Configuration at C3.Retention (N-oxide forms diastereomers).[1]

References

  • National Institutes of Health (NIH). (2016).[1] Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Retrieved from [Link]

  • ResearchGate. (2025).[1][2] Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Retrieved from [Link][3]

  • MySkinRecipes. (2025).[1] (R)-1,3-Dimethylpiperazin-2-one Product Specifications and Chiral Applications. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in (R)-1,3-Dimethyl-piperazin-2-one mediated reactions

To: Research Team From: Senior Application Scientist, Chemical Process Development Subject: Optimization Protocols for (R)-1,3-Dimethyl-piperazin-2-one Scaffolds This guide addresses yield optimization for reactions invo...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Chemical Process Development Subject: Optimization Protocols for (R)-1,3-Dimethyl-piperazin-2-one Scaffolds

This guide addresses yield optimization for reactions involving (R)-1,3-Dimethyl-piperazin-2-one (CAS: 1240300-33-7). This scaffold presents unique challenges due to the competing reactivity of the N4-amine (if unprotected), the hygroscopic nature of the lactam core, and the steric constraints at the C3 chiral center.

The following protocols are structured to troubleshoot the two most common reaction pathways: C3-Alkylation (Quaternary Center Formation) and N4-Functionalization .

Part 1: Diagnostic & Triage

Before altering your conditions, identify the specific "Yield Killer" using this logic flow.

YieldDiagnostic Start Identify Yield Loss Stage TLC Is product visible on TLC/LCMS before workup? Start->TLC NoConversion Issue: Reactivity/Kinetics (See Module 2) TLC->NoConversion No Product Conversion Issue: Isolation/Stability (See Module 3) TLC->Conversion Product Exists Sub_NoConv Check: Moisture in THF? Check: Base Quality (LDA/LiHMDS)? Check: N4 Protection? NoConversion->Sub_NoConv Sub_Conv Check: Water Solubility? Check: Ring Hydrolysis? Conversion->Sub_Conv

Figure 1: Diagnostic logic to distinguish between kinetic failure (reaction conditions) and thermodynamic/isolation failure (workup).

Part 2: Reaction Optimization (The Chemistry)

Scenario A: C3-Alkylation (Creating Quaternary Stereocenters)

Goal: Alkylating the chiral carbon (C3) to form a quaternary center.[1]

The Problem: The C3 proton is sterically hindered by the adjacent methyl group and the N1-methyl. Furthermore, if N4 is unprotected (N-H), bases will deprotonate N4 preferentially, preventing enolization.

Protocol Improvements:

  • Mandatory N4-Protection: You cannot effectively lithiate C3 if N4 is a free amine.

    • Action: Install an orthogonal protecting group on N4 (e.g., Boc, Cbz, or Benzyl) before attempting C3 alkylation.

    • Why: This prevents N-deprotonation and reduces the risk of ring fragmentation (a known issue with piperazinone lithiation).

  • Base Selection & Additives: Standard LDA often fails to drive conversion to the enolate due to aggregation.

    • Recommendation: Use LiHMDS (1.2 eq) with LiCl (2.0 eq) in THF at -78°C.

    • Mechanism:[2][3] LiCl breaks up LiHMDS aggregates, creating a more reactive monomeric base species ("Turbo-LiHMDS" effect), significantly improving enolization yields of hindered lactams.

  • The "Internal Quench" Technique: For extremely reactive electrophiles (e.g., MeI, Allyl Bromide), add the electrophile simultaneously with the base or immediately after, if using s-BuLi/Sparteine systems for dynamic resolution.

Comparative Base Performance Table:

Base SystemTemp (°C)AdditiveYield PotentialRisk Factor
LDA -78NoneLow (30-50%)Incomplete enolization; aggregation.
LiHMDS -78LiCl High (80-95%)Excellent conversion; milder than LDA.
s-BuLi -78TMEDAMed (60%)High Risk: Ring opening/fragmentation.
KHMDS -7818-Crown-6Med (50-70%)Risk of racemization at C3.
Scenario B: N4-Functionalization

Goal: Attaching groups to the secondary amine (N4).

The Problem: Bis-alkylation (quaternization) or competitive reaction at the oxygen (O-alkylation).

Protocol Improvements:

  • Solvent Switch: Avoid THF. Use Acetonitrile (MeCN) or DMF .

  • Base Switch: Use inorganic bases (K₂CO₃ or Cs₂CO₃) instead of hydrides (NaH).

    • Why: Carbonate bases buffer the reaction, preventing the high pH spikes that lead to racemization of the C3 center.

Part 3: Workup & Isolation (The "Invisible" Yield Loss)

The Core Issue: (R)-1,3-Dimethyl-piperazin-2-one derivatives are highly polar lactams . They act like urea; they are incredibly water-soluble. Symptom:[2][3][4][5] "I saw the spot on TLC, but my crude mass is 10% of theoretical."

Optimized Extraction Protocol:

  • Do NOT use Diethyl Ether/Water: You will lose >60% of your product to the aqueous phase.

  • The "Salting Out" Method:

    • Saturate the aqueous quench layer with solid NaCl until no more salt dissolves.

    • This increases the ionic strength, forcing the organic lactam out of the water phase ("Salting out effect").

  • The "Chloroform/IPA" Extract:

    • Perform extractions using CHCl₃ : Isopropanol (3:1) .

    • This mixture is polar enough to pull the lactam from the brine but immiscible enough to separate. Perform 4-5 extractions.

WorkupFlow Reaction Quenched Reaction (Aq + Org) Ether Extraction with Et2O or Hexane? Reaction->Ether Correct Saturate Aq Phase with NaCl Reaction->Correct Loss YIELD LOSS Product stays in Water Ether->Loss High Polarity Solvent Extract 4x with CHCl3/IPA (3:1) Correct->Solvent Recovery High Yield Recovery Solvent->Recovery

Figure 2: Comparison of extraction strategies. Standard ether extractions result in massive yield loss due to the water solubility of the piperazinone core.

Part 4: Frequently Asked Questions (Troubleshooting)

Q: My reaction turns black upon adding the base. Is this normal?

  • A: No. This usually indicates decomposition or polymerization.

    • Cause: Temperature was too high during base addition, or the N4-protecting group is labile (e.g., Fmoc is unstable to LiHMDS).

    • Fix: Ensure internal temperature probe reads <-70°C before adding base. Switch N4 protection to Boc or Benzyl.

Q: I am getting low diastereoselectivity (dr) at the C3 position.

  • A: The enolate geometry is not being controlled.

    • Fix: Switch solvent to Toluene (non-coordinating) instead of THF. Toluene tightens the transition state. Alternatively, add DMPU (10% v/v) to break up aggregates if reactivity is low, though this may lower dr slightly.

Q: Can I use this molecule as a chiral auxiliary?

  • A: Yes, but it is less effective than the standard Evans auxiliary. If used as an auxiliary, the N4 position is usually the attachment point. Ensure the C3-methyl provides enough steric bulk; if not, consider switching to a C3-isopropyl or C3-tert-butyl analog.

References

  • O'Brien, P., et al. (2015).[3] "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines." Journal of the American Chemical Society.[6]

  • Barker, G., & O'Brien, P. (2015). "Stereoselective Lithiation–Trapping of N-Boc Heterocycles." Synthesis.

  • Fosbøl, P. L., et al. (2011).[6] "Aqueous Solubility of Piperazine and Derivatives." Journal of Chemical & Engineering Data.

  • Rossen, K., et al. (1993). "Asymmetric Synthesis of Piperazin-2-ones." Tetrahedron Letters.

Sources

Optimization

Identifying side products in (R)-1,3-Dimethyl-piperazin-2-one synthesis

The following guide serves as a specialized technical support resource for researchers synthesizing (R)-1,3-Dimethyl-piperazin-2-one . It addresses the specific stereochemical and regiochemical challenges inherent to thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers synthesizing (R)-1,3-Dimethyl-piperazin-2-one . It addresses the specific stereochemical and regiochemical challenges inherent to this chiral scaffold.

Product Code: 1,3-DMP-R CAS: 1240300-33-7 (R-isomer) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Critical Architecture

The synthesis of (R)-1,3-Dimethyl-piperazin-2-one is deceptively simple. While the piperazinone core is stable, the C3 stereocenter is prone to racemization, and the asymmetry of the ring creates significant risks for regioisomerism (1,3- vs. 1,5-dimethylation).

This guide troubleshoots the three most common failure modes:

  • Loss of Enantiomeric Excess (ee): Base-catalyzed enolization at C3.

  • Regioisomeric Contamination: Formation of 1,5-dimethyl or 3,4-dimethyl isomers.

  • Incomplete Cyclization: Presence of linear dipeptide mimics.

Troubleshooting & FAQs

Issue 1: "My product has the correct mass, but the NMR spectrum shows split peaks and my ee% is dropping."

Diagnosis: You are likely observing Racemization (Formation of the S-enantiomer) . Root Cause: The C3 proton in piperazin-2-ones is


 to a carbonyl. If N4 is protected with an electron-withdrawing group (e.g., Boc, Cbz), the pKa of the C3 proton drops significantly (~19 

~13), making it susceptible to deprotonation by even mild bases (e.g.,

,

) during alkylation or cyclization steps.

Corrective Protocol:

  • Avoid Strong Bases with N4-Carbamates: If your intermediate is N4-Boc-protected, do not use NaH or alkoxides for N1-methylation.

  • Alternative Route: Perform N-methylation on the linear amino acid precursor before cyclization.

  • Check Workup: Avoid prolonged exposure to basic aqueous layers. Quench reactions with buffered ammonium chloride, not NaOH.

Validation (Chiral HPLC Method):

Parameter Condition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV @ 210 nm

| Expected Result | (R)-isomer elutes first (typically); (S)-isomer is the impurity. |

Issue 2: "I see a major impurity with the same mass, but different chemical shifts in the methyl region."

Diagnosis: You have synthesized a Regioisomer , likely 1,5-Dimethyl-piperazin-2-one or 3,4-Dimethyl-piperazin-2-one . Root Cause:

  • Scenario A (Diamine Route): If reacting N-methylethylenediamine with 2-chloropropionyl chloride, the acyl chloride can attack the secondary amine (N-Me) or primary amine (

    
    ). Attack at the 
    
    
    
    leads to the 1,5-isomer.
  • Scenario B (Direct Alkylation): If methylating 3-methyl-piperazin-2-one, the amine nitrogen (N4) is more nucleophilic than the amide nitrogen (N1). Without protection, you form 3,4-dimethyl-piperazin-2-one.

Differentiation Protocol (1H NMR): Use the chemical shift of the methine proton (CH) and the methyl group coupling.

Feature(R)-1,3-Dimethyl (Target)1,5-Dimethyl (Impurity)3,4-Dimethyl (Impurity)
C3/C5 Methine Shift ~3.5 ppm (Deshielded by C=O)~3.0 ppm (Shielded,

to C=O)
~2.8 ppm
Methyl Position

to Carbonyl

to Carbonyl

to Amine (N4)
Key NOE Signal N1-Me

C3-Me (Weak/None)
N1-Me

C6-H
N4-Me

C3-Me (Strong)
Issue 3: "I cannot get the cyclization to finish; I see broad peaks around 3.0-4.0 ppm."

Diagnosis: Incomplete Cyclization / Linear Intermediates . Root Cause: The formation of the 6-membered lactam is entropically disfavored compared to 5-membered rings. If using an ester precursor, the leaving group (methoxy/ethoxy) might not be good enough without heat or acid catalysis.

Corrective Protocol:

  • Switch Solvent: Use Toluene or Xylene and reflux to drive the reaction.

  • Additive: Add 10-20 mol% Acetic Acid to protonate the ester carbonyl, activating it for nucleophilic attack by the amine.

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor intramolecular cyclization over intermolecular oligomerization.

Reaction Pathway & Impurity Map

The following diagram visualizes the divergent pathways leading to the target molecule versus the common side products discussed above.

G Start Precursor: (R)-N-Methyl-Alanine Deriv. Target TARGET: (R)-1,3-Dimethyl- piperazin-2-one Start->Target 1. Cyclization 2. Controlled N1-Alkylation Regio15 IMPURITY B: 1,5-Dimethyl isomer Start->Regio15 Wrong Amine Acylation (Diamine Route) Linear IMPURITY D: Linear Dipeptide Start->Linear Incomplete Cyclization Racemate IMPURITY A: (S)-Enantiomer (Racemization) Target->Racemate Base (NaH/KOtBu) Enolization at C3 Regio34 IMPURITY C: 3,4-Dimethyl isomer Target->Regio34 N4-Alkylation (Unprotected N4)

Figure 1: Divergent synthetic pathways showing the origin of stereochemical (Red) and regiochemical (Yellow) impurities.

Validated Synthetic Protocol (Recommended)

To minimize the side products identified above, we recommend the Reductive Amination / Cyclization Route starting from the chiral pool. This avoids the ambiguity of N-alkylation on the final ring.

Step-by-Step Methodology:

  • Reductive Amination:

    • React (R)-Alanine Methyl Ester HCl (1.0 equiv) with N-Methyl-aminoacetaldehyde dimethyl acetal (1.1 equiv) and

      
       (1.5 equiv) in DCM.
      
    • Control Point: Keep temp < 0°C to prevent over-alkylation.

    • Result: Formation of the secondary amine linkage without racemizing the alanine center.

  • Acidic Deprotection & Cyclization (One-Pot):

    • Treat the intermediate with 6M HCl / THF (1:1) at 60°C for 4 hours.

    • Mechanism:[1][2][3][4][5] Acid hydrolyzes the acetal to the aldehyde, which undergoes spontaneous intramolecular cyclization with the amide nitrogen (followed by reduction if using a reductive cyclization variant) OR, more commonly, the acetal is hydrolyzed to an aldehyde which is then oxidized or trapped.

    • Correction for Piperazinone: A more robust method uses (R)-N-Cbz-Alanine coupled with N-Methyl-2-chloroethylamine .

      • Coupling: (R)-N-Cbz-Alanine + N-Methyl-2-chloroethylamine using EDC/HOBt.

      • Cyclization: Treat with NaH (2.0 equiv) in THF. Note: NaH is safe here because the N-Cbz proton is removed, not the chiral C3 proton initially.

      • Deprotection: Hydrogenation (Pd/C, H2) to remove Cbz.[6]

Data Specification for Target ((R)-1,3-Dimethyl-piperazin-2-one):

  • Formula:

    
    
    
  • MW: 128.17 g/mol [7]

  • Appearance: Colorless oil or low-melting solid.

  • Optical Rotation:

    
     (c=0.2, CHCl3) [Verify with specific batch COA].
    

References

  • PubChem. (2025).[8] 1,3-Dimethylpiperazin-2-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Chamakuri, S., et al. (2022).[3] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.[7] (Discusses racemization mechanisms). Available at: [Link]

  • Vertex AI Search. (2025). Consolidated Search Results for (R)-1,3-Dimethyl-piperazin-2-one Synthesis.

Sources

Troubleshooting

Technical Support Center: Enhancing Diastereoselectivity with Chiral Piperazinone Auxiliaries

Here is the technical support center for enhancing diastereoselectivity with chiral piperazinone auxiliaries. Welcome to the technical support guide for utilizing chiral piperazinone auxiliaries in asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for enhancing diastereoselectivity with chiral piperazinone auxiliaries.

Welcome to the technical support guide for utilizing chiral piperazinone auxiliaries in asymmetric synthesis. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and offer robust protocols for achieving high diastereoselectivity.

The Role of Piperazinone Auxiliaries: A Brief Introduction

Chiral auxiliaries are powerful tools in modern organic synthesis that enable the conversion of prochiral substrates into chiral products with a high degree of stereocontrol.[1][2][3] They function by temporarily attaching to the substrate, creating a diastereomeric intermediate that biases the approach of incoming reagents to one face of the molecule.[4][5] Chiral piperazinones, and related heterocyclic scaffolds, have emerged as effective auxiliaries, particularly in the stereoselective alkylation of enolates to synthesize chiral carboxylic acids and their derivatives.[6][7][8] This guide will address the practical challenges and frequently asked questions associated with their use.

Frequently Asked Questions (FAQs)

Q1: How do chiral piperazinone auxiliaries control stereochemistry in enolate alkylations?

A: The stereochemical outcome is primarily dictated by the formation of a rigid, chelated transition state. After attaching the piperazinone auxiliary to a carboxylic acid derivative (e.g., propionyl chloride), a strong, non-nucleophilic base like LDA or NaHMDS is used to deprotonate the α-carbon, forming an enolate. The lithium or sodium cation is chelated by both the amide oxygen and a heteroatom within the piperazinone ring system. This chelation, combined with the steric bulk of the auxiliary's substituents, locks the enolate into a specific conformation (typically a Z-enolate).[9][10] This rigid structure effectively blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer.[4][11]

Stereocontrol_Mechanism cluster_0 Enolate Formation & Chelation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Start N-Acyl Piperazinone Base Base (LDA/NaHMDS) Start->Base - H+ Enolate Rigid Chelated (Z)-Enolate (Face Blocked) Base->Enolate Forms Chelate Electrophile Electrophile (R-X) Enolate->Electrophile Nucleophilic Attack Product Single Diastereomer (New Stereocenter Formed) Electrophile->Product Attacks from unhindered face Cleavage Cleavage Reagents (e.g., LiOH/H₂O₂) Product->Cleavage Final Enantiopure Product (+ Recovered Auxiliary) Cleavage->Final

Caption: Mechanism of stereocontrol using a chiral piperazinone auxiliary.

Q2: What are the critical parameters for maximizing diastereoselectivity?

A: Several factors are crucial:

  • Base and Counterion: The choice of base determines the enolate geometry and the nature of the metal counterion. Lithium bases (like LDA) and sodium bases (like NaHMDS) are common. The counterion's ability to form a tight chelate is key to a rigid transition state.[12][13] In some cases, sodium enolates have shown superior diastereoselectivity compared to lithium enolates, likely due to different aggregation states or chelation strengths.[9]

  • Solvent: Tetrahydrofuran (THF) is the most common solvent as it effectively solvates the metal cation without disrupting the crucial chelation. More coordinating solvents could interfere with the transition state, reducing selectivity.

  • Temperature: Enolate formation and alkylation are typically performed at low temperatures (-78 °C) to minimize side reactions and prevent enolate decomposition or equilibration, which would erode diastereoselectivity.[9]

  • Electrophile Structure: The steric bulk of the electrophile can influence the degree of selectivity. More sterically demanding alkyl halides often lead to higher diastereomeric ratios.[9]

Q3: Can the chiral auxiliary be recovered after the reaction?

A: Yes, a significant advantage of the chiral auxiliary approach is that the auxiliary can usually be recovered and recycled.[2][5] During the cleavage step (e.g., hydrolysis), the auxiliary is released and can be separated from the desired product, often by simple extraction or chromatography, making the overall process more cost-effective.[14][15]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (Poor d.r.)

Potential CauseRecommended SolutionScientific Rationale
Incorrect Enolate Geometry Ensure the use of a strong, non-nucleophilic base like LDA or NaHMDS. Verify the quality and concentration of your base (e.g., by titration).Incomplete deprotonation or the use of a weaker base can lead to a mixture of E/Z enolates or unreacted starting material, compromising the stereochemical integrity of the reaction.[13]
Loose Transition State Chelation Perform the reaction in a non-coordinating solvent like THF. Avoid additives that can compete for metal chelation. Consider switching the counterion (e.g., from Li⁺ to Na⁺) as this can affect the tightness of the chelate.[9][12]A well-defined, rigid chelated transition state is essential for effective facial blocking. Anything that disrupts this chelation will reduce the energy difference between the diastereomeric transition states, leading to lower selectivity.[4]
Reaction Temperature Too High Maintain a low temperature (typically -78 °C) throughout enolate formation and alkylation. Add the electrophile slowly to the cooled enolate solution to avoid localized warming.Higher temperatures can provide enough energy to overcome the activation barrier for the unfavored transition state. It can also cause enolate equilibration or decomposition, especially for lithium enolates.[9]
Water Contamination Use rigorously dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (Argon or Nitrogen).Water will quench the enolate, leading to reduced yield and potentially complex side reactions. It can also interfere with the metal cation's coordination environment.

Problem 2: Low Reaction Yield or Incomplete Conversion

Potential CauseRecommended SolutionScientific Rationale
Inefficient Enolate Formation Ensure at least 1.0 equivalent of a strong base is used. Titrate your organolithium base before use. Allow sufficient time for deprotonation at -78 °C before adding the electrophile.Incomplete deprotonation is a common cause of low conversion, leaving unreacted starting material.
Poor Electrophile Reactivity Use a more reactive electrophile (e.g., iodide > bromide > chloride). For sluggish electrophiles, you may need to allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C), but this may come at the cost of diastereoselectivity.[9]The rate of S_N2 alkylation depends on the leaving group ability and steric hindrance of the electrophile.
Enolate Decomposition Maintain low temperatures. Lithium enolates, in particular, can be unstable at temperatures above 0 °C and may decompose.[9]Decomposition pathways, such as ketene formation, can compete with the desired alkylation reaction, reducing the yield.
Side Reaction with Electrophile If the electrophile is prone to elimination (e.g., secondary halides), ensure the enolate is added to the electrophile at low temperature, or consider a different electrophile.The enolate is a strong base and can induce E2 elimination reactions, consuming both the enolate and the electrophile without forming the desired C-C bond.

Problem 3: Difficulty Removing the Chiral Auxiliary

Potential CauseRecommended SolutionScientific Rationale
Steric Hindrance around the Acyl Group For highly hindered products, cleavage may require more forcing conditions (e.g., longer reaction times, higher temperatures, or stronger nucleophiles). For hydrolytic cleavage with LiOH/H₂O₂, increasing the amount of H₂O₂ can sometimes help.The cleavage reaction is essentially a nucleophilic attack on the amide carbonyl. Severe steric hindrance from the newly installed group can slow this process significantly.
Incorrect Cleavage Method Select the appropriate cleavage method for the desired product. For example, LiBH₄ is used for reduction to an alcohol, while LiOH/H₂O₂ is for hydrolysis to a carboxylic acid.[15]Different reagents are designed to yield different functional groups. Using the wrong reagent will not produce the desired outcome.
Product is an Emulsion Former During aqueous workup, emulsions can make separation difficult. Try adding brine to the aqueous layer or filtering the mixture through a pad of Celite to break the emulsion.The combination of the liberated chiral auxiliary and the product can act as a surfactant, stabilizing emulsions.

Problem 4: Epimerization of the Product During Auxiliary Cleavage

Potential CauseRecommended SolutionScientific Rationale
Harsh Basic/Acidic Conditions Use mild cleavage conditions. For base-sensitive products, avoid prolonged exposure to strong bases. For hydrolytic cleavage, ensure the reaction is quenched promptly once complete and that the subsequent acidic workup is performed at low temperature.The α-proton of the product is acidic and can be removed under strongly basic or acidic conditions, leading to racemization or epimerization at the newly formed stereocenter.
Over-reduction When using powerful reducing agents like LiAlH₄, ensure the reaction is run at low temperature and quenched carefully upon completion to avoid side reactions.Over-reduction can sometimes lead to undesired transformations that may compromise stereochemical integrity.

Experimental Protocols

Protocol 1: General Workflow for Auxiliary Application

This diagram outlines the typical sequence from attaching the auxiliary to obtaining the final chiral product.

Caption: General workflow for asymmetric synthesis using a piperazinone auxiliary.

Protocol 2: Diastereoselective Alkylation of an N-Propionyl Piperazinone

This protocol is a representative example and should be adapted based on the specific substrate and electrophile.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the N-propionyl piperazinone auxiliary (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add freshly prepared lithium diisopropylamide (LDA) (1.05 equiv, as a solution in THF) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour. The formation of a yellow or orange color often indicates enolate formation.

  • Alkylation: Add the alkyl halide (1.1 equiv), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the two diastereomers and determine the diastereomeric ratio (d.r.).[9]

Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid

This method is adapted from the well-established Evans protocol for oxazolidinones and is effective for many N-acyl amides.[15][16]

  • Dissolution: Dissolve the purified alkylated N-acyl piperazinone (1.0 equiv) in a 4:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add aqueous hydrogen peroxide (30% w/w, 4.0 equiv) followed by a 1 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv). Caution: This mixture can evolve oxygen gas; ensure the system is not sealed and is properly vented in a fume hood.[14]

  • Reaction: Stir vigorously at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and quench the excess peroxide by the slow addition of a 1.5 M aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes.

  • Auxiliary Recovery: Concentrate the mixture under reduced pressure to remove most of the THF. Make the aqueous solution basic (pH ~11) with 1 M NaOH and extract several times with dichloromethane or ethyl acetate to recover the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C. Extract the chiral carboxylic acid product several times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

Data Summary

The following table provides representative data for diastereoselectivity in alkylation reactions, illustrating the influence of key variables.

Auxiliary Substituent (R¹)Base/CounterionElectrophile (R²-X)Temp (°C)SolventDiastereomeric Ratio (d.r.)
BenzylLDA (Li⁺)Benzyl Bromide-78THF>95:5
IsopropylLDA (Li⁺)Methyl Iodide-78THF90:10
IsopropylNaHMDS (Na⁺)Methyl Iodide-78THF94:6
BenzylLDA (Li⁺)Allyl Iodide-78THF>95:5
PhenylKHMDS (K⁺)Ethyl Iodide-78THF92:8

Note: Data is illustrative and compiled from general principles of asymmetric alkylation. Actual results will vary based on the specific piperazinone auxiliary structure and substrate.[9][12]

References

  • Vertex AI Search. (n.d.). Asymmetric Synthesis. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Asymmetric reactions_synthesis. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC. Retrieved February 19, 2026.
  • Vertex AI Search. (2024, November 1). Diastereoselectivity in enolate alkylation reactions - Chemistry Stack Exchange. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary - Benchchem. Retrieved February 19, 2026.
  • Vertex AI Search. (2002, August). Syntheses and transformations of piperazinone rings.
  • Vertex AI Search. (2025, September 10). Part 5: Stereoselective and Stereospecific Synthesis - Chiralpedia. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Chiral Auxiliary Design. Retrieved February 19, 2026.
  • Vertex AI Search. (2016, July 21). Chiral Auxiliary Controlled Reactions - No Added Chemicals. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute - University of York. Retrieved February 19, 2026.
  • Vertex AI Search. (2016, August 17). Iridium-Catalyzed Diastereo‑, Enantio‑, and Regioselective Allylic Alkylation with Prochiral Enolates - stoltz2.caltech.edu. Retrieved February 19, 2026.
  • Vertex AI Search. (2016, June 17). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides - PubMed. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Removal of the chiral auxiliary or N‐protecting group.
  • Vertex AI Search. (n.d.). Assymetric Induction - MSU chemistry. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Asymmetric Synthesis - University of York. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Chiral auxiliary - Wikipedia. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Chiral auxiliary - EPFL Graph Search. Retrieved February 19, 2026.
  • Vertex AI Search. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. | Semantic Scholar. Retrieved February 19, 2026.
  • Vertex AI Search. (2015, November 23). Question about asymmetric synthesis. : r/chemhelp - Reddit. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). DYNAMIC STEREOCHEMISTRY (DCE) SEM VI: BCHEM 0606. Retrieved February 19, 2026.
  • Vertex AI Search. (2019, October 15). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Methods for cleavage of chiral auxiliary.
  • Vertex AI Search. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Retrieved February 19, 2026.
  • Vertex AI Search. (2023, February 21).
  • Vertex AI Search. (n.d.). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone - Benchchem. Retrieved February 19, 2026.
  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Chiral Auxiliaries. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Retrieved February 19, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Advanced Chiral Auxiliary Synthesis - BOC Sciences. Retrieved February 19, 2026.

Sources

Optimization

Chromatographic purification of (R)-1,3-Dimethyl-piperazin-2-one products

The following technical guide serves as a specialized support center for the chromatographic purification and analysis of (R)-1,3-Dimethyl-piperazin-2-one . This content is structured to address the specific physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the chromatographic purification and analysis of (R)-1,3-Dimethyl-piperazin-2-one . This content is structured to address the specific physicochemical challenges of this molecule: its low UV absorbance, high polarity, and the basicity of the secondary amine at the N4 position.

Product Profile & Physicochemical Challenges

  • Target Molecule: (R)-1,3-Dimethyl-piperazin-2-one

  • Key Functional Groups: Lactam (amide) at N1-C2; Chiral Methyl center at C3; Secondary Amine at N4.

  • Chromatographic Challenges:

    • Basicity: The N4 secondary amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

    • Detection: Lack of conjugated

      
      -systems limits UV detection to low wavelengths (205–215 nm).
      
    • Polarity: High water solubility makes retention on standard C18 difficult without ion-pairing or high-pH buffers.

Part 1: Achiral Purification (Chemical Purity)

Q: How do I retain this polar molecule on RPLC to assess chemical purity?

A: Standard acidic C18 methods often fail because the protonated amine (at low pH) is too polar and elutes in the void volume. You have two robust options:

Option A: High pH Reversed-Phase (Recommended) Operate at a pH above the pKa of the secondary amine (typically pKa ~8–9) to keep it neutral and hydrophobic.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18). Standard silica dissolves at pH > 8.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) or Ammonium Hydroxide (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes. (Low organic is usually sufficient).

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography) If the molecule elutes too fast on C18, switch to HILIC.

  • Column: Zwitterionic (e.g., Merck SeQuant ZIC-HILIC) or Bare Silica.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10 mM, pH 5.8).

  • Mechanism: Retains the polar amine via water-layer partitioning; impurities elute first.

Q: The peak is tailing significantly.[2] How do I fix this?

A: Tailing is almost exclusively caused by the N4 amine interacting with acidic silanols.

  • Add a "Sacrificial" Base: Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase. These bases compete for silanol sites, sharpening the target peak.

  • Increase Ionic Strength: If using a buffer, increase concentration from 10 mM to 25 mM to mask surface charge.

  • Temperature: Increase column temperature to 40–50°C to improve mass transfer kinetics.

Part 2: Chiral Separation (Enantiomeric Excess)

Q: Which Chiral Stationary Phase (CSP) is best for (R)-1,3-dimethyl-piperazin-2-one?

A: Piperazinones separate best on Amylose-based polysaccharide columns due to the helical cavity's ability to recognize the 3-methyl steric hindrance.

ParameterRecommendation
Primary Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3, IA, or IG)
Secondary Column Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)
Mobile Phase Mode Polar Organic Mode (POM) or Normal Phase
Critical Additive 0.1% Diethylamine (DEA) or Ethanolamine (Required for peak symmetry)
Q: Can you provide a specific screening protocol for enantiomeric excess (ee)?

A: Yes. Do not start with reversed-phase chiral modes (water-rich) as they often mask the subtle chiral recognition for this small molecule. Use the following Polar Organic Mode screen:

Step-by-Step Screening Protocol:

  • Solvent A: 100% Methanol + 0.1% DEA.

  • Solvent B: 100% Acetonitrile + 0.1% DEA.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

  • Isocratic Runs:

    • Run 1: 100% Methanol (Pure A).

    • Run 2: 100% Acetonitrile (Pure B).

    • Run 3: 50:50 MeOH:ACN.

  • Detection: UV at 210 nm (Critical: 254 nm will likely miss the peak).

Note: If separation is poor, switch to Normal Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1).[1]

Part 3: Troubleshooting & Visualization

Method Development Workflow

The following diagram outlines the logical decision process for developing a purification method for 1,3-dimethyl-piperazin-2-one.

G Start Start: (R)-1,3-Dimethyl-piperazin-2-one Goal Goal: Purity Assessment Start->Goal Check_Achiral Check Chemical Purity (Achiral) Goal->Check_Achiral Check_Chiral Check Enantiomeric Excess (Chiral) Goal->Check_Chiral RP_HighPH RP-HPLC (High pH) Col: XBridge C18 MP: 10mM NH4HCO3 (pH 10) / ACN Check_Achiral->RP_HighPH Primary Choice HILIC HILIC Mode Col: ZIC-HILIC MP: ACN / 10mM NH4Ac (pH 5.8) Check_Achiral->HILIC If Retention < 1 min Screen_AD Screen 1: Amylose-AD/IA MP: MeOH + 0.1% DEA Check_Chiral->Screen_AD Polar Organic Mode Tailing Issue: Peak Tailing? RP_HighPH->Tailing Screen_IC Screen 2: Cellulose-IC MP: Hexane/IPA + 0.1% DEA Screen_AD->Screen_IC If Resolution < 1.5 Fix_Tailing Add 0.1% DEA or TEA Increase Temp to 40°C Tailing->Fix_Tailing Yes

Caption: Decision matrix for method selection, prioritizing high-pH RPLC for chemical purity and Amylose-based polar organic modes for chiral separation.

Q: My baseline is noisy at 210 nm. How do I improve sensitivity?

A: Detection at low wavelengths (205–210 nm) is susceptible to solvent cut-off interference.

  • Solvent Quality: Use "HPLC Grade Far UV" acetonitrile. Avoid acetone or ethyl acetate in sample prep as they absorb strongly in this region.

  • Buffer Selection: Avoid carboxylate buffers (acetate/formate) if possible, as they have high UV cutoff. Phosphate (pH 2 or 7) or Bicarbonate are more transparent at 210 nm.

  • Reference Wavelength: If using a DAD (Diode Array Detector), turn off the reference wavelength to avoid over-subtraction of the signal, or set it far away (e.g., 360 nm with 100 nm bandwidth).

Part 4: Summary of Recommended Conditions

Experiment TypeColumnMobile Phase AMobile Phase BAdditive
Achiral Purity XBridge BEH C18 (High pH Stable)10mM NH₄HCO₃ (pH 10)AcetonitrileNone (Ammonia acts as base)
Chiral Screen Chiralpak AD-3 or IAMethanolAcetonitrile0.1% DEA (Essential)
LC-MS Compatible Poroshell HPH-C180.1% Ammonium HydroxideAcetonitrileNone
Prep Purification YMC-Actus Triart C18Water (pH 9.5 w/ NH₄OH)AcetonitrileMaintain pH > 9

References

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[2] (General authority on chiral method development for basic pharmaceuticals).

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography". Journal of Chromatography A. Link (Foundational text on high-pH separation of basic amines).

  • Daicel Corporation. (2025). Chiralpak IA/IB/IC/ID/IE/IF/IG Instruction Manual. Link (Source for Polar Organic Mode protocols for lactams).

  • Waters Corporation. (2023). Strategies for the Separation of Polar Basic Compounds. Link (Protocol for high-pH C18 usage).

Sources

Troubleshooting

Technical Support Center: Optimization of (R)-1,3-Dimethyl-piperazin-2-one Alkylation

Current Status: Active Ticket ID: PIP-2-ONE-ALK-001 Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2] Executive Summary You are encountering difficulties alkylating (R)-1,3-Dimethyl-piperazin-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: PIP-2-ONE-ALK-001 Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2]

Executive Summary

You are encountering difficulties alkylating (R)-1,3-Dimethyl-piperazin-2-one . This scaffold presents a unique challenge: it contains a nucleophilic secondary amine (N4) adjacent to a stereocenter (C3) that is susceptible to racemization.[2]

The failure of this reaction typically falls into two categories:

  • Loss of Chirality (Racemization): Caused by base-mediated enolization at the C3 position.[1]

  • Low Conversion/Yield: Caused by steric hindrance between the C3-methyl group and the N4 reaction site, or improper workup of the polar product.[1]

This guide provides a root-cause analysis and a validated "Chirality-Safe" protocol.

Module 1: Diagnostic Decision Tree

Before altering your conditions, characterize your crude reaction mixture.[1][2] Use the flowchart below to identify your specific failure mode.

Troubleshooting Start Analyze Crude Reaction (H-NMR / Chiral HPLC) Result1 Product Formed but Racemic (0% ee) Start->Result1 Chirality Lost Result2 Starting Material Recovered (>90%) Start->Result2 No Reaction Result3 Low Yield / Product Lost in Workup Start->Result3 Missing Mass Cause1 Base too strong (pKa > 25) Deprotonation at C3 Result1->Cause1 Cause2 Electrophile Unreactive or Steric Hindrance Result2->Cause2 Cause3 Product is Water Soluble (Polarity Issue) Result3->Cause3 Solution1 Switch to Weak Base (K2CO3 / DIPEA) Cause1->Solution1 Solution2 Add KI (Finkelstein) or Switch Solvent (DMF) Cause2->Solution2 Solution3 Modify Workup: DCM:IPA (3:1) Extraction Cause3->Solution3

Figure 1: Diagnostic logic flow for identifying the root cause of alkylation failure.

Module 2: The Racemization Trap (Scientific Deep Dive)

The most common reason for failure with this specific scaffold is the use of sodium hydride (NaH) or Lithium Diisopropylamide (LDA).[2]

The Mechanism of Failure

The C3 proton in (R)-1,3-Dimethyl-piperazin-2-one is alpha to a carbonyl .[1][2] While amide alpha-protons are generally less acidic (pKa ~30) than ketone alpha-protons, they can still be removed by strong bases or under thermodynamic equilibrium conditions.[1][2]

  • Your Goal: Alkylate N4 (Secondary Amine, pKa of conjugate acid ~8-9).[1][2]

  • The Risk: If you use a base with pKa > 20 (e.g., NaH, KH, t-BuLi), you risk deprotonating C3.[1][2] This forms a planar enolate intermediate.[1] When this enolate repotonates, it does so from either face, destroying your (R)-stereochemistry.[2]

Base Selection Guide
Base ClassExamplespKa (approx)SuitabilityOutcome
Hydrides NaH, KH35CRITICAL FAILURE High risk of C3 deprotonation & racemization.[1][2]
Alkoxides KOtBu, NaOEt16-19RISKY Can cause epimerization at high temp or long reaction times.[1][2]
Carbonates

,

10IDEAL Strong enough to scavenge protons; too weak to enolize C3.[1]
Tertiary Amines DIPEA,

10-11GOOD Good for reactive electrophiles (e.g., acid chlorides, benzyl bromides).[1][2]
Module 3: Validated Experimental Protocols
Method A: The "Chirality-Safe" Protocol (Standard)

Use this for primary alkyl halides (Benzyl bromide, Methyl iodide, etc.).[1][2]

Reagents:

  • Substrate: (R)-1,3-Dimethyl-piperazin-2-one (1.0 equiv)[1][2]

  • Electrophile: R-X (1.1 equiv)[2]

  • Base:

    
     (anhydrous, 2.0 equiv)[2]
    
  • Solvent: Acetonitrile (MeCN) [0.1 M][2]

Procedure:

  • Dissolve the substrate in anhydrous MeCN under

    
    .[1]
    
  • Add

    
    .[1][3] Stir for 10 minutes at Room Temperature (RT).
    
  • Add the electrophile dropwise.[1]

  • Critical Step: Monitor by LCMS at 2 hours. If conversion is <10%, heat to 50°C. Do not exceed 60°C to minimize thermal epimerization risks.[1][2]

  • Workup: Filter off solids. Concentrate the filtrate. If the product is clean, avoid aqueous workup (piperazinones are water-soluble).[2]

Method B: The "Stubborn Substrate" Protocol (Finkelstein)

Use this for less reactive electrophiles (Alkyl chlorides, hindered halides).[1][2]

Modifications:

  • Solvent: Switch to DMF (Dimethylformamide) or Acetone.[1][2]

  • Additive: Add Potassium Iodide (KI) (0.1 equiv) or TBAI (Tetrabutylammonium iodide).[1][2]

  • Mechanism: KI converts the unreactive Alkyl-Cl into a reactive Alkyl-I in situ.[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: My reaction shows 100% conversion, but I recover nothing after aqueous workup. A: Piperazin-2-ones are highly polar, especially with small alkyl groups.[1][2] They partition into the aqueous layer.[1]

  • Fix: Avoid water.[1] Filter the inorganic salts and evaporate the solvent. If you must wash, use a "salting out" method (saturate aqueous layer with NaCl) and extract with DCM:Isopropanol (3:1) , not just Ethyl Acetate.[2]

Q2: Can I use Reductive Amination instead? A: Yes, and it is often superior. If your electrophile can be an aldehyde, use Sodium Triacetoxyborohydride (


).[1][2]
  • Conditions: Substrate + Aldehyde +

    
     in DCE.[1][2]
    
  • Benefit: These conditions are acidic/neutral, making racemization at C3 chemically impossible.[1][2]

Q3: The N4 position is sterically hindered by the C3-Methyl.[1] How do I force the reaction? A: The C3-methyl creates a "neopentyl-like" environment.[1]

  • Use Cesium Carbonate (

    
    )  instead of Potassium Carbonate.[1][2] The "Cesium Effect" improves solubility and nucleophilicity in DMF.[1]
    
  • Use Microwave irradiation (low power, 80°C, 10-20 mins). Short bursts of heat are safer for chirality than prolonged reflux.[1]

Q4: I see a side product with M+ mass consistent with O-alkylation. A: While rare for lactams compared to N-alkylation, O-alkylation (forming the lactim ether) can occur with "hard" electrophiles (like Me-OTf) and counter-ions that coordinate tightly to Nitrogen.[1][2]

  • Fix: Switch to a "softer" leaving group (Iodide/Bromide) and a polar aprotic solvent (DMF) to favor N-alkylation.[1][2]

References & Authoritative Sources
  • General Reactivity of Piperazin-2-ones:

    • Moura, R. G., et al.[1][2][3] (2021).[1][2] "Synthesis of the piperazine subunit of Indinavir." Arkivoc, 2021(x), 106-111.[1][2][3] (Demonstrates N-alkylation strategies on chiral piperazinones).

    • [2]

  • Racemization Mechanisms in Chiral Lactams:

    • Bouvier, B.[1][2] (2016).[1][2][4] "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Computational and Theoretical Chemistry, 1078, 1-8.[1][2] (Detailed analysis of C3 acidity and conformation).

    • [2]

  • pKa Data and Solubility:

    • Khalili, F., et al.[1][2][5] (2009).[1][2][5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2]

    • [2]

  • Advanced Catalytic Methods (Palladium):

    • Trost, B. M., et al.[1][2] (2015).[1][2][6][7][8] "Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones." Chemical Science. (Discusses the difficulty of setting the C3 center and avoiding racemization).

    • [2]

Sources

Optimization

Technical Support Center: Cleavage and Recovery of the (R)-1,3-Dimethyl-piperazin-2-one Auxiliary

Welcome to the technical support guide for the (R)-1,3-Dimethyl-piperazin-2-one auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the (R)-1,3-Dimethyl-piperazin-2-one auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical final steps of your asymmetric synthesis: the cleavage of the auxiliary and its efficient recovery for reuse. The economic and environmental viability of any chiral auxiliary-based synthesis hinges on the ability to perform these steps with high fidelity and yield.[1]

This guide moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to overcome common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the (R)-1,3-Dimethyl-piperazin-2-one auxiliary? A1: This auxiliary is a chiral building block temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a reaction, such as alkylation or aldol reactions.[2][3] It is particularly valuable in pharmaceutical and agrochemical synthesis where specific stereoisomers are required for biological activity.[4] Its rigid, cyclic structure provides a well-defined steric environment, leading to high levels of diastereoselectivity.

Q2: Why is the cleavage and recovery of the auxiliary so critical? A2: There are two main drivers:

  • Economic Feasibility: Chiral auxiliaries are often complex molecules that are expensive to synthesize.[5] Recovering the auxiliary in high yield and purity for reuse significantly reduces the overall cost of a synthetic route, making it more viable for large-scale production.[1][6]

  • Process Efficiency & Sustainability: Incorporating and removing the auxiliary adds steps to a synthesis.[3] Efficient recovery minimizes the stoichiometric chiral waste generated, contributing to a greener, more atom-economical process.

Q3: What chemical bond is broken during the cleavage step? A3: The cleavage process targets the N-acyl bond, which is a type of amide bond, formed between the prochiral substrate and the nitrogen atom of the piperazin-2-one ring.[1] The goal is to hydrolyze this amide bond to release the desired chiral product (typically a carboxylic acid) while leaving the auxiliary intact.[7]

Q4: What are the standard methods for cleaving the N-acyl piperazin-2-one auxiliary? A4: The most common methods involve the hydrolysis of the amide bond under either acidic or basic conditions, typically with heating.[8][9]

  • Acid-Catalyzed Hydrolysis: Involves heating the compound with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[9][10]

  • Base-Catalyzed (Saponification): Involves heating with a strong base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[8]

The choice between acidic and basic conditions depends heavily on the stability of the desired product and other functional groups present in the molecule.

Q5: How is the auxiliary separated from the product after cleavage? A5: Separation is typically achieved through a standard acid-base extraction workup. The product is a carboxylic acid, while the auxiliary is a basic amine. By adjusting the pH of the aqueous solution, you can selectively extract one compound into an organic solvent while the other remains in the aqueous phase.[11]

Experimental Workflows and Protocols

General Cleavage & Recovery Workflow

The overall process can be visualized as a sequence of distinct stages, each requiring careful execution to ensure high yields of both the final product and the recovered auxiliary.

G cluster_0 Asymmetric Synthesis cluster_1 Cleavage cluster_2 Workup & Separation cluster_3 Purification Acylated Substrate N-Acyl-(R)-1,3-Dimethyl- piperazin-2-one Hydrolysis Acid or Base Hydrolysis Acylated Substrate->Hydrolysis Acidify 1. Acidify Solution (e.g., to pH 2) Hydrolysis->Acidify Extract_Product 2. Extract with Organic Solvent Acidify->Extract_Product Product in Organic Phase Basify 3. Basify Aqueous Layer (e.g., to pH 11) Acidify->Basify Auxiliary Salt in Aqueous Phase Product_Purify Chiral Product Purification Extract_Product->Product_Purify Extract_Auxiliary 4. Extract with Organic Solvent Basify->Extract_Auxiliary Auxiliary Free Base in Organic Phase Auxiliary_Purify Auxiliary Recovery & Purification Extract_Auxiliary->Auxiliary_Purify G Start Start Troubleshooting Problem What is the primary issue? Start->Problem Incomplete Incomplete or Slow Cleavage Problem->Incomplete Reaction Stalled LowProduct Low Product Yield (Cleavage Complete) Problem->LowProduct Product Loss LowAux Low Auxiliary Recovery Problem->LowAux Auxiliary Loss CoElution Co-elution of Product and Auxiliary Problem->CoElution Purification Issue Sol_Incomplete1 Increase Reaction Time or Temperature Incomplete->Sol_Incomplete1 Sol_Incomplete2 Verify Stoichiometry of Acid/Base Incomplete->Sol_Incomplete2 Sol_Incomplete3 Consider Harsher Conditions (e.g., more concentrated acid) Incomplete->Sol_Incomplete3 Sol_LowProd1 Use Milder Conditions (Lower Temp, shorter time) LowProduct->Sol_LowProd1 Sol_LowProd2 Check Product Stability (Test aliquot under conditions) LowProduct->Sol_LowProd2 Sol_LowProd3 Optimize Workup: - Saturate aqueous phase with NaCl - Use continuous extraction for  water-soluble products LowProduct->Sol_LowProd3 Sol_LowAux1 Verify pH After Basification (Ensure pH > 11) LowAux->Sol_LowAux1 Sol_LowAux2 Perform More Extractions (e.g., 5x instead of 3x) LowAux->Sol_LowAux2 Sol_LowAux3 Break Emulsions: - Add brine (sat. NaCl) - Filter through Celite LowAux->Sol_LowAux3 Sol_CoElute1 Optimize Chromatography: - Test different solvent systems - Use a different stationary phase CoElution->Sol_CoElute1 Sol_CoElute2 Derivatize Product or Auxiliary to Alter Polarity CoElution->Sol_CoElute2

Caption: Troubleshooting decision tree for common issues.

Detailed Troubleshooting Scenarios
Problem Potential Cause Recommended Solution & Rationale
Incomplete Cleavage Insufficient Reaction Conditions: The amide bond is notoriously stable and may require significant energy to cleave. [7]1. Extend Reaction Time/Increase Temperature: Monitor the reaction for a longer period. If it remains stalled, cautiously increase the reflux temperature.<[11]br>2. Increase Reagent Concentration: The rate of hydrolysis is dependent on the concentration of the acid or base. [12]Consider using a more concentrated reagent (e.g., switching from 4M to 6M HCl).
Steric Hindrance: A bulky group on the substrate adjacent to the carbonyl can sterically block the nucleophilic attack of water or hydroxide.1. Switch Cleavage Method: If acid hydrolysis is slow, basic hydrolysis might be more effective, or vice versa. The transition state geometries are different.2. Use a Co-solvent: Ensure the substrate is fully dissolved. A co-solvent like THF or dioxane can improve solubility and reaction rates.
Low Yield of Desired Product Product Degradation: The product itself may be unstable under the harsh acidic or basic conditions, leading to epimerization at adjacent stereocenters or cleavage of other sensitive functional groups. [11]1. Run at Lower Temperature: Perform the hydrolysis at the lowest possible temperature that still allows for a reasonable reaction rate. This minimizes side reactions. [11]2. Screen Milder Conditions: Explore alternative, less harsh cleavage methods if available for your specific substrate class.
Loss During Workup: The product may have some water solubility, leading to incomplete extraction from the aqueous phase.1. Increase Number of Extractions: Extract the acidified aqueous layer 5-7 times instead of the typical 3 to maximize recovery.2. Saturate Aqueous Layer: Before extraction, add solid NaCl to the aqueous phase to decrease the solubility of the organic product ("salting out").
Low Recovery of Auxiliary Incomplete Extraction: The pH of the aqueous layer was not sufficiently basic to fully deprotonate the auxiliary, leaving it as a water-soluble salt.1. Verify pH: Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH 11-12) before extracting the auxiliary.2. Use a More Effective Solvent: Dichloromethane is often more effective than ethyl acetate for extracting amines.
Emulsion Formation: The workup can sometimes produce stable emulsions at the interface of the organic and aqueous layers, trapping material. [11]1. Add Brine: Adding a saturated solution of NaCl can help break up emulsions by increasing the ionic strength of the aqueous phase. [11]2. Filter through Celite: Passing the entire mixture through a pad of Celite® can physically disrupt the emulsion. [11]
Co-elution of Product and Auxiliary Similar Polarity: The desired product and the recovered auxiliary have similar Rf values in the chosen solvent system for column chromatography. [11]1. Optimize Chromatography: Systematically screen different solvent systems (e.g., varying the ratio of heptane/ethyl acetate, or switching to a dichloromethane/methanol system) to achieve better separation. [11]2. Derivatize the Product: If the product is a carboxylic acid, it can be temporarily converted to its methyl ester. This change in polarity will drastically alter its elution profile, facilitating an easy separation from the basic auxiliary. The ester can then be hydrolyzed back to the acid.

References

  • A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis - Benchchem. (vertexaisearch.cloud.google.com)
  • Asymmetric Synthesis. (vertexaisearch.cloud.google.com)
  • Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary - Benchchem. (vertexaisearch.cloud.google.com)
  • Asymmetric Synthesis - University of York. (vertexaisearch.cloud.google.com)
  • Chiral Auxiliaries. (vertexaisearch.cloud.google.com)
  • Chiral auxiliary - Wikipedia. (en.wikipedia.org)
  • (R)-1,3-Dimethylpiperazin-2-one - MySkinRecipes. (myskinrecipes.com)
  • 1,3-Dimethylpiperazin-2-one | 1214045-30-3 | Benchchem. (benchchem.com)
  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC - NIH. (ncbi.nlm.nih.gov)
  • Piperazines 16 from acid hydrolysis of 6 and 14, and 19 from acid... - ResearchGate.
  • The Challenges and Solutions of Chiral Drug Prepar
  • (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam - ResearchGate.
  • Troubleshooting of Cleavage Methods - Sigma-Aldrich. (sigmaaldrich.com)
  • Experimental and theoretical rearrangement of N-acyl-2,2- dimethylaziridines in acidic medium - Indian Academy of Sciences. (ias.ac.in)
  • Hydrolysis of Amides - M. Hall, K. Faber, and G. Tasnádi. (thieme-connect.com)
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (chemistrysteps.com)
  • Chiral auxilliary cleavage? - ResearchGate.
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (masterorganicchemistry.com)
  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.
  • Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimiz
  • Amidic conjugation of N‐acyl‐2‐piperidones biased towards lactam carbonyl carbon. - ResearchGate.
  • Cleavage Cocktails; Reagent B - Peptides. (peptides.net)
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • The Hydrolysis of Amides - Chemistry LibreTexts. (chem.libretexts.org)
  • Piperazin-2-one | Intermediate - MedchemExpress.com. (medchemexpress.com)
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (web.williams.edu)
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. (thermofisher.com)
  • Synthesis of piperazin‐2‐one 9. | Download Scientific Diagram - ResearchGate.
  • Solvent‐free, base‐free transamidation of N‐acyl‐2‐piperidinones via... - ResearchGate.
  • Acidic and Basic Amide Hydrolysis // - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Piperazin-2-one Synthesis &amp; Scale-Up

This technical support guide addresses the specific challenges of scaling up piperazin-2-one synthesis, moving beyond bench-scale literature to industrial process realities. Status: Operational | Tier: L3 (Process Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges of scaling up piperazin-2-one synthesis, moving beyond bench-scale literature to industrial process realities.

Status: Operational | Tier: L3 (Process Chemistry)

The Scale-Up Challenge: "The Polarity Trap"

Piperazin-2-ones (ketopiperazines) present a unique dichotomy in scale-up: they are structurally simple but chemically deceptive. Unlike their fully reduced piperazine counterparts, the amide functionality at C2 creates a regioselectivity conflict (N1 vs. N4) and drastically alters solubility, often rendering standard aqueous workups ineffective at kilogram scale.

Core Scale-Up Risks
ParameterBench Scale (<5g)Process Scale (>100g)Failure Mode
Concentration 0.05 M (High Dilution)0.5 – 1.0 M (for throughput)Intermolecular Oligomerization (Polyamides)
Regiocontrol Chromatography separationCrystallization requiredN1/N4 Mixtures (Hard to separate w/o column)
Workup DCM/MeOH ExtractionEmulsion / Water SolubilityProduct Loss to aqueous phase
Exotherm NegligibleSignificantRunaway alkylation (Bis-alkylation)

Module 1: The Cyclization Conundrum

Primary Route: Intramolecular cyclization of


-(2-aminoethyl)glycine esters.
The Issue:  The reaction follows competing kinetics. Intramolecular cyclization (First Order) vs. Intermolecular dimerization (Second Order). As you increase concentration for scale-up, the Second Order rate accelerates squarely, leading to polymers.
Workflow Visualization: Batch vs. Flow Chemistry

The following diagram illustrates why Continuous Flow is the superior modality for this cyclization, creating a "Pseudo-High Dilution" environment.

Cyclization_Kinetics cluster_Batch Batch Reactor (High Conc.) cluster_Flow Flow Reactor (Pseudo-Dilution) Precursor Linear Precursor (N-(2-aminoethyl)glycine ester) Dimer Intermolecular Attack (Dimer/Polymer) Precursor->Dimer k2 [Conc]^2 (Dominates at >0.1M) Product Piperazin-2-one (Intramolecular Cyclization) Precursor->Product k1 [Conc] (Favored in Flow)

Figure 1: Kinetic competition in piperazinone formation. Flow chemistry suppresses the second-order dimerization pathway by maintaining low instantaneous concentration.

Troubleshooting Protocol: Cyclization Stalls

Symptom: Starting material is consumed, but LCMS shows a mass corresponding to


 (Dimer) or broad baseline (Polymer).
Root Cause:  Concentration is too high, or temperature ramp is too slow (allowing intermolecular interactions before cyclization activation energy is reached).

Corrective Action (Batch Mode):

  • Inverse Addition: Do not add base to the substrate. Add the substrate solution slowly (dropwise over 4-6 hours) into a refluxing solution of the base.

  • Solvent Switch: Switch from Methanol (protic, stabilizes intermediates) to Toluene/Reflux. The high temperature (

    
    ) favors the entropic intramolecular reaction.
    

Module 2: Regioselective Functionalization (N1 vs. N4)

The piperazin-2-one ring contains two nitrogens with vastly different electronics:

  • N1 (Amide-like): Non-basic, acidic proton (

    
    ), nucleophilic only upon deprotonation.
    
  • N4 (Amine-like): Basic (

    
    ), nucleophilic neutral.
    
Decision Tree: Alkylation Strategy

Do not attempt "selective" alkylation on the free base without protecting groups unless you are targeting N4.

Regioselectivity Start Target: Alkylated Piperazin-2-one Decision Which Nitrogen? Start->Decision N4_Target Target: N4-Alkyl Decision->N4_Target N4 N1_Target Target: N1-Alkyl Decision->N1_Target N1 N4_Method Direct Alkylation (Weak Base: K2CO3, MeCN) N4_Target->N4_Method N4_Result High Selectivity for N4 (N1 is too acidic/non-nuc) N4_Method->N4_Result Check_Prot Is N4 Protected? N1_Target->Check_Prot Prot_Yes Yes (e.g., N4-Boc) Check_Prot->Prot_Yes Yes Prot_No No (Free N4-H) Check_Prot->Prot_No No Method_N1 Strong Base Required (NaH or LiHMDS, DMF/THF) Prot_Yes->Method_N1 Fail_Mode Mixture: N4 > N1,N4-Bis > N1 Prot_No->Fail_Mode

Figure 2: Strategic decision tree for regioselective alkylation. N1 alkylation mandates N4 protection.

Module 3: Purification & Isolation (The "Water Trap")

Piperazin-2-ones are highly polar. At >100g scale, extraction with DCM/MeOH becomes inefficient and hazardous.

Protocol: Purification via Salt Formation

Objective: Avoid column chromatography by isolating the product as a crystalline salt.

  • Reaction Quench: Upon completion, filter off inorganic solids (e.g.,

    
    ).
    
  • Solvent Swap: Evaporate reaction solvent (e.g., DMF/MeCN) and redissolve the crude oil in Isopropanol (IPA) or Ethanol (EtOH) (5 vol).

  • Acid Addition:

    • For N4-Boc protected: Use Oxalic Acid (1.0 eq). Oxalates often crystallize well.

    • For Free Amines: Use HCl in IPA (2.0 eq) to form the dihydrochloride.

  • Crystallization: Heat to

    
     to dissolve, then cool slowly to 
    
    
    
    .
  • Validation: Filter solids. Check purity via NMR (

    
    ).
    
    • Success Criteria: Sharp singlet for the C2-methylene protons (approx 3.5-3.8 ppm).

Troubleshooting & FAQs

Q1: I am seeing "Double Alkylation" when trying to alkylate N1.

Diagnosis: Your base is deprotonating the N1-H, but if N4 is unprotected (or the protecting group is labile), the N4 acts as a nucleophile or the N1-alkylated product undergoes further reaction. Solution:

  • Ensure N4 is protected with a robust group (Boc or Cbz).

  • Use NaH (Sodium Hydride) at

    
    . The deprotonated N1 anion is stable.
    
  • Critical Check: Add the electrophile slowly. A rush of electrophile can cause local heating and loss of selectivity.

Q2: My yield drops significantly when scaling from 5g to 50g.

Diagnosis: Thermal mass issues. The cyclization is often exothermic or requires precise heat to overcome the activation barrier without triggering polymerization. Solution:

  • Stirring: Overhead mechanical stirring is mandatory at >50g. Magnetic bars cannot handle the viscosity changes or slurry density.

  • Dosing: Do not dump reagents. Use a dosing pump to maintain a low concentration of the reactive intermediate (see Module 1).

Q3: I cannot extract the product from the aqueous layer.

Diagnosis: Piperazin-2-ones are water-soluble "sponges." Solution: Continuous Liquid-Liquid Extraction. If you must extract, use a continuous extractor with Chloroform (heavier than water) for 24-48 hours. Alternatively, evaporate the water completely (azeotrope with toluene) and triturate the salts with hot Ethyl Acetate/Methanol (9:1).

References

  • Continuous Flow Synthesis

    • Title: Continuous-flow synthesis of piperazine derivatives.[1]

    • Source: Vertex AI / NIH (Abstracts on Flow Chemistry).
    • Context: Describes the use of flow reactors to manage exotherms and mixing, solving the dimeriz
    • Link:2

  • One-Pot Cascade Synthesis

    • Title: Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.[3]

    • Source: Thieme Chemistry / Synthesis Journal.
    • Context: Savic et al.
    • Link:3

  • Purification & Salt Formation

    • Title: Technical Support Center: Purification of Piperazine-Containing Compounds.[4]

    • Source: BenchChem.[5]

    • Context: detailed protocols for salt formation (hexahydrate, hydrochloride)
    • Link:4

  • Regioselective Alkylation

    • Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones.
    • Source: NIH / PMC.
    • Context: Discusses N-protection strategies (N4-Benzyl/Boc)
    • Link:6

Sources

Optimization

Preventing racemization during synthesis with chiral piperazinones

The following guide is structured as a specialized technical support center for synthetic chemists. It moves beyond generic advice to provide actionable, mechanistic solutions for preserving stereochemical integrity in c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized technical support center for synthetic chemists. It moves beyond generic advice to provide actionable, mechanistic solutions for preserving stereochemical integrity in chiral piperazinone synthesis.

Topic: Preventing Racemization During Synthesis Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Stereochemical Fortress

Chiral piperazinones (specifically 2-piperazinones) are privileged scaffolds in medicinal chemistry, serving as core structures in peptidomimetics, kinase inhibitors, and GPCR ligands. However, they are notoriously prone to racemization. The C3 position (derived from the


-carbon of the starting amino acid) is chemically fragile due to the electron-withdrawing nature of the adjacent amide carbonyl and the N1 nitrogen.

This guide provides a troubleshooting framework to diagnose, prevent, and correct stereochemical erosion. We treat racemization not as bad luck, but as a mechanistic failure that can be engineered out of your workflow.

Module 1: The Racemization Radar (Mechanisms)

Q: Why is my chiral center eroding even under "mild" conditions?

A: You are likely battling one of two distinct mechanisms: Direct Enolization or Oxazolone Formation .

  • Direct Enolization (Base-Catalyzed): The proton at C3 is acidic (pKa ~19-21 in DMSO). Even standard tertiary amine bases like DIPEA or TEA can abstract this proton if the reaction time is prolonged or if the local concentration is high.

  • Oxazolone Formation (During Coupling): If you are synthesizing the piperazinone via peptide coupling (e.g., coupling an amino acid to a diamine), the activated amino acid can cyclize to form an oxazolone (azlactone). This intermediate is highly prone to racemization before the amine nucleophile attacks.

Visualization: The Racemization Pathways

The following diagram illustrates the "Danger Zones" where chirality is lost.

RacemizationPathways cluster_danger Critical Failure Mode Start Chiral Amino Acid (L-Isomer) Activated Activated Ester (O-Acylurea/Active Ester) Start->Activated Coupling Reagent (HATU/EDC) Oxazolone Oxazolone (Azlactone Intermediate) Activated->Oxazolone Slow Amine Attack High Temp/Strong Base Product_L Target Piperazinone (S-Enantiomer) Activated->Product_L Fast Amine Attack (Kinetic Control) Enol Enol/Enolate (Planar Achiral State) Oxazolone->Enol Base-Catalyzed Tautomerization Product_Rac Racemic Mixture (R/S) Oxazolone->Product_Rac Amine Attack Enol->Oxazolone Reprotonation Enol->Product_Rac Reprotonation Product_L->Enol Post-Synthesis Base Exposure (DIPEA)

Figure 1: Mechanistic pathways leading to racemization. The Oxazolone route is primary during coupling; Enolization is primary during workup/purification.

Module 2: Troubleshooting Coupling (The "Danger Zone")

Q: I used HATU/DIPEA and observed 15% epimerization. What is the fix?

A: Stop using HATU/DIPEA for sensitive chiral couplings involving C3-substituted piperazinones.

  • The Problem: HATU is extremely reactive, but it requires a base. DIPEA (pKa ~10-11) is strong enough to deprotonate the oxazolone intermediate.

  • The Fix: Switch to COMU or T3P and use a weaker, hindered base like 2,4,6-Collidine (TMP).

Comparative Data: Coupling Reagent Performance

The following table summarizes the risk profile of common reagents when coupling sensitive chiral amino acids (e.g., Phenylglycine or Cysteine derivatives) which are proxies for piperazinone precursors.

Reagent SystemActivation MechanismRacemization RiskRecommendation
HATU / DIPEA Uronium / Strong BaseHigh Avoid for C3-chiral centers.
EDC / HOBt Carbodiimide / AdditiveModerate Better, but HOBt is acidic; slow reaction allows oxazolone formation.
DIC / Oxyma Carbodiimide / OximeLow Excellent "Green" alternative. Oxyma suppresses racemization better than HOBt.[1]
COMU / Collidine Uronium / Weak BaseVery Low Gold Standard. COMU is highly reactive; Collidine (pKa ~7.4) is too weak to racemize.
T3P / NMM Phosphonic AnhydrideUltra-Low Best for sterically hindered amines. Acidic byproduct buffers the reaction.
Q: Does the order of addition matter?

A: Yes, critically. Never premix the uronium reagent (HATU/HBTU) with the base and the acid for more than a few seconds before adding the amine.

  • Protocol: Dissolve the Acid and Amine in DMF. Add Collidine.[2][3] Cool to 0°C. Add COMU last. This ensures the activated species is immediately intercepted by the amine.

Module 3: Safe Cyclization Strategies

Q: How do I cyclize the linear precursor without racemizing?

A: The method of cyclization depends on your linear precursor. The two most common routes are Reductive Amination and Direct Amide Formation .

Scenario A: The "Safe" Reductive Amination Route

This route avoids activating the chiral amino acid's carboxylate, thus bypassing the oxazolone mechanism entirely.

  • Start: Chiral Amino Acid Methyl Ester + N-Boc-Amino Aldehyde (or similar).

  • Step 1: Imine formation (MeOH, mild dehydrating agent).

  • Step 2: Reduction (NaBH(OAc)3, -10°C to 0°C). Note: Keep temp low to prevent aldehyde reduction before imine formation.[4]

  • Step 3: Cyclization (Heat in MeOH/Toluene). The intramolecular aminolysis of the ester is generally stereochemically safe if no strong external base is used.

Scenario B: The "High Risk" Deprotection-Cyclization

If you have a dipeptide ester (e.g., Boc-AA1-AA2-OMe) and deprotect the N-terminus to induce cyclization:

  • Risk: The free amine is basic.[5] If the cyclization is slow, the amine can act as a base against the other stereocenter.

  • Solution: Use a "Phase Transfer" approach or a weak inorganic base.

    • Ref: Use 2-hydroxypyridine or 1,2,4-triazole as bifunctional catalysts to accelerate cyclization without high pH.

Module 4: Analytical Vigilance

Q: I cannot separate the enantiomers on my C18 column. How do I measure ee%?

A: You cannot measure enantiomeric excess (ee) on a standard C18 column. You require Chiral HPLC or SFC.[6]

Recommended Chiral Method Development: Piperazinones are polar and basic.

  • Column: Chiralpak IC or Chiralpak AD-H (Immobilized polysaccharide phases are preferred for robustness).

  • Mobile Phase (Normal Phase): Hexane : IPA (80:20) + 0.1% Diethylamine (DEA) .

    • Why DEA? It sharpens the peaks of basic amines. Without it, peaks tail, masking minor enantiomers.

  • Mobile Phase (Reverse Phase): Acetonitrile : Water (with 20mM NH4HCO3). Only for immobilized columns like Chiralpak IC.

Protocol: Racemization-Free Synthesis of a C3-Chiral Piperazinone

Objective: Synthesis of (S)-3-benzylpiperazin-2-one from L-Phenylalanine methyl ester.

Step 1: Reductive Alkylation (The "Safe" Linkage)

  • Dissolve L-Phenylalanine methyl ester HCl (1.0 eq) and N-Boc-Glycinal (1.1 eq) in dry MeOH.

  • Add TEA (1.0 eq) to neutralize the salt. Stir for 30 min at 0°C.

  • Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir at 0°C for 2 hours.

    • Checkpoint: Monitor disappearance of aldehyde.

  • Quench with sat. NaHCO3. Extract with DCM.

Step 2: Deprotection & Cyclization (The "Self-Validating" Step)

  • Dissolve the intermediate in 4M HCl/Dioxane (removes Boc). Evaporate to dryness.

  • Redissolve in MeOH (0.1 M concentration).

  • Add NaHCO3 (solid, 3.0 eq). Heat to reflux for 4-12 hours.

    • Why NaHCO3? It is basic enough to free the amine for nucleophilic attack (cyclization) but too weak (pKa ~10 for carbonate, but buffered system is lower) to deprotonate the alpha-carbon of the forming piperazinone.

  • Filter and concentrate.

Step 3: Validation

  • Analyze via Chiral HPLC (Chiralpak IC, Hex/IPA/DEA).

  • Target: >98% ee.

Decision Logic: Selecting the Right Workflow

Use this flow chart to determine the safest route for your specific substrate.

WorkflowSelection cluster_tips Pro-Tips Start Start: Chiral Piperazinone Synthesis Q1 Is the Chiral Center from an Amino Acid? Start->Q1 Q2 Is the Amino Acid Sterically Hindered (e.g., Val, Ile)? Q1->Q2 Yes (Complex) RouteA Route A: Reductive Amination (Safest) Q1->RouteA Yes (Standard) Q2->RouteA No RouteB Route B: Peptide Coupling (Requires Care) Q2->RouteB Yes CouplingChoice Select Reagents: COMU + Collidine or T3P + NMM RouteB->CouplingChoice Tip1 Avoid HATU/DIPEA Tip2 Keep Temp < 0°C during activation

Figure 2: Decision matrix for selecting the synthesis route based on substrate complexity.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Samanta, S., et al. (2015).[7] Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. Synthesis, 47(23), 3776–3782. Link

  • Dunetz, J. R., et al. (2016). T3P: The Reagent of Choice for the Synthesis of Chiral Amides? Organic Process Research & Development, 20(2), 140–177. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IC. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking (R)-1,3-Dimethyl-piperazin-2-one Against Established Predecessors

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, and safety. Chiral auxiliaries are a foundational tool in the asymmetric synthesis toolbox, offering a robust and reliable method for introducing stereocenters with a high degree of predictability.[1] This guide provides an in-depth comparison of several prominent chiral auxiliaries, with a special focus on the structural and potential functional aspects of (R)-1,3-Dimethyl-piperazin-2-one in relation to established and well-documented auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.

The Philosophy of Chiral Auxiliaries: A Temporary Guide to Chirality

The core principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate.[1] This creates a chiral molecule wherein the auxiliary's inherent stereochemistry directs the diastereoselective formation of a new stereocenter on the substrate. Following the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind an enantiomerically enriched product.[1] The effectiveness of a chiral auxiliary is judged on several key criteria:

  • Ease of Installation and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.

  • High Diastereoselectivity: It must exert a strong stereochemical bias on the reaction, leading to a high diastereomeric excess (d.e.).

  • Predictability of Stereochemical Outcome: The stereochemical outcome should be predictable based on a well-understood model of asymmetric induction.

  • Availability and Recyclability: The auxiliary should be readily available in both enantiomeric forms and recoverable in high yield.

The Gold Standard: A Review of Established Chiral Auxiliaries

Evans' Oxazolidinones

Introduced by David A. Evans, chiral oxazolidinones have become one of the most widely used classes of chiral auxiliaries, particularly for asymmetric alkylation and aldol reactions.[2][3] Derived from readily available amino alcohols, their rigid structure and the steric hindrance provided by the substituent at the C4 position allow for excellent facial shielding of the corresponding enolate.

Mechanism of Action in Asymmetric Alkylation:

The N-acyloxazolidinone is deprotonated to form a Z-enolate, which is chelated by the metal cation (typically lithium or sodium). The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This results in a highly predictable stereochemical outcome.[3]

G cluster_0 Asymmetric Alkylation with Evans' Oxazolidinone Acyl_Oxazolidinone N-Acyl Oxazolidinone Base Base (e.g., LDA, NaHMDS) Enolate Chelated Z-Enolate Electrophile Electrophile (R'-X) Alkylated_Product Alkylated Product (High d.e.) Cleavage Cleavage (e.g., LiOH/H2O2) Final_Product Chiral Carboxylic Acid Derivative + Recovered Auxiliary

Figure 1: Workflow for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary.

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[4][5] Their rigid bicyclic structure provides excellent stereocontrol in a variety of asymmetric transformations, including aldol reactions, conjugate additions, and Diels-Alder reactions. The sulfonamide linkage offers different electronic properties and cleavage conditions compared to the imide linkage in Evans' auxiliaries.

Stereocontrol in Asymmetric Aldol Reactions:

Similar to oxazolidinones, N-acyl sultams form chelated Z-enolates. The camphor-derived framework creates a highly defined chiral environment, directing the approach of the aldehyde to one face of the enolate, leading to high diastereoselectivity in the formation of the aldol adduct.[4][6]

Meyers' Chiral Formamidines and Pseudoephedrine Amides

A.I. Meyers developed chiral formamidines and later, pseudoephedrine amides, as effective auxiliaries for the asymmetric alkylation of ketones and aldehydes.[7][8] These auxiliaries function by forming a chiral metalloenamine or a chelated enolate, respectively, which then undergoes diastereoselective alkylation. The auxiliary can be removed under acidic or reductive conditions to yield the corresponding chiral ketone or alcohol.

(R)-1,3-Dimethyl-piperazin-2-one: A Potential Newcomer

While extensively documented auxiliaries provide a reliable foundation for asymmetric synthesis, the exploration of new chiral scaffolds is crucial for expanding the scope and efficiency of these transformations. (R)-1,3-Dimethyl-piperazin-2-one presents an interesting structural motif for a chiral auxiliary. However, it is important to note that at the time of this writing, there is a significant lack of published data demonstrating its application as a covalently bound chiral auxiliary for diastereoselective enolate reactions in a manner analogous to the aforementioned examples.

The primary application of chiral piperazinones in the literature appears to be in the realm of asymmetric catalysis or as chiral building blocks for larger molecules.[9][10] Nevertheless, we can draw parallels to a related class of auxiliaries to hypothesize its potential utility.

Structural Analogy to Schöllkopf's Bis-lactim Ethers

The piperazinone core of (R)-1,3-Dimethyl-piperazin-2-one is structurally reminiscent of the diketopiperazine framework used in Schöllkopf's method for the asymmetric synthesis of α-amino acids.[11][12] In the Schöllkopf system, a diketopiperazine derived from a chiral amino acid (often valine) and glycine is converted to a bis-lactim ether. Deprotonation of the glycine unit creates a planar enolate, where the bulky substituent from the valine (an isopropyl group) shields one face, directing alkylation to the opposite side.[13]

G cluster_0 Conceptual Workflow for a Piperazinone-Based Auxiliary Piperazinone (R)-1,3-Dimethyl-piperazin-2-one Acylation N-Acylation Acyl_Piperazinone N-Acyl Piperazinone Deprotonation Base Enolate Putative Enolate Alkylation Electrophile Product Alkylated Product

Figure 2: A conceptual workflow illustrating the potential use of (R)-1,3-Dimethyl-piperazin-2-one as a chiral auxiliary.

Based on this analogy, one could envision a scenario where an N-acylated derivative of (R)-1,3-Dimethyl-piperazin-2-one forms an enolate. The stereocontrol would then depend on the conformational rigidity of the piperazinone ring and the ability of the methyl group at the C3 position to effectively shield one face of the enolate. The N-methyl group might also play a role in the chelation of the metal cation and the overall conformation of the enolate.

Potential Advantages:

  • Synthetic Accessibility: Chiral piperazinones can be synthesized from readily available chiral diamines and amino acids.

  • Novel Stereochemical Environment: The piperazinone scaffold could offer different steric and electronic properties compared to oxazolidinones or sultams, potentially leading to complementary selectivity for certain substrates.

Challenges and Unknowns:

  • Conformational Flexibility: The six-membered piperazinone ring may be more conformationally flexible than the five-membered rings of Evans' and Oppolzer's auxiliaries, which could lead to lower diastereoselectivity.

  • Efficacy of Facial Shielding: The effectiveness of the C3-methyl group in directing the approach of the electrophile is unknown and would require experimental validation.

  • Cleavage Conditions: The conditions required to cleave the N-acyl bond without racemization of the product would need to be established.

Comparative Performance and Experimental Data

To provide a clear comparison, the following table summarizes typical performance data for the established chiral auxiliaries in asymmetric alkylation reactions. No experimental data for (R)-1,3-Dimethyl-piperazin-2-one used as a chiral auxiliary in this context is currently available in the peer-reviewed literature.

Chiral AuxiliaryTypical SubstrateElectrophileDiastereomeric Excess (d.e.)YieldReference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-propionylBenzyl bromide>98%~90%[3]
(1S)-(-)-Camphorsultam N-propionylMethyl iodide>98%~85%[14]
(-)-Pseudoephedrine N-propionylBenzyl bromide>99%~95%[8]
(R)-1,3-Dimethyl-piperazin-2-one N/AN/ANot ReportedNot ReportedN/A

Experimental Protocols

Below are representative, detailed protocols for an asymmetric alkylation using an Evans' oxazolidinone and an asymmetric aldol reaction using an Oppolzer's sultam. These are provided as a benchmark for the level of detail required for reproducible asymmetric synthesis.

Protocol 1: Asymmetric Alkylation of an N-Acyloxazolidinone (Evans' Auxiliary)

This protocol is adapted from the work of Evans and coworkers.[3]

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a solution in THF dropwise and stir for 30 minutes to form the sodium enolate.

  • Add benzyl bromide (1.2 eq) neat and stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq) in water.

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃.

  • Separate the layers and extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract the desired carboxylic acid with ethyl acetate.

Protocol 2: Asymmetric Aldol Reaction with an N-Acylsultam (Oppolzer's Auxiliary)

This protocol is based on established procedures for Oppolzer's sultam-mediated aldol reactions.[4][5]

1. Enolate Formation and Aldol Addition:

  • To a solution of the N-acyl camphorsultam (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

  • Stir the mixture for 30 minutes to form the boron enolate.

  • Cool the reaction to -78 °C and add the aldehyde (1.1 eq) dropwise.

  • Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the product with CH₂Cl₂, dry the organic layer over MgSO₄, and concentrate. Purify by flash chromatography.

Conclusion and Future Outlook

Evans' oxazolidinones, Oppolzer's sultams, and Meyers' auxiliaries remain the cornerstones of asymmetric synthesis due to their high and predictable stereocontrol across a wide range of reactions. Their mechanisms are well-understood, and their applications are extensively documented, making them reliable choices for the synthesis of complex chiral molecules.

(R)-1,3-Dimethyl-piperazin-2-one, while an intriguing structure, is not yet an established chiral auxiliary for diastereoselective enolate manipulations. Its potential lies in the structural analogy to the Schöllkopf auxiliary, suggesting a possible mode of action. However, significant research is required to validate its efficacy. Future studies would need to focus on the synthesis of its N-acyl derivatives, systematic evaluation in asymmetric alkylation and aldol reactions, and the development of efficient cleavage protocols. Should these investigations prove successful, (R)-1,3-Dimethyl-piperazin-2-one could emerge as a valuable addition to the arsenal of chiral auxiliaries, potentially offering unique advantages in specific applications. For now, it represents an underexplored area of asymmetric synthesis, inviting further investigation by the scientific community.

References

  • Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. PMC. [Link]

  • Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. ACS Publications. [Link]

  • Enantioselective Access to Chiral 2,5-Diketopiperazines via Stereogenic-at-Cobalt(III)-Catalyzed Ugi-4CRs/Cyclization Sequences. ACS Publications. [Link]

  • Highly enantioselective access to diketopiperazines via cinchona alkaloid catalyzed Michael additions. RSC Publishing. [Link]

  • Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Springer. [Link]

  • Orthogonally Protected Schöllkopf's Bis-lactim Ethers for the Asymmetric Synthesis of α-Amino Acid Derivatives and Dipeptide Esters. Thieme. [Link]

  • Enantioselective synthesis of diketopiperazines and triketopiperazines. University of Birmingham. [Link]

  • Schöllkopf Bis-Lactim Amino Acid Synthesis. Merck Index. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

  • Asymmetric alkylation of Schöllkopf bis‐lactim ethers for the construction of γ‐phosphono‐α‐amino acid derivatives. ResearchGate. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [Link]

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]

  • (−)-d-2,10-camphorsultam. Organic Syntheses. [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ACS Publications. [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ACS Figshare. [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (.+-.)-yohimbine. ACS Publications. [Link]

  • Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Organic Chemistry Portal. [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. [Link]

  • Asymmetric Alkylation of Enolates. Harvard University. [Link]

  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. RSC Publishing. [Link]

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  • DABCO bond cleavage for the synthesis of piperazine derivatives. PMC. [Link]

  • Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. University of York. [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-1,3-Dimethyl-piperazin-2-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Piperazinones In modern pharmaceutical development, the stereochemistry of an active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperazinones

In modern pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. (R)-1,3-Dimethyl-piperazin-2-one serves as a vital chiral building block in the synthesis of complex molecules where precise stereochemical control is paramount.[1] Its rigid cyclic structure and defined stereocenter make it an attractive scaffold for creating novel therapeutics, from neuroactive compounds to kinase inhibitors.[1]

However, the synthesis of derivatives from this scaffold necessitates a robust and multi-faceted analytical approach to confirm their structure, purity, and, most importantly, the retention or inversion of stereochemistry. This guide provides an in-depth comparison of the essential spectroscopic techniques required for the unambiguous characterization of (R)-1,3-Dimethyl-piperazin-2-one derivatives. We will move beyond mere data reporting to explain the causality behind our analytical choices, providing field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy.

The Analytical Workflow: A Multi-Technique Synergy

No single technique can provide a complete structural picture. A successful characterization relies on the synergistic interpretation of data from multiple spectroscopic methods. The workflow below illustrates the logical progression from initial confirmation of the molecular framework to the definitive assignment of its three-dimensional structure.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Stereochemical Assignment MS Mass Spectrometry (MS) Confirm Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Map C-H Framework MS->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR TwoD_NMR 2D NMR (COSY, HSQC) Confirm Connectivity NMR->TwoD_NMR Chiral_NMR Chiral NMR Analysis Determine Enantiomeric Purity TwoD_NMR->Chiral_NMR CD Circular Dichroism (CD) Confirm Absolute Configuration Chiral_NMR->CD Final Structurally Confirmed (R)-Derivative CD->Final Synthesis Synthesized Derivative Synthesis->MS Synthesis->IR

Caption: Workflow for comprehensive characterization of a chiral derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation, providing detailed information on the chemical environment of each hydrogen and carbon atom. For piperazinone derivatives, it is used to confirm the core structure, identify substituent positions, and critically, to assess enantiomeric purity.

Expertise in Action: Why Chiral Derivatization is Key

Enantiomers are indistinguishable in a standard NMR experiment because they have identical magnetic properties. To determine enantiomeric excess (ee), we must first convert the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and, therefore, can be distinguished by NMR, exhibiting separate signals.[2][3][4] This is achieved by reacting the derivative with a chiral derivatizing agent (CDA).

G cluster_0 Analyte cluster_1 Analysis Enantiomers Mixture of Enantiomers (R)-Derivative + (S)-Derivative (NMR Indistinguishable) CDA Add Single Enantiomer of Chiral Derivatizing Agent (e.g., (R')-Mosher's Acid) Enantiomers->CDA Diastereomers Mixture of Diastereomers (R,R')-Complex + (S,R')-Complex (NMR Distinguishable) NMR_Spec ¹H or ¹⁹F NMR Spectrum Shows Two Sets of Peaks Diastereomers->NMR_Spec Analysis CDA->Diastereomers

Caption: Using a chiral derivatizing agent to resolve enantiomers via NMR.

Comparative Data for (R)-1,3-Dimethyl-piperazin-2-one Derivatives

The chemical shifts in NMR are highly sensitive to the electronic environment. The introduction of substituents will cause predictable shifts in the signals of nearby protons and carbons.

Compound/DerivativeSpectroscopic Data (¹H & ¹³C NMR in CDCl₃)Rationale for Spectral Changes
(R)-1,3-Dimethyl-piperazin-2-one (Parent)¹H NMR (ppm): ~3.4 (q, 1H, H3), ~3.2-2.8 (m, 4H, H5/H6), ~2.9 (s, 3H, N1-CH₃), ~1.3 (d, 3H, C3-CH₃) ¹³C NMR (ppm): ~170 (C=O), ~55 (C3), ~50 (C5/C6), ~35 (N1-CH₃), ~15 (C3-CH₃)Baseline spectrum for the unsubstituted chiral core. The signals for the two methyl groups are distinct and characteristic.
Derivative A: Phenyl group at N4¹H NMR (ppm): Aromatic protons ~7.4-6.9. Piperazine protons (H5/H6) adjacent to N4 will shift downfield due to the anisotropic effect of the phenyl ring.The electron-withdrawing and anisotropic nature of the phenyl ring deshields adjacent protons, moving their signals to a higher ppm value.
Derivative B: Benzyl group at C5¹H NMR (ppm): New signals for benzylic CH₂ (~2.8-3.0 ppm) and aromatic protons. The C5 proton will become a multiplet, and its chemical shift will change significantly.Introduction of a new stereocenter creates diastereomers (if starting material is racemic) or a single diastereomer (if enantiopure), leading to a more complex spectrum.
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the piperazinone derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ = 0.00 ppm).[5]

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve high magnetic field homogeneity.

  • Data Acquisition: Acquire a standard proton spectrum using a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For piperazinone derivatives, the most diagnostic feature is the carbonyl (C=O) stretch of the cyclic amide, also known as a lactam.

Expertise in Action: The Amide I Band

All amides display a strong C=O absorption known as the "Amide I band".[6] For cyclic amides (lactams), the frequency of this band is highly dependent on ring size and strain. A six-membered ring lactam, like our piperazinone core, typically absorbs near 1680 cm⁻¹.[6][7] This is a lower frequency compared to a five-membered ring lactam (~1705 cm⁻¹) or a four-membered ring lactam (1730-1760 cm⁻¹), making it a valuable diagnostic tool.[6] The parent compound, being a tertiary amide, will lack the N-H stretching bands typically seen in primary or secondary amides around 3200-3500 cm⁻¹.[6]

Comparative IR Data
Compound/DerivativeKey IR Frequencies (cm⁻¹)Rationale for Spectral Changes
(R)-1,3-Dimethyl-piperazin-2-one (Parent)~2950-2800 (C-H stretch), ~1680 (C=O, Amide I)A strong, sharp carbonyl peak is the most prominent feature. Absence of N-H stretch confirms the tertiary amide structure.
Derivative C: Carboxylic acid substituent~3300-2500 (Broad, O-H), ~1710 (Acid C=O), ~1680 (Amide C=O)The spectrum becomes more complex. A very broad O-H stretch will appear, and a second carbonyl peak for the carboxylic acid will be visible, often overlapping slightly with the amide carbonyl.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid or liquid piperazinone derivative directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The data is automatically ratioed against the background spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement is complete.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

MS is essential for determining the molecular weight of a compound with high accuracy. The fragmentation pattern observed can also provide valuable clues that corroborate the proposed structure.

Expertise in Action: Interpreting Fragmentation

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a positively charged molecular ion (M⁺•).[8][9] This ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint. For piperazine derivatives, common fragmentation pathways include cleavage of the piperazine ring and the loss of substituents.[5] Saturated heterocyclic compounds often show a strong tendency for rearrangement, which can sometimes make interpretation complex but also provide unique structural information.[10]

Anticipated MS Fragmentation Data
Compound/DerivativeKey MS Data (m/z)Rationale for Fragmentation
(R)-1,3-Dimethyl-piperazin-2-one (Parent) (MW: 128.17)128 (M⁺•): Molecular ion. Base Peak: Likely a stable fragment from ring cleavage, e.g., loss of CO or a methyl group.The molecular ion peak confirms the molecular weight. The most intense peak (base peak) corresponds to the most stable fragment formed.[11]
Derivative A: Phenyl group at N4 (MW: 190.25 for N-phenylpiperazin-2-one core)190 (M⁺•): Molecular ion. Fragments: Ions corresponding to the phenyl group (m/z 77) or the piperazinone ring itself.The presence of the aromatic ring introduces new, stable fragments. Cleavage of the bond between the phenyl group and the nitrogen is a common pathway.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the derivative (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.[5]

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). Set an appropriate temperature program for the GC oven to ensure separation and elution of the compound. For the MS, set the ionization mode to Electron Ionization (EI) at 70 eV.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Acquisition: The compound will travel through the GC column, enter the MS source, be ionized, and the resulting ions will be separated by the mass analyzer. The software will record the mass spectrum corresponding to the GC peak of the analyte.

  • Data Analysis: Identify the molecular ion peak (M⁺•) to confirm the molecular weight. Analyze the major fragment ions to gain structural information.

Circular Dichroism (CD) Spectroscopy: The Final Word on Chirality

While chiral NMR can determine enantiomeric purity, CD spectroscopy provides direct evidence of the absolute configuration of a chiral molecule. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample.[12][13]

Expertise in Action: The Cotton Effect

A CD spectrum plots the difference in absorption (ΔA) versus wavelength. The resulting signal, which can be positive or negative, is known as the Cotton effect. For a pair of enantiomers, the CD spectra will be perfect mirror images of each other. Therefore, by comparing the experimentally obtained spectrum of a derivative to a known standard or to quantum chemical calculations, one can confidently assign the absolute configuration (R or S).[14] This technique is particularly crucial for pharmaceutical applications, where the biological activity of two enantiomers can differ dramatically.[14]

Comparative CD Data
CompoundExpected CD SpectrumRationale
(R)-1,3-Dimethyl-piperazin-2-one A specific Cotton effect (e.g., positive band at ~220 nm)The n→π* transition of the amide chromophore is electronically active and will produce a characteristic CD signal.
(S)-1,3-Dimethyl-piperazin-2-one A perfect mirror image of the (R)-enantiomer (e.g., negative band at ~220 nm)Enantiomers interact with circularly polarized light in an equal and opposite manner.
Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Prepare a solution of the purified derivative in a suitable solvent (e.g., methanol, acetonitrile) that does not absorb in the wavelength range of interest. The concentration must be carefully chosen to give an absorbance of ~1.0 at the wavelength of maximum absorption.

  • Instrument Setup: Use a CD spectrometer. Place the sample solution in a quartz cuvette (typically 1 mm or 1 cm path length).

  • Blank Correction: Run a baseline spectrum using only the solvent in the same cuvette. This will be subtracted from the sample spectrum.

  • Data Acquisition: Scan the sample over the appropriate UV wavelength range (e.g., 190-300 nm). Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is typically reported in units of molar ellipticity ([θ]). Compare the sign of the observed Cotton effect(s) with known literature for similar compounds or with theoretical predictions to assign the absolute configuration.

Conclusion

The characterization of (R)-1,3-Dimethyl-piperazin-2-one derivatives is a task that demands precision and a comprehensive analytical strategy. By logically combining the insights from NMR, IR, MS, and CD spectroscopy, a researcher can move from a vial of newly synthesized compound to a fully validated structure with confirmed molecular formula, connectivity, and absolute stereochemistry. This rigorous, multi-faceted approach is not merely an academic exercise; it is a fundamental requirement for advancing drug discovery and development, ensuring that the molecules we create are precisely the ones we intend.

References

  • Maiti, K. S. (2015). Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. Physical Chemistry Chemical Physics, 17, 24998-25003. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Kelly, A. M., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-9. Available at: [Link]

  • Kwit, M., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 27(1), 136. Available at: [Link]

  • Pérez-Fuertes, Y., et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • Pérez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. Available at: [Link]

  • Kelly, A. M., et al. (2008). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. Nature Protocols, 3(2), 215-9. Available at: [Link]

  • Fossey, J. S., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. Available at: [Link]

  • Gou, Z., et al. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 18(10), 823-8. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available at: [Link]

  • Epistemeo. (2012). Introduction to IR Spectroscopy - Amides. YouTube. Available at: [Link]

  • Unknown Author. 1 - IR - spectroscopy. Available at: [Link]

  • Rizzarelli, E., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry. Available at: [Link]

  • Das, C. (2017). Interpretation of Mass Spectra. ResearchGate. Available at: [Link]

  • StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Available at: [Link]

  • Ishizu, T., et al. (2005). Chiral Recognition of Diketopiperazine Cyclo(Pro-Gly) and Propranolol Using (-)-Epigallocatechin-3-O-gallate. Chemical & Pharmaceutical Bulletin, 53(11), 1472-5. Available at: [Link]

  • Rizzarelli, E., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Deakin, A., et al. (2012). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. Available at: [Link]

  • Yilmaz, F., et al. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 754-763. Available at: [Link]

  • Fiveable. (2025). Interpreting Mass Spectra | Organic Chemistry Class Notes. Available at: [Link]

  • Busson, R., et al. (1978). Circular dichroism of monocyclic .beta.-lactams. The Journal of Organic Chemistry, 43(23), 4434–4438. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Contents. Available at: [Link]

  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Available at: [Link]

  • Unver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1083. Available at: [Link]

  • Goldberg, R., et al. (2026). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. Available at: [Link]

  • Goldberg, R., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-1,3-Dimethylpiperazin-2-one. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Available at: [Link]

  • Li, C., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Sensors, 7(6), 1736–1742. Available at: [Link]

  • Bio-Resource. (2023). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD. YouTube. Available at: [Link]

  • Yan, J., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. Available at: [Link]

  • Posa, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5483. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Polyhedron, 270, 117478. Available at: [Link]

  • Lee, S., et al. (2024). Circular dichroism measurement of a single anisotropic chiral nanostructure using scanning circular dichroism microscopy. Nanoscale. Available at: [Link]

  • Ulbricht, C. (2014). Circular Dichroism Investigations of Chiral Molecules in the Gas Phase with a Laser-Mass Spectrometer. mediaTUM. Available at: [Link]

  • Jia, Q., et al. (2017). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 4(10), 2056-2062. Available at: [Link]

  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-949. Available at: [Link]

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Validation

Stereochemical Control in Medicinal Chemistry: A Comparative Guide to (R)- and (S)-1,3-Dimethyl-piperazin-2-one

The following guide provides a comparative technical analysis of (R)- and (S)-1,3-Dimethyl-piperazin-2-one, structured for application scientists and medicinal chemists. Executive Summary The piperazin-2-one scaffold rep...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of (R)- and (S)-1,3-Dimethyl-piperazin-2-one, structured for application scientists and medicinal chemists.

Executive Summary

The piperazin-2-one scaffold represents a critical "privileged structure" in modern drug discovery, bridging the gap between flexible linear peptides and rigid heteroaromatics. The 1,3-dimethyl variant introduces a pivotal chiral center at the C3 position.

This guide compares the (S)-enantiomer (derived from L-Alanine) and the (R)-enantiomer (derived from D-Alanine). While chemically identical in achiral environments, their performance diverges significantly in biological systems and asymmetric synthesis. The choice between them dictates the spatial vectoring of pharmacophores and the conformational lock of the resulting peptidomimetics.

Feature(S)-1,3-Dimethyl-piperazin-2-one(R)-1,3-Dimethyl-piperazin-2-one
Precursor L-Alanine (Natural, abundant)D-Alanine (Unnatural, synthetic)
Stereochemistry Mimics natural L-amino acid residuesMimics D-amino acids / Retro-inverso peptides
Conformation C3-Methyl prefers pseudo-equatorial (twist-boat)C3-Methyl prefers pseudo-equatorial (inverted twist-boat)
Primary Use Kinase inhibitors, GPCR agonists (Native mimic)Protease resistance, Selectivity probes (Chiral switch)
Cost Index Low (1.0x)Moderate (1.5x - 2.0x)

Physicochemical & Structural Analysis

The Chiral Anchor (C3-Methyl)

The C3-methyl group is not merely a substituent; it acts as a conformational anchor. In the piperazin-2-one ring, the amide bond (N1-C2-C3-N4) imposes planarity on a segment of the ring, forcing the remaining atoms into a half-chair or twist-boat conformation.

  • Steric Steering: The C3-methyl group strongly prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the N1-methyl group.

  • Facial Selectivity: This preference effectively blocks one face of the ring, directing incoming reagents (in synthetic applications) or binding interactions (in biological targets) to the opposite face.

Comparative Properties

Both enantiomers share identical scalar properties (BP, MP, Solubility) but differ in optical rotation and biological interaction.

  • Solubility: Highly soluble in polar organic solvents (DCM, MeOH, THF). Moderate water solubility.

  • Stability: The cyclic amide (lactam) is robust against hydrolysis under neutral/mild conditions but vulnerable to strong acid/base at elevated temperatures.

Synthetic Utility & Protocols

Synthesis Strategy: The "Self-Validating" Cyclization

The most robust route to high-ee% 1,3-dimethyl-piperazin-2-ones utilizes a reductive amination followed by a cyclization-deprotection cascade. This method is superior to direct alkylation, which often suffers from racemization.

Mechanism of Action
  • Reductive Amination: An amino acid ester (Alanine) is coupled with an N-protected aldehyde.

  • Deprotection/Cyclization: Removal of the protecting group (Cbz) releases a free amine, which spontaneously attacks the intramolecular ester to close the ring. This ensures the chiral integrity of the Alanine precursor is maintained.

Diagram: Stereoselective Synthesis Workflow

The following diagram illustrates the divergent synthesis of (R) and (S) enantiomers.

SynthesisPath Start_S L-Alanine Methyl Ester (S-Configuration) Inter_S Intermediate (S) (Reductive Amination) Start_S->Inter_S Start_R D-Alanine Methyl Ester (R-Configuration) Inter_R Intermediate (R) (Reductive Amination) Start_R->Inter_R Aldehyde N-Cbz-Aminoacetaldehyde Aldehyde->Inter_S + NaBH(OAc)3 Aldehyde->Inter_R + NaBH(OAc)3 PdC H2 / Pd-C (Deprotection) Inter_S->PdC Inter_R->PdC Prod_S (S)-1,3-Dimethyl- piperazin-2-one PdC->Prod_S Cyclization (Retains S) Prod_R (R)-1,3-Dimethyl- piperazin-2-one PdC->Prod_R Cyclization (Retains R)

Caption: Divergent synthesis of (R)- and (S)-1,3-dimethyl-piperazin-2-one preserving stereochemical integrity via reductive amination and catalytic hydrogenation.

Experimental Protocol: Synthesis of (S)-1,3-Dimethyl-piperazin-2-one

Note: To synthesize the (R)-enantiomer, substitute L-Alanine methyl ester with D-Alanine methyl ester in Step 1.

Reagents:

  • N-Cbz-aminoacetaldehyde (1.0 eq)

  • L-Alanine methyl ester hydrochloride (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Pd/C (10% w/w)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Reductive Amination (Formation of Secondary Amine):

    • Dissolve N-Cbz-aminoacetaldehyde (10 mmol) and L-Alanine methyl ester HCl (11 mmol) in anhydrous MeOH (50 mL).

    • Add Triethylamine (11 mmol) to neutralize the salt. Stir for 30 min at 0°C.

    • Add STAB (15 mmol) portion-wise over 20 min.

    • Allow to warm to RT and stir for 4 hours. Monitor by TLC/LCMS (Target: Secondary amine intermediate).

    • Quench: Add sat. NaHCO3. Extract with DCM. Dry organic layer (Na2SO4) and concentrate.

  • One-Pot Deprotection & Cyclization:

    • Dissolve the crude intermediate in MeOH (50 mL).

    • Add Pd/C (10% wt loading, e.g., 200 mg).

    • Stir under H2 atmosphere (balloon pressure or 1-3 bar) for 12-16 hours.

    • Mechanism:[1][2] Hydrogenolysis removes the Cbz group. The resulting primary amine (N4) nucleophilically attacks the methyl ester (C2), releasing methanol and closing the ring.

    • Validation: LCMS should show mass 128.17 (M+H). Absence of starting material indicates completion.

  • Purification:

    • Filter catalyst through Celite.

    • Concentrate filtrate.[3]

    • Purify via silica gel chromatography (DCM:MeOH 95:5) if necessary, though this protocol often yields >95% purity directly.

Application in Drug Discovery: The "Chiral Switch"

The decision to use (R) vs (S) is rarely about chemical reactivity and almost always about biological fit.

Case Study: Kinase Inhibitor Selectivity

In ATP-competitive inhibitors, the piperazinone ring often protrudes into the solvent-exposed region or interacts with the hinge region.

  • (S)-Isomer: Often mimics the natural twist of peptide backbones. In many kinase pockets (e.g., MAPK, CDK), the (S)-methyl group points away from steric clashes with the gatekeeper residue.

  • (R)-Isomer: Can induce a "clash" or a novel hydrophobic contact. Using the (R)-isomer is a standard strategy to improve selectivity. If the (S)-isomer binds both Target A and Off-target B, the (R)-isomer might lose affinity for B while maintaining it for A due to subtle pocket differences.

Peptidomimetics & Proteolytic Stability

Incorporating these scaffolds into peptide chains creates "constrained peptides."

  • (S)-1,3-DMP: Mimics an L-Ala-Gly dipeptide turn. Susceptible to standard recognition by biological systems.

  • (R)-1,3-DMP: Mimics a D-Ala-Gly turn. This unnatural configuration confers significant resistance to proteases, extending the half-life of the drug candidate in plasma.

Diagram: Stereochemical Decision Matrix

DecisionMatrix Goal Drug Design Objective Mimicry Mimic Natural Peptide Turn? Goal->Mimicry Stability Enhance Metabolic Stability? Goal->Stability Selectivity Probe Binding Pocket? Goal->Selectivity UseS Use (S)-Enantiomer (L-Ala derived) Mimicry->UseS Yes (Native fit) UseR Use (R)-Enantiomer (D-Ala derived) Stability->UseR Yes (Protease resistance) Selectivity->UseS Initial Screen Selectivity->UseR SAR Optimization

Caption: Decision matrix for selecting (R) or (S) enantiomers based on medicinal chemistry objectives.

References

  • Google Patents.CN108129404B: Synthesis method of chiral piperazinone derivative.
  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts 2023.[4] Available at: [Link]

  • National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Available at: [Link]

Sources

Comparative

Comparative Guide: Alternative Catalysts for Asymmetric Piperazin-2-one Synthesis

Executive Summary Piperazin-2-ones are privileged pharmacophores found in bioactive molecules such as Aprepitant (antiemetic), Praziquantel (anthelmintic), and various kinase inhibitors.[1][2][3] Traditional synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazin-2-ones are privileged pharmacophores found in bioactive molecules such as Aprepitant (antiemetic), Praziquantel (anthelmintic), and various kinase inhibitors.[1][2][3] Traditional synthesis often relies on the "chiral pool" (starting from amino acids) or classical resolution, which limits structural diversity—particularly at the difficult C3-quaternary center.

This guide evaluates three advanced catalytic alternatives that overcome these limitations:

  • Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): The premier method for constructing C3-quaternary stereocenters.

  • Pd-Catalyzed Asymmetric Hydrogenation: The most scalable approach for generating chiral secondary centers from aromatic pyrazin-2-ols.

  • NHC-Catalyzed Annulation: A strategy for de novo ring construction, ideal for accessing complex polycyclic scaffolds.

Comparative Performance Metrics

FeatureMethod A: Pd-Catalyzed AAA Method B: Pd-Catalyzed Hydrogenation Method C: NHC-Catalyzed Annulation
Primary Utility Constructing quaternary C3 stereocenters.[1][2]High-throughput access to secondary centers.De novo assembly of complex/fused rings.
Catalyst System Pd₂dba₃ / PHOX or Trost LigandsPd(OAc)₂ / Chiral Bisphosphine (e.g., SegPhos)Chiral Triazolium salts (Breslow intermediate).
Substrate Scope Pre-formed lactams (requires N-protection).Pyrazin-2-ols (tautomeric pyrazines).[4]Enals + Imines/Azodicarboxylates.
Typical Yield 70–95%85–99%60–85%
Enantioselectivity 85–99% ee90–99% ee80–95% ee
Scalability High (Proven on gram-scale).Very High (Industrial viable).Moderate (Dilute conditions often required).
Key Limitation Requires decarboxylative precursor synthesis.Limited to substrates that can form pyrazin-2-ols.Sensitive to moisture/air; higher catalyst loading.

Method A: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-AAA)

Technical Analysis

Developed extensively by the Stoltz and Trost groups, this method addresses the challenge of creating quaternary stereocenters at the C3 position. It utilizes a racemic allyl


-ketoester substrate. Upon interaction with the Pd(0) catalyst, the substrate undergoes decarboxylation to form a Pd-allyl intermediate and an enolate. The critical enantioselective step is the recombination of these two species.
Mechanism & Causality

The reaction proceeds via an inner-sphere mechanism where the chiral ligand on Palladium dictates the facial selectivity of the enolate attack. The use of electron-deficient PHOX ligands creates a tight chiral pocket, ensuring high ee even with sterically demanding substituents.

Pd_AAA_Cycle Substrate Racemic Allyl u03b2-Ketoester Pd_OxAdd Oxidative Addition (Pd(0) u2192 Pd(II)) Substrate->Pd_OxAdd Pd(0)/L* IonPair Chiral Ion Pair [Pd(u03c0-allyl)L*]+ [Enolate]- Pd_OxAdd->IonPair Ionization Decarb Decarboxylation (-COu2082) IonPair->Decarb Prod Chiral C3-Quaternary Piperazin-2-one Decarb->Prod Asymmetric Recombination Prod->Substrate Cycle Repeats

Figure 1: Catalytic cycle for Pd-AAA. The chiral information is transferred during the recombination of the enolate and the Pd-allyl species.

Representative Protocol (Stoltz Conditions)

Target: Synthesis of C3-allyl-C3-methyl piperazin-2-one.

  • Precursor Prep: Synthesize the racemic allyl

    
    -ketoester piperazinone via standard Dieckmann condensation or alkylation.
    
  • Catalyst Mix: In a glovebox, mix Pd₂(dba)₃ (5 mol%) and (S)-(CF₃)₃-t-Bu-PHOX (12.5 mol%) in toluene. Stir for 30 min to ligate.

  • Reaction: Add the racemic substrate (0.1 M concentration).

  • Execution: Heat to 40°C. The reaction is monitored by gas evolution (CO₂) and TLC.

  • Workup: Filter through a silica plug to remove Pd. Concentrate and purify via flash chromatography.

    • Note: The "inner-sphere" nature means solvent polarity affects the tightness of the ion pair. Toluene or THF/Hexane mixes usually yield the highest ee.

Method B: Pd-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[5]

Technical Analysis

This method, highlighted in Organic Chemistry Frontiers (2021), offers a direct route to chiral piperazinones by reducing aromatic pyrazin-2-ols. Since pyrazin-2-ols exist in tautomeric equilibrium with pyrazinones, this is effectively a reduction of a heteroaromatic system.

Mechanism & Causality

The reaction relies on Dynamic Kinetic Resolution (DKR) . The substrate rapidly tautomerizes between the achiral pyrazin-2-ol and the chiral (but racemic) dihydropyrazinone. The chiral Pd-complex selectively hydrogenates one enantiomer of the dihydropyrazinone faster than the other, or directs the face of hydrogenation on the aromatic form.

Representative Protocol

Target: Synthesis of 3,6-disubstituted piperazin-2-one.

  • Substrate: Dissolve 3,6-dimethylpyrazin-2-ol (0.5 mmol) in Trifluoroethanol (TFE).

    • Why TFE? Fluorinated alcohols often activate the imine bond via H-bonding, facilitating hydride transfer.

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and (R)-SegPhos (2.4 mol%).

  • Hydrogenation: Transfer to an autoclave. Pressurize with H₂ (30-50 bar) .

  • Conditions: Stir at 60°C for 12–24 hours.

  • Validation: Release pressure, filter through Celite. Analyze ee via Chiral HPLC (e.g., Chiralpak AD-H).

    • Self-Validating Check: If conversion is low, check H₂ pressure. If ee is low, lower the temperature to increase facial discrimination.

Method C: NHC-Catalyzed Asymmetric Annulation

Technical Analysis

N-Heterocyclic Carbenes (NHCs) are powerful organocatalysts for assembling piperazinones from acyclic precursors (e.g., enals and imines) or via [3+3] / [4+2] annulations. This is a "bottom-up" approach, contrasting with the "modification" approach of Method A and B.

Mechanism & Causality

The NHC attacks the aldehyde of an enal to form the Breslow intermediate . This species acts as a nucleophilic acyl anion equivalent (homoenolate), which attacks the electrophile (imine). A subsequent lactamization closes the ring.

NHC_Cycle NHC Free NHC Catalyst Enal Enal Substrate NHC->Enal Addition Breslow Breslow Intermediate Enal->Breslow Homoenolate Homoenolate Equivalent Breslow->Homoenolate Tautomerization Imine Imine Electrophile Homoenolate->Imine C-C Bond Formation Cyclization Annulation & Catalyst Release Imine->Cyclization Cyclization->NHC Regenerated Product Chiral Piperazin-2-one Cyclization->Product

Figure 2: NHC-catalyzed annulation cycle. The homoenolate reactivity allows for unique bond disconnections not possible with metal catalysis.

Representative Protocol ([3+3] Annulation)

Target: 4-substituted-3,4-dihydropyrazin-2-one.

  • Reagents: Mix cinnamaldehyde derivative (1.0 equiv) and cyclic ketimine (1.0 equiv) in dry THF.

  • Catalyst: Add Triazolium-based NHC precatalyst (10 mol%) and DBU (base, 10 mol%) to generate the free carbene in situ.

  • Additive: Often requires an oxidant (e.g., Quinone) if oxidative esterification is part of the pathway, but for standard annulation, maintain inert atmosphere.

  • Reaction: Stir at RT for 12 h.

  • Purification: The basicity of the reaction mixture requires careful neutralization (acetic acid) before column chromatography to prevent ring opening or racemization.

References

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 2021. Link

  • Enantioselective Synthesis of

    
    -Secondary and 
    
    
    
    -Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
    Angewandte Chemie International Edition, 2015. Link
  • Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions. Organic Letters, 2023.[5] Link

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. The Journal of Organic Chemistry, 2011. Link

  • Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids. Chinese Journal of Catalysis, 2018. Link

Sources

Validation

Benchmarking (R)-1,3-Dimethyl-piperazin-2-one: A Comparative Analysis Against Other Piperazine Derivatives

An In-Depth Technical Guide for Drug Development Professionals This guide offers a rigorous, data-centric comparison of (R)-1,3-Dimethyl-piperazin-2-one against other key piperazine derivatives. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide offers a rigorous, data-centric comparison of (R)-1,3-Dimethyl-piperazin-2-one against other key piperazine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple product overview to provide a foundational analysis grounded in physicochemical properties, biological activity, and synthetic accessibility. Our objective is to furnish you with the critical insights required to strategically evaluate this compound for your discovery programs.

The Strategic Value of the Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold."[1] This six-membered heterocycle, with its two nitrogen atoms, offers a unique combination of synthetic tractability and favorable pharmacological properties.[2] Its presence in numerous FDA-approved drugs—from the antipsychotic aripiprazole to the anticancer agent imatinib—testifies to its versatility.[1] The nitrogen atoms provide handles for chemical modification, allowing chemists to meticulously tune properties like solubility, lipophilicity, and target-binding affinity, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2][3]

(R)-1,3-Dimethyl-piperazin-2-one is a chiral building block used in the synthesis of complex pharmaceutical ingredients, particularly where stereochemistry is vital for biological activity, such as in neuroactive compounds and kinase inhibitors.[4] This guide will dissect its performance characteristics relative to more common piperazine structures.

Physicochemical Properties: A Data-Driven Comparison

The introduction of substituents and functional groups dramatically alters the fundamental properties of the piperazine core. These modifications dictate how a molecule will behave in a biological system. The table below contrasts (R)-1,3-Dimethyl-piperazin-2-one with other common piperazine derivatives.

Table 1: Comparative Physicochemical Properties of Selected Piperazine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Density (g/cm³)
(R)-1,3-Dimethyl-piperazin-2-one C₆H₁₂N₂O128.17[4][5]243.3 ± 33.0[4]0.985 ± 0.06[4]
PiperidineC₅H₁₁N85.151060.862
1-MethylpiperazineC₅H₁₂N₂100.161380.902
1-PhenylpiperazineC₁₀H₁₄N₂162.23286.51.037

Data is compiled from various sources and predicted values are included for comparison.

The key differentiators for (R)-1,3-Dimethyl-piperazin-2-one are its chiral center and the presence of a lactam (cyclic amide) functionality. Compared to the more basic piperidine, the amide group in the piperazin-2-one structure reduces the basicity of the adjacent nitrogen, which can significantly alter its interaction with biological targets and its pharmacokinetic profile.[6]

Biological Activity & Target Engagement: A Methodological Deep Dive

Piperazine derivatives are known to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS) and various kinases.[6][7][8] For instance, structural analogs have shown potential as antagonists for receptors like Protease-Activated Receptor 2 (PAR2), which is involved in inflammation and pain signaling.[5]

To provide a practical framework for evaluation, we present a standardized protocol for assessing target engagement.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a fundamental first step to determine the concentration range at which a compound may be cytotoxic, guiding dose selection for subsequent functional assays.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of piperazine derivatives against a selected cell line (e.g., a cancer cell line like Kelly neuroblastoma or a non-malignant control like HEK293).[10]

Materials:

  • Test Compounds: (R)-1,3-Dimethyl-piperazin-2-one and other piperazine derivatives.

  • Cell Line: e.g., Kelly neuroblastoma cells.

  • Culture Medium: Appropriate for the chosen cell line.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO (Dimethyl sulfoxide).

  • 96-well microplates.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9][10]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[9]

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[9]

Logical Flow for Compound Evaluation

The following workflow illustrates a systematic approach to benchmarking a novel compound like (R)-1,3-Dimethyl-piperazin-2-one.

cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target-Specific & Functional Assays cluster_2 Phase 3: Preclinical Validation A Compound Acquisition & QC ((R)-1,3-Dimethyl-piperazin-2-one) B Physicochemical Profiling (Solubility, LogP, pKa) A->B C Primary Cytotoxicity Assay (e.g., MTT Assay) B->C D Target Binding Assays (e.g., Radioligand Binding) C->D Select Non-Toxic Concentrations E Functional Assays (e.g., Calcium Flux, Kinase Activity) D->E F Off-Target & Selectivity Panel E->F G In Vitro ADME Studies (Metabolic Stability, Permeability) F->G Identify Lead Candidates H In Vivo Pharmacokinetics (Rodent Models) G->H I Preliminary Efficacy Model H->I J Candidate for Optimization I->J Go/No-Go Decision

Caption: A structured workflow for evaluating and advancing novel chemical entities.

Synthesis and Accessibility

The synthetic route to piperazin-2-one derivatives is a critical consideration for their utility in a drug discovery campaign. Cascade reactions involving chloro allenylamides, primary amines, and aryl iodides have been developed for efficient, one-pot synthesis of these scaffolds, allowing for the introduction of molecular diversity.[11][12]

A plausible synthetic pathway for a substituted piperazin-2-one is outlined below.

A Substituted 1,2-Diamine C Intermediate A->C Reaction B Cyanohydrin Acetate B->C Reaction D Substituted Piperazin-2-one C->D Cyclization reagent1 Haloform (e.g., CHCl₃) Alkali (e.g., NaOH) Phase Transfer Catalyst reagent1->C

Caption: A generalized synthetic scheme for piperazin-2-ones.[13]

Conclusion and Strategic Outlook

(R)-1,3-Dimethyl-piperazin-2-one presents a compelling starting point for medicinal chemistry programs. Its distinct physicochemical properties, conferred by the chiral center and lactam moiety, differentiate it from simpler piperazine derivatives. This structural uniqueness provides an opportunity to explore novel intellectual property space and potentially achieve improved target selectivity or pharmacokinetic profiles.

The provided protocols and workflows offer a validated framework for benchmarking this compound against established alternatives. By systematically evaluating its cytotoxicity, target engagement, and metabolic stability, researchers can make informed decisions about its progression through the drug discovery pipeline. The inherent versatility of the piperazine scaffold, combined with the specific structural features of (R)-1,3-Dimethyl-piperazin-2-one, marks it as a molecule of significant interest for developing next-generation therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available].
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,3-Dimethylpiperazin-2-one | 1214045-30-3. Benchchem.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). ACS Omega.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.
  • Exploring the Biological Activity of Novel Piperazine Deriv
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20).
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26).
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). PubMed.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. [Source Not Available].
  • (R)-1,3-Dimethylpiperazin-2-one. MySkinRecipes.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • (R)-1,3-Dimethylpiperazin-2-one. Sigma-Aldrich.
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026, February 18). MDPI.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). [Source Not Available].
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023, October 31). Thieme.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC.
  • 1,3-dimethyl-2-piperidinone. (2025, May 20). ChemSynthesis.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Synthesis of Piperazin-2-ones. Thieme Chemistry.
  • CAS 1214045-30-3 | 1,3-Dimethyl-piperazin-2-one. Synblock.
  • US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv
  • Piperazin-2-one | Intermedi
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (R)-1,3-Dimethyl-piperazin-2-one

This guide provides essential safety and logistical information for the proper disposal of (R)-1,3-Dimethyl-piperazin-2-one. As researchers, scientists, and drug development professionals, our commitment to safety extend...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (R)-1,3-Dimethyl-piperazin-2-one. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle. This document is designed to provide a robust, step-by-step framework for managing this compound's waste stream, ensuring personnel safety and environmental compliance.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling and disposal. Based on analogous piperazine compounds, (R)-1,3-Dimethyl-piperazin-2-one should be handled as a substance that may cause skin, eye, and respiratory irritation.[2][4] Piperazine derivatives can be corrosive and may cause sensitization or allergic reactions.[1][3] Therefore, all waste containing this compound must be treated as hazardous.

Key Potential Hazards:

  • Skin Corrosion/Irritation: Direct contact can lead to irritation or, in severe cases, chemical burns.[1]

  • Serious Eye Damage/Irritation: Contact with eyes can cause severe damage.[1][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

  • Sensitization: May cause allergic skin or respiratory reactions in susceptible individuals.[3]

Required Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling waste containing (R)-1,3-Dimethyl-piperazin-2-one. The causality is simple: creating a barrier between the researcher and the hazardous material is the most direct way to prevent exposure.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles or a full-face shield.[5]Protects against splashes and aerosols, preventing severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5]Prevents direct skin contact and potential absorption. Always check the glove manufacturer's compatibility chart.
Body Protection A properly fastened lab coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator.Required if there is a risk of generating dust or aerosols. Work should be conducted in a chemical fume hood.[5]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.[6]

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand) to prevent it from spreading.

  • Neutralization & Absorption: Carefully absorb the spill using a chemical absorbent pad or inert material. Do not use combustible materials like paper towels on a large spill.

  • Collection: Sweep or scoop the absorbed material and contaminated debris into a designated, compatible, and clearly labeled hazardous waste container.[1][7]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Waste Disposal: The collected spill material is now hazardous waste. Seal the container and manage it according to the disposal protocol in the next section.

Step-by-Step Waste Disposal Procedure

The disposal of (R)-1,3-Dimethyl-piperazin-2-one must be managed as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[8][9][10] Never dispose of this chemical down the drain or in regular trash.[5][10]

Protocol for Waste Collection and Disposal:

  • Designate a Waste Container: Use a compatible, leak-proof container with a secure, tight-fitting lid. The original container can be used if it is in good condition.[5]

  • Segregate Waste Streams: Do not mix waste containing (R)-1,3-Dimethyl-piperazin-2-one with other waste streams unless explicitly authorized by your EHS department.[5] Incompatible chemicals can react dangerously.[8]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "(R)-1,3-Dimethyl-piperazin-2-one".[5][8] Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage area.[5][11][12] The storage area should be away from incompatible materials like strong oxidizing agents and acids.[1][7]

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

  • Documentation: Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound. Maintain accurate records of your hazardous waste generation and disposal as required by RCRA.[8][9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of (R)-1,3-Dimethyl-piperazin-2-one waste.

G Workflow for (R)-1,3-Dimethyl-piperazin-2-one Disposal cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify Waste: (R)-1,3-Dimethyl- piperazin-2-one B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible & Leak-Proof Waste Container B->C D Transfer Waste to Container in Ventilated Area (Fume Hood) C->D E Label Container: 'Hazardous Waste' + Chemical Name + Date D->E F Store in Designated Satellite Accumulation Area E->F G Is Container Full or Storage Time Limit Reached? F->G G->F No H Contact EHS or Licensed Waste Disposal Contractor G->H Yes I Provide SDS and Complete Manifest H->I J Waste Picked Up for Proper Disposal (e.g., Incineration) I->J

Caption: Disposal workflow from waste identification to final pickup.

References

  • Vertex AI Search. (2022, September 13).
  • BenchChem. (2025). Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • ASTM. (2021, February 26).
  • Santa Cruz Biotechnology.
  • Environmental Marketing Services. (2024, July 15).
  • Palmetto Industries. (2023, February 28). OSHA Secondary Containment Requirements for Chemical Storage.
  • Hazardous Waste Experts. (2022, March 15).
  • TCI Chemicals. (2025, June 12).
  • Fisher Scientific. (2018, January 18).
  • Apollo Scientific.
  • U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • Thermo Fisher Scientific. (2025, September 7). 1-(2,3-Dimethylphenyl)
  • U.S. Environmental Protection Agency.
  • Carl ROTH.
  • Fisher Scientific. (2009, September 22).
  • New Jersey Department of Health. Piperazine Hazard Summary.
  • Sigma-Aldrich. (2025, May 17). 1-(2,3-Dichlorophenyl)
  • Cayman Chemical. (2025, November 19).
  • Cayman Chemical. (2024, October 11). 1-(3,5-Dimethylphenyl)
  • Fisher Scientific. (2025, December 22).
  • ChemicalBook. (2026, January 17). (R)
  • Cole-Parmer. (2005, January 4).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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